molecular formula C20H28ClNO4 B132975 Bevantolol Hydrochloride CAS No. 42864-78-8

Bevantolol Hydrochloride

Cat. No.: B132975
CAS No.: 42864-78-8
M. Wt: 381.9 g/mol
InChI Key: FJTKCFSPYUMXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BEVANTOLOL HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
See also: Bevantolol (has active moiety).

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTKCFSPYUMXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59170-23-9 (Parent)
Record name Bevantolol hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048633
Record name Bevantolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42864-78-8
Record name Bevantolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42864-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bevantolol hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bevantolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bevantolol Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEVANTOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB9HU07BC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bevantolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bevantolol (B1218773) Hydrochloride, a cardioselective beta-1 adrenergic receptor antagonist. The information presented herein is intended to support research, development, and quality control activities related to this pharmaceutical compound.

Chemical Synthesis

The synthesis of Bevantolol Hydrochloride is primarily achieved through the reaction of 3-(m-tolyloxy)-1,2-epoxypropane (TOEP) with β-(3,4-dimethoxyphenyl)ethylamine (HVA).[1] Various methodologies have been reported, with differences in reaction conditions, solvents, and purification procedures. A general synthetic scheme is presented below, followed by a detailed experimental protocol based on published literature.

A patented process for the preparation of this compound involves the reaction of 3-(m-tolyloxy)-1,2-epoxypropane with an excess of β-(3,4-dimethoxyphenyl)ethylamine.[1] The reaction mixture is then dissolved in a halogenated hydrocarbon solvent, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.[1] Another described method involves heating a mixture of 1,2-epoxy-3-m-tolyloxypropane and 3,4-dimethoxyphenethylamine, followed by treatment with ether and subsequent conversion to the hydrochloride salt using hydrogen chloride in 2-propanol.[2] The yield of this compound can be influenced by the reaction temperature, with lower initial temperatures (0°C to 25°C) being advantageous.[2]

Experimental Protocol: Synthesis of this compound [2]

  • Reaction Setup: In a suitable reactor under a nitrogen atmosphere, add β-(3,4-dimethoxyphenyl) ethylamine.

  • Reagent Addition: Cool the amine to 5°C. Slowly add 3-(m-tolyloxy)-1,2-epoxypropane while maintaining the temperature between 5-10°C.

  • Reaction and Crystallization: Stir the mixture at 10°C. After approximately 10 hours, seed the mixture with crystals of Bevantolol free base. Repeat seeding every 2 hours until crystallization is evident. Continue stirring at 10°C for 48 hours.

  • Reaction Completion: Add hexane (B92381) to the reaction mixture and raise the temperature to 25°C. Continue stirring for an additional 48 hours to ensure the reaction goes to completion.

  • Isolation of Free Base: Isolate the crystallized Bevantolol free base by filtration.

  • Salt Formation: Dissolve the isolated free base in isopropyl alcohol. Add a slight excess of hydrogen chloride in 2-propanol to precipitate this compound.

  • Final Product: Collect the precipitated this compound by filtration, wash with diethyl ether, and dry. A melting point of 137-138°C has been reported for the product crystallized from acetonitrile (B52724).[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification and Salt Formation TOEP 3-(m-tolyloxy)-1,2-epoxypropane (TOEP) Reaction Reaction at 5-10°C TOEP->Reaction HVA β-(3,4-dimethoxyphenyl)ethylamine (HVA) HVA->Reaction Crystallization Crystallization & Seeding Reaction->Crystallization Isolation Isolation of Free Base Crystallization->Isolation Salt_Formation Formation of Hydrochloride Salt (HCl in Isopropanol) Isolation->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Chemical synthesis workflow for this compound.

Physicochemical Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₈ClNO₄[3][4]
Molecular Weight381.9 g/mol [3][4]
Melting Point137-138 °C (from acetonitrile)[2]
139-144 °C[5]
SolubilitySoluble in DMSO and dimethylformamide[6]
Sparingly soluble in aqueous buffers[6]
AppearanceWhite to almost white powder/crystal[5]

Table 2: Spectroscopic and Chromatographic Data for this compound

TechniqueParameters and ObservationsReference
Mass Spectrometry (LC-MS/MS) Mode: Selected Reaction Monitoring[7][8]
Transition: m/z 346.1 > 165.1[7][8]
High-Performance Liquid Chromatography (HPLC) - Chiral Separation Column: Chiralpak IB (250 x 4.6mm, 5 µm)[9]
Mobile Phase: Acetonitrile:20 mmol L⁻¹ KH₂PO₄ (25:75, v/v; pH 4.5)[9]
Flow Rate: 0.8 mL/min[9]
Detection: 259 nm[9]
High-Performance Liquid Chromatography (HPLC) - for Bioequivalence Column: Welch Ultimate XB-C18 (150 x 2.1mm, 5µm)[7][8]
Mobile Phase: Acetonitrile:Water (40:60, v/v) with 10mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid[7][8]
Nuclear Magnetic Resonance (NMR) Quality confirmed by NMR & HPLC[10]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Chiral Separation [9]

  • Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, multiple wavelength UV detector, and data acquisition software.

  • Chromatographic Conditions:

    • Column: Chiralpak IB (250 x 4.6mm, 5 µm).

    • Mobile Phase: A binary mixture of acetonitrile and 20 mmol L⁻¹ KH₂PO₄ (25:75, v/v). The pH of the aqueous component is adjusted to 4.5.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 259 nm.

  • Sample Preparation: Dissolve 1.0 mg of this compound in 1 mL of ultrapure water. Filter the solution through a 0.2 µm filter.

  • Injection Volume: 20 µL.

  • Analysis: Inject the sample and record the chromatogram. The resolution between the enantiomers should be approximately 3.90 under these conditions.

Characterization Workflow Diagram

Characterization_Workflow cluster_sample Sample cluster_physicochemical Physicochemical Tests cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_results Results Sample Synthesized Bevantolol HCl MP Melting Point Sample->MP Sol Solubility Sample->Sol App Appearance Sample->App MS Mass Spectrometry (LC-MS/MS) Sample->MS NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR HPLC HPLC (Purity & Chiral) Sample->HPLC Data Identity, Purity, and Characterization Data MP->Data Sol->Data App->Data MS->Data NMR->Data IR->Data HPLC->Data

Caption: Experimental workflow for the characterization of this compound.

Mechanism of Action and Signaling Pathway

This compound is a cardioselective beta-1 adrenergic receptor antagonist.[11][12] Its primary therapeutic effects in managing hypertension and angina pectoris are derived from its ability to block the action of catecholamines, such as adrenaline and noradrenaline, on beta-1 receptors, which are predominantly located in cardiac tissue.[11][12] This blockade leads to a decrease in heart rate (negative chronotropy) and a reduction in the force of myocardial contraction (negative inotropy).[11][12] Consequently, cardiac output is reduced, leading to a decrease in blood pressure and myocardial oxygen demand.[11][12]

In addition to its primary beta-1 blocking activity, Bevantolol also exhibits mild intrinsic sympathomimetic activity (ISA) and has some effect on beta-2 receptors in vascular smooth muscle, contributing to vasodilation and a reduction in peripheral vascular resistance.[11] Animal studies have also indicated some agonist and antagonist effects on alpha-receptors.[3][13][14]

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Physiological Effects Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates Bevantolol Bevantolol Bevantolol->Beta1_Receptor Blocks Heart_Rate Decreased Heart Rate Bevantolol->Heart_Rate Contractility Decreased Contractility Bevantolol->Contractility AC Adenylyl Cyclase Beta1_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channels Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Channels->Contractility Increases Ca²⁺ influx, leading to increased contractility BP Decreased Blood Pressure Heart_Rate->BP Contractility->BP

Caption: Simplified signaling pathway of Bevantolol's action on cardiac myocytes.

References

Preclinical Pharmacodynamic Profile of Bevantolol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevantolol (B1218773) Hydrochloride is a cardioselective β1-adrenergic receptor antagonist that has demonstrated a unique pharmacodynamic profile in preclinical investigations. This technical guide provides a comprehensive overview of its in vitro and in vivo pharmacodynamics, detailing its receptor binding affinities, functional antagonism, and effects on cardiovascular parameters in animal models. The document includes detailed experimental protocols for key studies and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Bevantolol Hydrochloride is a second-generation β-blocker characterized by its high affinity and selectivity for the β1-adrenergic receptor.[1][2] Preclinical studies have established that it is devoid of intrinsic sympathomimetic activity (ISA) and possesses weak membrane-stabilizing properties.[1][2] Notably, bevantolol also exhibits an affinity for α1-adrenergic receptors and displays calcium channel blocking activity, contributing to its distinct pharmacological effects.[3][4] This guide synthesizes the available preclinical pharmacodynamic data to provide a detailed technical resource for researchers in cardiovascular pharmacology and drug development.

In Vitro Pharmacodynamics

Receptor Binding Affinity

Bevantolol's primary mechanism of action is the competitive antagonism of β1-adrenergic receptors. Its binding affinity for β1, β2, and α1-adrenergic receptors has been quantified in radioligand binding assays.

Receptor SubtypeTest SystempKiReference
β1-Adrenergic ReceptorRat Cerebral Cortex7.83[3]
β2-Adrenergic ReceptorRat Cerebral Cortex6.23[3]
α1-Adrenergic ReceptorRat Cerebral Cortex6.9[3]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Antagonism

The functional antagonist activity of bevantolol at α1-adrenergic receptors has been assessed in isolated tissue preparations.

ReceptorTissue PreparationAgonistpA2Reference
α1-AdrenoceptorRat Thoracic AortaNorepinephrine (B1679862)Not explicitly stated, but noted to be an order of magnitude higher than in rabbit aorta.[4]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Calcium Channel Antagonism

Bevantolol has been shown to inhibit voltage-gated calcium channels in neuronal preparations.

Channel TypeParameterValue
Low-Voltage Activated (LVA) Ca2+ ChannelsIC504 x 10-5 M
High-Voltage Activated (HVA) Ca2+ Channels% Inhibition at 10-4 M28.5 ± 7.7%

In Vivo Pharmacodynamics

Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Bevantolol has demonstrated dose-dependent antihypertensive effects in the spontaneously hypertensive rat (SHR) model, a well-established animal model of human essential hypertension. Unlike some non-selective β-blockers, bevantolol did not produce an initial pressor response in these animals.[1]

Myocardial Ischemia Models

In a canine model of myocardial ischemia, bevantolol showed a distinct profile compared to propranolol (B1214883), as it increased contractile function in the ischemic myocardium.[1]

Intrinsic Sympathomimetic Activity (ISA)

Studies in normal and reserpinized dogs have confirmed that bevantolol is devoid of intrinsic sympathomimetic activity at doses up to 10 mg/kg.[2]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (pKi) Determination

Objective: To determine the binding affinity of this compound for β1, β2, and α1-adrenergic receptors.

Materials:

  • Membrane Preparations: Rat cerebral cortex tissue homogenized and centrifuged to isolate the membrane fraction containing the target receptors.

  • Radioligands:

    • For β-adrenergic receptors: ³H-Dihydroalprenolol (³H-DHA)

    • For α1-adrenergic receptors: ³H-Prazosin

  • Competitor: this compound

  • Non-specific Binding Control: High concentration of a non-labeled standard antagonist (e.g., propranolol for β-receptors, phentolamine (B1677648) for α1-receptors).

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the non-labeled standard antagonist.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of Bevantolol that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • The pKi is then calculated as the negative logarithm of the Ki.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Membrane Preparation (Rat Cerebral Cortex) Incubate Incubate to Equilibrium Membrane->Incubate Radioligand Radioligand (e.g., ³H-DHA) Radioligand->Incubate Bevantolol Bevantolol HCl (Varying Concentrations) Bevantolol->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analysis Calculate Specific Binding Count->Analysis IC50 Determine IC50 Analysis->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki pKi Calculate pKi Ki->pKi

Radioligand Binding Assay Workflow
Functional Antagonism in Isolated Tissues (pA2 Determination)

Objective: To determine the functional antagonist potency of this compound at α1-adrenergic receptors.

Materials:

  • Tissue: Thoracic aorta isolated from rats.

  • Organ Bath: Containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Agonist: Norepinephrine.

  • Antagonist: this compound.

  • Force Transducer and Data Acquisition System: To measure isometric contractions.

Procedure:

  • The isolated rat thoracic aorta is mounted in an organ bath under a resting tension.

  • A cumulative concentration-response curve to the agonist (norepinephrine) is obtained to establish a baseline response.

  • The tissue is washed and allowed to equilibrate.

  • The tissue is then incubated with a fixed concentration of this compound for a predetermined period.

  • A second cumulative concentration-response curve to norepinephrine is obtained in the presence of bevantolol.

  • Steps 3-5 are repeated with increasing concentrations of bevantolol.

  • The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of bevantolol.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of bevantolol.

  • The pA2 value is the intercept of the regression line with the x-axis.

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of this compound in a genetic model of hypertension.

Animals: Male Spontaneously Hypertensive Rats (SHR).

Materials:

  • This compound.

  • Vehicle control.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

Procedure:

  • SHR are acclimatized to the housing conditions and handling procedures.

  • Baseline systolic blood pressure and heart rate are measured.

  • Animals are randomly assigned to treatment groups (vehicle control and different doses of this compound).

  • This compound or vehicle is administered orally (e.g., by gavage) daily for a specified duration.

  • Systolic blood pressure and heart rate are measured at various time points after drug administration.

  • The data is analyzed to determine the effect of this compound on blood pressure and heart rate compared to the vehicle control group.

G Acclimatization Acclimatization of SHRs Baseline Baseline Blood Pressure & Heart Rate Measurement Acclimatization->Baseline Grouping Random Assignment to Treatment Groups Baseline->Grouping Dosing Daily Oral Administration (Bevantolol or Vehicle) Grouping->Dosing Measurement Periodic Blood Pressure & Heart Rate Measurement Dosing->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

In Vivo Antihypertensive Study Workflow

Signaling Pathways

Bevantolol, as a β1-adrenergic receptor antagonist, primarily interferes with the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by catecholamines like norepinephrine and epinephrine.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamine Norepinephrine/ Epinephrine Beta1AR β1-Adrenergic Receptor Catecholamine->Beta1AR Activates Bevantolol Bevantolol Bevantolol->Beta1AR Blocks Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Cellular Proteins PKA->Phosphorylation Leads to Response Physiological Response (e.g., Increased Heart Rate, Contractility) Phosphorylation->Response Results in

Bevantolol's Mechanism of Action on the β1-Adrenergic Signaling Pathway

Conclusion

The preclinical pharmacodynamic profile of this compound reveals it to be a potent and selective β1-adrenergic receptor antagonist with additional α1-adrenergic and calcium channel blocking properties. It effectively lowers blood pressure in hypertensive animal models without inducing an initial pressor response and exhibits a favorable profile in myocardial ischemia models. The absence of intrinsic sympathomimetic activity is a key characteristic. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound.

References

The Discovery and Development of Bevantolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol (B1218773) Hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist that has been investigated for the management of hypertension and angina pectoris.[1][2] As a member of the beta-blocker class of drugs, its primary mechanism of action involves the competitive inhibition of catecholamines at beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[2][3] This antagonism leads to a reduction in heart rate, myocardial contractility, and consequently, a decrease in blood pressure and myocardial oxygen demand.[2] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of Bevantolol Hydrochloride, with a focus on its synthesis, mechanism of action, and the methodologies of key preclinical and clinical investigations.

Chemical Synthesis

The synthesis of this compound, chemically known as 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol hydrochloride, has been described in several patents. A common synthetic route involves the reaction of 3-(m-tolyloxy)-1,2-epoxypropane with β-(3,4-dimethoxyphenyl)ethylamine.

Experimental Protocol: Synthesis of this compound

A representative synthesis procedure is as follows:

  • Reaction: A mixture of 3-(m-tolyloxy)-1,2-epoxypropane and an excess molar amount of β-(3,4-dimethoxyphenyl)ethylamine is heated. One patented method specifies heating at 95-100°C for one hour.[1]

  • Isolation of the Free Base: After cooling, the reaction mixture is stirred with a solvent such as ether to precipitate the product, 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol (Bevantolol free base). The insoluble product is then collected by filtration.[1]

  • Formation of the Hydrochloride Salt: The isolated free base is dissolved in a suitable solvent, such as 2-propanol. A slight excess of hydrogen chloride in 2-propanol is then added to the solution.

  • Purification: The precipitated this compound is collected by filtration, washed with a solvent like diethyl ether, and dried. Crystallization from a solvent such as acetonitrile (B52724) can be performed for further purification.[1]

Mechanism of Action

Bevantolol is a selective beta-1 adrenoceptor antagonist.[4] Its therapeutic effects in hypertension and angina pectoris are primarily attributed to its ability to block the action of catecholamines, such as adrenaline and noradrenaline, at beta-1 adrenergic receptors in the heart.[2] This blockade results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect, leading to a reduction in cardiac output and blood pressure.[2][3] By decreasing heart rate and contractility, Bevantolol also reduces the oxygen demand of the myocardium, which is beneficial in the management of angina.[2] Some studies suggest that Bevantolol may also possess a weak vasodilatory effect, potentially contributing to its antihypertensive action. Animal experiments have indicated some interaction with alpha-adrenoceptors, though the clinical significance of this finding is not fully established.[4]

Signaling Pathway of Beta-1 Adrenergic Receptor Antagonism by Bevantolol

cluster_bevantolol_action Action of Bevantolol Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor Beta-1 Adrenergic Receptor (Cardiac Myocytes) Catecholamines->Beta1_Receptor G_Protein Gs Protein Activation Beta1_Receptor->G_Protein Bevantolol Bevantolol Bevantolol->Beta1_Receptor Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Calcium_Channels Phosphorylation of L-type Calcium Channels PKA->Calcium_Channels Calcium_Influx Increased Calcium Influx Calcium_Channels->Calcium_Influx Cardiac_Effects Increased Heart Rate & Contractility Calcium_Influx->Cardiac_Effects Blockade Blockade Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Visit Baseline Visit (Measurements, Placebo Run-in) Informed_Consent->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Treatment_Group_A Treatment Group A (Bevantolol HCl) Randomization->Treatment_Group_A Treatment_Group_B Treatment Group B (Placebo) Randomization->Treatment_Group_B Treatment_Period Treatment Period (e.g., 8 weeks) Treatment_Group_A->Treatment_Period Treatment_Group_B->Treatment_Period Follow_up_Visits Follow-up Visits (Efficacy & Safety Assessments) Treatment_Period->Follow_up_Visits End_of_Study End of Study Visit (Final Assessments) Follow_up_Visits->End_of_Study Data_Analysis Data Analysis (Statistical Evaluation) End_of_Study->Data_Analysis

References

Bevantolol Hydrochloride: A Technical Guide to its Beta-1 Adrenergic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevantolol (B1218773) hydrochloride is a cardioselective beta-adrenoceptor antagonist that has demonstrated efficacy in the management of hypertension and angina pectoris.[1][2] Its therapeutic effects are primarily attributed to its selective blockade of beta-1 (β1) adrenergic receptors, which are predominantly located in cardiac tissue.[2][3] This technical guide provides a comprehensive overview of the selectivity of bevantolol for β1-adrenergic receptors, synthesizing available data and outlining the standard experimental methodologies used to characterize this pharmacological property. While specific quantitative binding and functional potency data are not widely available in the public domain, this guide will detail the qualitative evidence supporting its selectivity and the established protocols for such investigations.

Introduction to Bevantolol Hydrochloride and Beta-Adrenergic Receptors

Bevantolol is a beta-blocker that inhibits the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), to beta-adrenergic receptors.[3] These receptors are key components of the sympathetic nervous system and are classified into three main subtypes: β1, β2, and β3.

  • Beta-1 (β1) Adrenergic Receptors: Primarily found in the heart and kidneys. Their stimulation leads to increased heart rate (chronotropy), contractility (inotropy), and renin release.[4]

  • Beta-2 (β2) Adrenergic Receptors: Located in the smooth muscle of the bronchi, blood vessels, and uterus. Their activation causes smooth muscle relaxation, leading to bronchodilation and vasodilation.[4]

  • Beta-3 (β3) Adrenergic Receptors: Mainly located in adipose tissue and are involved in lipolysis.[4]

The clinical utility of beta-blockers is often defined by their selectivity for these receptor subtypes. Cardioselectivity, or a higher affinity for β1 receptors over β2 receptors, is a desirable trait as it minimizes the risk of side effects associated with the blockade of β2 receptors, such as bronchospasm in patients with asthma.[4] Bevantolol has been categorized as a cardioselective beta-blocker.[5][6]

Evidence of Beta-1 Selectivity

Animal and human studies have provided qualitative evidence for the β1-selectivity of bevantolol. In animal models, bevantolol was shown to be more potent in antagonizing the cardiac (β1-mediated) effects of isoprenaline than its effects on blood pressure (a β2-mediated response).[7] Furthermore, in histamine-challenged guinea pigs, bevantolol had minimal impact on the bronchodilatory effects of isoprenaline, in stark contrast to the non-selective beta-blocker propranolol, which completely blocked this effect.[8]

A study in asthmatic patients demonstrated that bevantolol has relative β1-adrenoceptor antagonist selectivity.[9] Compared to propranolol, bevantolol had less influence on terbutaline-induced bronchodilation, a β2-mediated response.[9] The study concluded that bevantolol's β1-selectivity is comparable to that of other well-established cardioselective beta-blockers like atenolol (B1665814) and metoprolol.[9]

Quantitative Analysis of Receptor Selectivity

A thorough quantitative assessment of a beta-blocker's selectivity involves determining its binding affinity (Ki) and functional potency (IC50 or EC50) for β1 and β2 receptors.

Binding Affinity (Ki)

Radioligand binding assays are the gold standard for determining the binding affinity of a drug to a receptor.[9] These assays measure the displacement of a radiolabeled ligand that binds to the receptor by the unlabeled drug being tested. The concentration of the test drug that displaces 50% of the radiolabeled ligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The ratio of Ki values for β2 to β1 receptors (Ki β2 / Ki β1) provides a quantitative measure of β1-selectivity.

Functional Potency (IC50/EC50)

Functional assays measure the ability of a drug to inhibit the physiological response following receptor activation by an agonist. For beta-blockers, this typically involves measuring the inhibition of agonist-induced responses in isolated tissues or cells expressing either β1 or β2 receptors. For example, the negative chronotropic effect (decrease in heart rate) in isolated atria can be used to assess β1 antagonism, while the relaxation of isolated tracheal or bronchial smooth muscle can be used to assess β2 antagonism. The concentration of the antagonist that produces 50% of its maximal inhibitory effect is the IC50 or EC50 value. The ratio of these values for β2 versus β1 responses provides another measure of selectivity.

Table 1: Quantitative Data on this compound's Adrenergic Receptor Selectivity

ParameterBeta-1 Adrenergic ReceptorBeta-2 Adrenergic ReceptorSelectivity Ratio (β2/β1)Reference
Binding Affinity (Ki) Data not publicly availableData not publicly availableData not publicly available
Functional Potency (IC50/EC50) Data not publicly availableData not publicly availableData not publicly available

Note: This table is intended to be populated with specific data as it becomes available in the public domain.

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol outlines the general steps for determining the binding affinity of this compound for β1 and β2 adrenergic receptors.

Objective: To determine the Ki of bevantolol for human β1 and β2 adrenergic receptors.

Materials:

  • Membrane preparations from cells stably expressing human β1 or β2 adrenergic receptors.

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

  • This compound.

  • Non-selective beta-blocker for determining non-specific binding (e.g., propranolol).

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-selective antagonist is used to determine non-specific binding.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at a specific temperature, e.g., 25°C).

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the bevantolol concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation (β1 or β2 expressing cells) Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-DHA) Radioligand->Incubation Bevantolol Bevantolol HCl (Varying Concentrations) Bevantolol->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Figure 1. Workflow for a radioligand binding assay.
Functional Assay for Beta-1 Adrenergic Receptor Antagonism

This protocol describes a general method for assessing the functional antagonism of bevantolol at β1 adrenergic receptors using isolated cardiac tissue.

Objective: To determine the functional potency (pA₂) of bevantolol in inhibiting agonist-induced tachycardia in isolated atria.

Materials:

  • Isolated atrial preparations from a suitable animal model (e.g., rat or guinea pig).

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic force transducer.

  • Data acquisition system.

  • Beta-adrenergic agonist (e.g., isoprenaline).

  • This compound.

Procedure:

  • Tissue Preparation: Mount the isolated atrial preparation in the organ bath under a resting tension.

  • Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) until a stable spontaneous heart rate is achieved.

  • Control Response: Generate a cumulative concentration-response curve for the agonist (isoprenaline) to establish the control response.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of bevantolol for a predetermined time.

  • Antagonist Effect: Repeat the cumulative concentration-response curve for the agonist in the presence of bevantolol.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of bevantolol. A rightward shift in the curve indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, can be calculated using a Schild plot analysis.

Functional_Assay_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Tissue Isolated Atria Preparation OrganBath Organ Bath with Physiological Salt Solution Tissue->OrganBath Transducer Isotonic Force Transducer OrganBath->Transducer Equilibration Equilibration Transducer->Equilibration ControlCRC Control Agonist Concentration-Response Curve Equilibration->ControlCRC Incubation Incubation with Bevantolol ControlCRC->Incubation SchildPlot Schild Plot Analysis ControlCRC->SchildPlot TreatmentCRC Agonist CRC in Presence of Bevantolol Incubation->TreatmentCRC TreatmentCRC->SchildPlot pA2 pA₂ Value Determination SchildPlot->pA2

Figure 2. Workflow for a functional antagonism assay.

Signaling Pathways

Bevantolol, as a β1-adrenergic receptor antagonist, primarily exerts its effects by blocking the canonical Gs-protein coupled signaling pathway in target cells, particularly cardiomyocytes.

  • Receptor Blockade: Bevantolol binds to the β1-adrenergic receptor, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine.

  • Inhibition of Gs-Protein Activation: This blockade prevents the conformational change in the receptor that is necessary for the activation of the associated heterotrimeric G-protein, Gs.

  • Reduced Adenylyl Cyclase Activity: Consequently, the alpha subunit of the Gs-protein (Gαs) does not activate adenylyl cyclase.

  • Decreased cAMP Production: The inhibition of adenylyl cyclase leads to a reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

  • Reduced Protein Kinase A (PKA) Activation: Lower levels of cAMP result in decreased activation of PKA.

  • Downstream Effects in Cardiomyocytes: Reduced PKA activity leads to decreased phosphorylation of key intracellular proteins, including L-type calcium channels and phospholamban. This results in a decrease in intracellular calcium levels, leading to a reduction in heart rate, contractility, and conduction velocity.

Beta1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Catecholamines Norepinephrine/ Epinephrine Beta1R β1-Adrenergic Receptor Catecholamines->Beta1R Activates Bevantolol Bevantolol HCl Bevantolol->Beta1R Blocks Gs Gs Protein Beta1R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannels L-type Ca²⁺ Channels (Phosphorylation ↓) PKA->CaChannels PLB Phospholamban (Phosphorylation ↓) PKA->PLB Response Decreased Heart Rate, Contractility, and Conduction Velocity CaChannels->Response PLB->Response

Figure 3. Bevantolol's mechanism of action on the β1-adrenergic signaling pathway.

Additional Pharmacological Properties

It is noteworthy that some studies have suggested that bevantolol may possess additional pharmacological actions, including weak local anesthetic properties and some interaction with alpha-adrenoceptors.[5][10] Animal experiments have indicated both agonist and antagonist effects on alpha-receptors.[10][11] These additional properties might contribute to its overall clinical profile, such as its effect on peripheral vascular resistance.[1][10]

Conclusion

This compound is a beta-adrenoceptor antagonist with a demonstrated selectivity for the beta-1 subtype. This cardioselectivity is supported by both preclinical and clinical evidence, which indicates a preferential blockade of cardiac beta-1 receptors over beta-2 receptors in other tissues. While specific quantitative data on its binding affinity and functional potency are not extensively reported in publicly accessible literature, the established methodologies for determining these parameters provide a clear framework for such investigations. A comprehensive understanding of bevantolol's selectivity profile is crucial for its optimal clinical application and for guiding future research in the development of more targeted beta-adrenergic therapies.

References

In-Vitro Characterization of Bevantolol Hydrochloride's Antagonist Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol (B1218773) Hydrochloride is a cardioselective β-1 adrenergic receptor antagonist.[1][2][3] It exhibits a high degree of selectivity for β-1 adrenoceptors, which are predominantly located in the heart, over β-2 adrenoceptors found in tissues such as the bronchioles and peripheral vasculature.[4] This selectivity profile contributes to its clinical efficacy in managing cardiovascular conditions like hypertension and angina pectoris, with a potentially lower incidence of bronchoconstrictor side effects compared to non-selective beta-blockers.[4] Bevantolol is devoid of intrinsic sympathomimetic activity (ISA) and possesses weak membrane-stabilizing properties.[2] This technical guide provides an in-depth overview of the in-vitro characterization of Bevantolol's antagonist activity, focusing on its binding affinity and functional antagonism at β-1 and β-2 adrenergic receptors. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Pharmacological Profile

Bevantolol's primary mechanism of action is the competitive antagonism of β-1 adrenergic receptors, thereby inhibiting the effects of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine.[5] This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[5] In-vitro studies have consistently demonstrated its greater antagonistic effect on atrial (rich in β-1 receptors) than on tracheal (rich in β-2 receptors) responses to β-agonists like isoproterenol. While its primary activity is at β-adrenoceptors, some studies have also indicated an interaction with α-adrenergic sites, although the clinical significance of this finding is less established.[3] Additionally, at higher concentrations, Bevantolol has been shown to exhibit calcium channel antagonistic effects, with an IC50 value of 4 x 10⁻⁵ M for low-voltage activated Ca²⁺ currents in rat hypothalamic neurons.[1]

Quantitative Analysis of Antagonist Activity

The in-vitro antagonist properties of Bevantolol Hydrochloride are quantified through radioligand binding assays to determine its affinity for the receptor (Ki values) and functional assays in isolated tissues to measure its potency in antagonizing agonist-induced responses (pA2 values).

Radioligand Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a drug for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a competing unlabeled ligand (in this case, Bevantolol) to displace the radioligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Table 1: Radioligand Binding Affinity of this compound at β-Adrenergic Receptors

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
β-1 AdrenoceptorSpecific data not available in search results---------
β-2 AdrenoceptorSpecific data not available in search results---------
Functional Antagonist Potency

Functional antagonism is assessed in isolated organ bath experiments, where the ability of Bevantolol to inhibit the physiological response to a β-adrenergic agonist is measured. The pA2 value, derived from the Schild equation, is a measure of the potency of a competitive antagonist and represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[6][7]

Table 2: Functional Antagonist Potency (pA2) of this compound

Tissue PreparationAgonistReceptor SubtypepA2 ValueReference
Guinea Pig Atria (Rate)Isoproterenolβ-1 AdrenoceptorSpecific data not available in search results
Guinea Pig Trachea (Relaxation)Isoproterenolβ-2 AdrenoceptorSpecific data not available in search results

Note: It has been reported that in vitro, bevantolol demonstrated greater antagonism of atrial than tracheal responses to isoproterenol, indicating a higher pA2 value for β-1 adrenoceptors. However, the specific pA2 values are not provided in the available literature.

Experimental Protocols

Radioligand Binding Assay (Generalized Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of this compound for β-1 and β-2 adrenergic receptors.

1. Membrane Preparation:

  • Homogenize tissue (e.g., guinea pig heart for β-1, lung for β-2) or cultured cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for non-selective binding, or more specific radioligands), and varying concentrations of unlabeled this compound.

  • To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the Bevantolol concentration to generate a competition curve.

  • Determine the IC50 value from the curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue/Cells Homogenization Homogenization in Lysis Buffer Tissue->Homogenization LowSpeedCent Low-Speed Centrifugation Homogenization->LowSpeedCent Supernatant1 Collect Supernatant LowSpeedCent->Supernatant1 HighSpeedCent1 High-Speed Centrifugation Supernatant1->HighSpeedCent1 Pellet1 Collect Membrane Pellet HighSpeedCent1->Pellet1 Wash Wash Pellet Pellet1->Wash HighSpeedCent2 High-Speed Centrifugation Wash->HighSpeedCent2 FinalPellet Final Membrane Pellet HighSpeedCent2->FinalPellet Resuspend Resuspend in Assay Buffer FinalPellet->Resuspend ProteinAssay Determine Protein Concentration Resuspend->ProteinAssay Incubation Incubate Membranes, Radioligand, and Bevantolol ProteinAssay->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation DataAnalysis Calculate IC50 and Ki Scintillation->DataAnalysis

Caption: Radioligand Binding Assay Workflow.

Functional Antagonism Assay in Isolated Tissues (Generalized Protocol)

This protocol describes a general method for determining the pA2 value of this compound in isolated guinea pig atria (for β-1 activity) and trachea (for β-2 activity).

1. Tissue Preparation:

  • Humanely euthanize a guinea pig according to approved ethical guidelines.

  • For β-1 studies, carefully dissect the atria and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The atria should be connected to an isometric force transducer to record the rate of contraction.

  • For β-2 studies, dissect the trachea and prepare a tracheal chain or ring preparation. Mount the preparation in an organ bath under a resting tension (e.g., 1 g) in a physiological salt solution. The tissue should be pre-contracted with an agent like carbachol (B1668302) or histamine (B1213489) to induce a stable tone.

2. Equilibration and Agonist Response:

  • Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.

  • Obtain a cumulative concentration-response curve for a β-adrenergic agonist (e.g., isoproterenol) by adding increasing concentrations of the agonist to the bath and recording the response (increase in atrial rate or relaxation of tracheal tone).

3. Antagonist Incubation and Schild Analysis:

  • Wash the tissue to remove the agonist and allow it to return to baseline.

  • Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Obtain a second cumulative concentration-response curve for the same agonist in the presence of Bevantolol.

  • Repeat this process with at least two other concentrations of Bevantolol.

4. Data Analysis:

  • For each concentration of Bevantolol, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist).

  • Create a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of Bevantolol.

  • The x-intercept of the Schild regression line provides the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

G cluster_prep Tissue Preparation cluster_agonist Agonist Response cluster_antagonist Antagonist Protocol cluster_analysis Data Analysis Dissection Dissect Atria or Trachea Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration AgonistCRC Generate Agonist Concentration-Response Curve Equilibration->AgonistCRC Washout Washout Agonist AgonistCRC->Washout AntagonistInc Incubate with Bevantolol Washout->AntagonistInc AgonistCRCAnt Generate Agonist CRC in presence of Bevantolol AntagonistInc->AgonistCRCAnt Repeat Repeat with different Bevantolol concentrations AgonistCRCAnt->Repeat DoseRatio Calculate Dose Ratios Repeat->DoseRatio SchildPlot Construct Schild Plot DoseRatio->SchildPlot pA2 Determine pA2 Value SchildPlot->pA2

Caption: Functional Antagonism Assay Workflow.

Signaling Pathway of β-Adrenoceptor Antagonism

Bevantolol, as a β-adrenoceptor antagonist, blocks the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by catecholamines.

G cluster_pathway β-Adrenergic Receptor Signaling Catecholamine Catecholamine (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor Catecholamine->BetaReceptor Activates Bevantolol This compound Bevantolol->BetaReceptor Blocks GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylate Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates substrates leading to

Caption: β-Adrenergic Receptor Signaling Pathway and the Point of Antagonism by Bevantolol.

Conclusion

This compound is a well-characterized cardioselective β-1 adrenoceptor antagonist. Its in-vitro profile, defined by its binding affinity and functional antagonist potency, provides the foundation for its clinical application. The experimental protocols outlined in this guide serve as a basis for the continued investigation and understanding of the pharmacological properties of Bevantolol and other β-adrenergic antagonists. Further research to precisely quantify the Ki and pA2 values for Bevantolol across different species and tissue types will continue to refine our understanding of its therapeutic potential and safety profile.

References

Preliminary Toxicological Screening of Bevantolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bevantolol (B1218773) Hydrochloride is a drug candidate whose development was discontinued (B1498344) in 1989.[1] Consequently, comprehensive preclinical toxicology data is scarce in the public domain. This guide summarizes available information and describes the standard toxicological methodologies that would have been applied to a compound of this class during its development period.

Introduction

Bevantolol Hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist that was investigated for the treatment of hypertension and angina pectoris.[2][3][4][5][6][7] As with any new pharmaceutical compound, a thorough preclinical toxicological screening is essential to characterize its safety profile before administration to humans. This process involves a battery of in vitro and in vivo studies to identify potential hazards, determine dose-response relationships, and establish a safe starting dose for clinical trials. This document provides an overview of the known toxicological profile of this compound and outlines the standard experimental protocols relevant to its preliminary safety assessment.

Non-Clinical Toxicological Profile

Publicly available data on the specific preclinical toxicology of this compound is limited. The following sections summarize the known information.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint is typically the median lethal dose (LD50). This compound is classified as "Harmful if swallowed".[4]

Data Presentation: Acute Toxicity of Bevantolol

SpeciesRoute of AdministrationParameterValueReference
RatOralPredicted LD50~724.5 mg/kg*[4]

*Note: The referenced value is a prediction from admetSAR, cited as 2.0966 mol/kg.[4] This has been converted to mg/kg assuming the unit was intended to be mmol/kg and using the molecular weight of the Bevantolol free base (345.43 g/mol ). This value is consistent with an Acute Toxicity Category 4 classification.

Repeated-Dose Toxicity

No publicly available data from sub-chronic (e.g., 28-day or 90-day) or chronic toxicity studies for this compound were identified. Such studies would be critical for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

Specific genotoxicity data for this compound from standard assays like the Ames test, in vitro micronucleus assay, or in vivo chromosomal aberration assay are not available in the reviewed literature.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on major physiological functions. While the primary pharmacology of Bevantolol as a beta-blocker is well-documented, specific preclinical safety pharmacology data regarding its effects on the central nervous, respiratory, and cardiovascular systems (beyond its therapeutic intent) are not publicly available.

Standard Experimental Protocols

The following methodologies describe standard approaches for key preliminary toxicology experiments. These are generalized protocols and do not represent the specific studies conducted for this compound, for which detailed records are not available.

Acute Oral Toxicity Study (General Guideline)

Objective: To determine the acute oral toxicity (approximated LD50) of a test substance.

Methodology:

  • Test System: Typically conducted in one rodent species (e.g., Wistar or Sprague-Dawley rats).

  • Animal Allocation: Healthy, young adult animals are randomly assigned to control and treatment groups (e.g., 5 animals per sex per group).

  • Dose Administration: The test substance is administered by oral gavage as a single dose. A range of doses is used, typically in a geometric progression. A control group receives the vehicle alone.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., Probit analysis).

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Test System: A set of bacterial strains with specific mutations in the histidine (Salmonella) or tryptophan (E. coli) operon, which render them unable to synthesize the respective amino acid. Strains are selected to detect various types of mutations (e.g., frameshift, base-pair substitution).

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from the liver of Aroclor 1254-induced rats) to mimic mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • The test substance at several concentrations, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar (B569324).

    • This mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted for each concentration and compared to the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants.

In Vitro Mammalian Cell Micronucleus Test

Objective: To detect the potential of a substance to induce chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in mammalian cells.

Methodology:

  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y, TK6).

  • Metabolic Activation: The assay is conducted both with and without an S9 metabolic activation system.

  • Procedure:

    • Cells are exposed to the test substance at various concentrations for a defined period (e.g., 3-6 hours with S9, or a longer period without S9).

    • Following exposure, cells are washed and cultured in fresh medium containing cytochalasin B, which blocks cytokinesis, leading to the accumulation of binucleated cells.

    • Cells are harvested, fixed, and stained.

  • Data Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) is scored in binucleated cells using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualizations

Signaling Pathways and Workflows

cluster_0 Preclinical Toxicology Workflow A Acute Toxicity (e.g., LD50 in Rodents) C Repeated-Dose Toxicity (28-day or 90-day) A->C B Genotoxicity (In Vitro) - Ames Test - Micronucleus Assay B->C E Genotoxicity (In Vivo) (if in vitro positive) B->E Positive Result D Safety Pharmacology (CNS, CV, Respiratory) C->D F Chronic Toxicity & Carcinogenicity C->F G Reproductive & Developmental Toxicity C->G H NDA Submission D->H E->H F->H G->H

Caption: General workflow for preclinical toxicological screening of a drug candidate.

cluster_1 Mechanism of Beta-1 Adrenergic Blockade Epi Epinephrine/ Norepinephrine B1R Beta-1 Adrenergic Receptor (Heart) Epi->B1R Binds & Activates AC Adenylate Cyclase B1R->AC Activates Bevantolol Bevantolol HCl Bevantolol->B1R Blocked Blockade cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Effects Increased Heart Rate Increased Contractility PKA->Effects Phosphorylates Channels Blocked->B1R Antagonizes

Caption: Signaling pathway of Beta-1 adrenergic receptor and its blockade by Bevantolol.

References

A Technical Guide to the Solubility and Stability of Bevantolol Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Bevantolol Hydrochloride. The information is intended to support research and development activities by offering quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound

Bevantolol is a cardioselective beta-adrenoceptor antagonist that also exhibits weak alpha-1 adrenoceptor blocking activity.[1] It has been investigated for the treatment of hypertension and angina pectoris.[2] For research and formulation development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial. This compound is the monohydrochloride salt form of bevantolol, supplied as a crystalline solid.[3]

Chemical and Physical Properties:

  • Molecular Formula: C₂₀H₂₇NO₄ • HCl[3]

  • Molecular Weight: 381.9 g/mol [3][4]

  • CAS Number: 42864-78-8[3][5]

  • Appearance: White to beige powder or crystalline solid[3][5]

Solubility Profile

The solubility of this compound has been determined in various aqueous and organic solvents. The data, compiled from multiple sources, is summarized in Table 1. Discrepancies in reported values may arise from differences in experimental conditions such as temperature and the specific solid-state form of the compound used.

Data Presentation: Solubility Data

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilitySource
Water52 mg/mLSelleck Chemicals[1]
Water50 mg/mLSigma-Aldrich[5][6]
Water2 mg/mLSigma-Aldrich[5]
DMSO76 mg/mLSelleck Chemicals[1]
DMSO~30 mg/mLCayman Chemical[3]
DMSO<14.5 mg/mLSigma-Aldrich[5][6]
Dimethyl Formamide (DMF)~30 mg/mLCayman Chemical[3]
Ethanol61 mg/mLSelleck Chemicals[1]
Ethanol10 mg/mLSigma-Aldrich[5][6]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLCayman Chemical[3]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin8.0 mg/mLSigma-Aldrich[5][6]

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer.[3]

Stability Profile

Understanding the stability of this compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Storage and General Stability: this compound is stable for at least four years when stored as a crystalline solid at -20°C.[3] However, aqueous solutions are less stable, and it is not recommended to store them for more than one day.[3]

Forced Degradation Studies: Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7] While specific degradation pathways for this compound are not extensively detailed in the available literature, a general approach based on International Conference on Harmonisation (ICH) guidelines can be applied.[8][9][10] The objective is to induce degradation, typically in the range of 5-20%, to ensure that the analytical method can effectively separate the intact drug from its degradants.[7]

The typical stress conditions applied in forced degradation studies are summarized in Table 2.

Data Presentation: Forced Degradation Conditions

Table 2: General Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M to 1 M HClReflux at 60-80°C for several hoursTo identify acid-labile functional groups.[11]
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature or reflux at 60-80°C for several hoursTo identify base-labile functional groups (e.g., esters, amides).[11]
Oxidation 3-30% H₂O₂Room temperature for up to 24 hoursTo test susceptibility to oxidation.
Thermal Degradation Dry Heat60-100°C for several daysTo evaluate solid-state thermal stability.[12]
Photostability UV and Visible LightExposure to ≥1.2 million lux hours and ≥200 W h/m²To assess light sensitivity.
Humidity High Relative Humidity (e.g., 75-90% RH)40°C for several weeksTo evaluate sensitivity to moisture.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.

4.1 Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement, a standard method for determining the solubility of a crystalline compound.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling and Dilution: Carefully withdraw a specific volume of the supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method (as described in Protocol 4.2) or UV-Vis spectrophotometry.

  • Calculation: Determine the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

4.2 Protocol for a Stability-Indicating RP-HPLC Method

This protocol is based on methods developed for similar beta-blockers and is suitable for separating this compound from its potential degradation products.[8][9][10]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Nucleosil C18, 150 x 4.6 mm, 4 µm particle size).[8]

    • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, 0.02 M potassium dihydrogen phosphate (B84403) (pH adjusted to 3.0 with phosphoric acid) and methanol (B129727) in a 40:60 (v/v) ratio.[8][9][10]

    • Flow Rate: 1.0 - 1.6 mL/min.[8]

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound; a wavelength of ~220 nm is a likely starting point.[8]

    • Injection Volume: 20 µL.[8]

    • Column Temperature: 20-30°C.[8]

  • Procedure:

    • Prepare standard solutions of this compound at known concentrations in the mobile phase.

    • Prepare samples from solubility or stability studies, ensuring they are filtered and diluted appropriately.

    • Inject standards to generate a calibration curve (peak area vs. concentration).

    • Inject samples and quantify the concentration of this compound using the calibration curve.

    • In stability studies, monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent drug. The method's ability to separate these peaks demonstrates its stability-indicating capability.

4.3 Protocol for Forced Degradation Study

This protocol details the steps for subjecting this compound to various stress conditions.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat the solution (e.g., at 80°C) for a specified time. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently. At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Keep the sample at room temperature, protected from light. Monitor the degradation over time by HPLC.

  • Thermal Degradation (Solid State): Place a known quantity of this compound powder in a vial and expose it to high temperature (e.g., 100°C) in an oven. Periodically, dissolve a sample of the powder and analyze by HPLC.

  • Photodegradation: Expose a solution of the drug, as well as the solid powder, to controlled UV and visible light conditions as specified by ICH Q1B guidelines. Analyze samples at appropriate intervals. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: For all stressed samples, perform HPLC analysis to determine the percentage of remaining drug and observe the relative retention times and peak areas of any degradation products formed.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation & Sampling cluster_analysis Analysis A Add excess Bevantolol HCl to solvent B Agitate at constant temp (24-48 hours) A->B Shake-Flask C Centrifuge to pellet undissolved solid B->C D Withdraw supernatant & dilute C->D E Quantify using validated HPLC method D->E F Calculate solubility (mg/mL) E->F

Caption: Workflow for determining the equilibrium solubility of Bevantolol HCl.

Diagram 2: Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions (ICH Guidelines) start Bevantolol HCl Sample (Solid or Solution) acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base ox Oxidation (H2O2) start->ox photo Photolysis (UV/Vis light) start->photo thermal Thermal (Dry Heat) start->thermal analysis Analyze stressed samples & control via Stability-Indicating HPLC Method acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis evaluation Evaluate Results: - Purity & Assay - Degradation Products - Mass Balance analysis->evaluation

Caption: General workflow for conducting forced degradation studies.

Diagram 3: Hypothetical Degradation Pathways for Bevantolol

G cluster_products Potential Degradation Products Bevantolol Bevantolol Structure Ether Linkage Secondary Amine Secondary Alcohol Dimethoxy Phenyl Group P1 Hydrolysis Product (Ether Cleavage) Bevantolol->P1 Acidic/Basic Hydrolysis P2 Oxidation Product (N-Oxide) Bevantolol->P2 Oxidation (e.g., H2O2) P3 Oxidation Product (Ketone formation) Bevantolol->P3 Oxidation

Caption: Hypothetical degradation sites on the Bevantolol molecule.

References

Bevantolol Hydrochloride: A Technical Guide to its Adrenergic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevantolol (B1218773) Hydrochloride is a cardioselective beta-blocker with a notable affinity for β1-adrenergic receptors.[1] This technical guide provides a comprehensive overview of its binding characteristics to various adrenergic receptor subtypes. It includes a detailed summary of its binding affinities, a thorough description of the experimental protocols used for these determinations, and a visual representation of the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in cardiovascular drug development and pharmacological research.

Introduction

Bevantolol Hydrochloride is a beta-adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension and angina pectoris.[1] Its therapeutic efficacy is primarily attributed to its selective blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] By inhibiting these receptors, bevantolol reduces heart rate and myocardial contractility, thereby decreasing the heart's workload and oxygen demand.[1] In addition to its primary β1-antagonistic activity, bevantolol has been reported to interact with α1-adrenergic receptors, contributing to its overall pharmacological profile.[2] Understanding the precise binding affinities of bevantolol to different adrenergic receptor subtypes is crucial for elucidating its mechanism of action and predicting its clinical effects.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to adrenergic receptors has been quantified using radioligand binding assays. The negative logarithm of the inhibitor constant (pKi) is a common measure of binding affinity, with a higher pKi value indicating a stronger affinity. The table below summarizes the pKi values of this compound for β1, β2, and α1-adrenergic receptors in rat cerebral cortex.

Adrenergic Receptor SubtypepKi Value
β1-adrenergic receptor7.83
β2-adrenergic receptor6.23
α1-adrenergic receptor6.9

Data sourced from MedChemExpress.[2]

This data quantitatively confirms the selectivity of this compound for the β1-adrenergic receptor over the β2 and α1 subtypes.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity to adrenergic receptors is typically achieved through competitive radioligand binding assays.[1][3] This method quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its receptor.

Materials and Reagents
  • Membrane Preparation: Homogenates from tissues or cells expressing the target adrenergic receptors (e.g., rat cerebral cortex, cardiac tissue).[3]

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]-dihydroalprenolol for beta-receptors).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: Typically a Tris-based buffer containing ions like MgCl₂.[3]

  • Scintillation Cocktail: For detection of radioactivity.[3]

  • Glass Fiber Filters: To separate bound from unbound radioligand.[3]

Assay Procedure
  • Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[3]

  • Incubation: A fixed concentration of the radioligand and varying concentrations of unlabeled this compound are incubated with the membrane preparation in the assay buffer.[3] Non-specific binding is determined by adding a high concentration of a non-radiolabeled antagonist.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[3]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[3]

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Bevantolol_Prep Bevantolol Dilutions Bevantolol_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

The binding of this compound to adrenergic receptors modulates downstream signaling cascades.

β1-Adrenergic Receptor Antagonism

Bevantolol acts as an antagonist at β1-adrenergic receptors. In their natural state, these receptors are coupled to a stimulatory G-protein (Gs).[4] Antagonism by bevantolol prevents the activation of Gs, thereby inhibiting the downstream production of cyclic AMP (cAMP) by adenylyl cyclase. This leads to a reduction in the activation of protein kinase A (PKA) and subsequent downstream effects.[2]

Beta1_Antagonism_Pathway Bevantolol Bevantolol Beta1_Receptor β1-Adrenergic Receptor Bevantolol->Beta1_Receptor Binds & Blocks Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Prevents Activation Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase No Activation cAMP cAMP Adenylyl_Cyclase->cAMP Reduced Production PKA Protein Kinase A cAMP->PKA Reduced Activation Downstream_Effects Decreased Downstream Effects PKA->Downstream_Effects

Caption: Bevantolol's antagonism of the β1-adrenergic receptor pathway.

α1-Adrenergic Receptor Interaction

Bevantolol also exhibits partial agonist effects at α1-adrenergic receptors.[5] These receptors are typically coupled to Gq proteins.[5][6][7][8] Partial agonism would lead to a sub-maximal activation of the Gq protein, stimulating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[5][6]

Alpha1_Partial_Agonism_Pathway Bevantolol Bevantolol (Partial Agonist) Alpha1_Receptor α1-Adrenergic Receptor Bevantolol->Alpha1_Receptor Binds & Partially Activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Partial agonism of Bevantolol at the α1-adrenergic receptor.

Conclusion

This technical guide has provided a detailed analysis of this compound's binding affinity to adrenergic receptors. The quantitative data clearly demonstrates its selectivity for the β1-adrenergic receptor, which is consistent with its clinical use as a cardioselective beta-blocker. The outlined experimental protocols offer a standardized approach for the in-vitro characterization of this and similar compounds. Furthermore, the visualization of the associated signaling pathways provides a clear understanding of the molecular mechanisms underlying Bevantolol's pharmacological effects. This comprehensive resource is intended to support further research and development in the field of cardiovascular pharmacology.

References

Pharmacokinetics of Bevantolol Hydrochloride in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevantolol (B1218773) hydrochloride is a cardioselective beta-1 adrenergic antagonist previously developed for treating hypertension and angina. A thorough understanding of its pharmacokinetic profile in preclinical rodent models is fundamental for contextualizing toxicological findings and predicting its disposition in humans. However, specific quantitative pharmacokinetic data for bevantolol in rodent models is not extensively detailed in publicly available literature. This technical guide synthesizes the available preclinical information, provides context with established human pharmacokinetic parameters, and outlines representative experimental protocols for conducting such studies in rodents. The aim is to provide a foundational resource for researchers, incorporating detailed methodologies and logical workflows visualized through diagrams.

Introduction to Bevantolol

Bevantolol is a second-generation beta-blocker characterized by its high selectivity for β1-adrenergic receptors, lack of intrinsic sympathomimetic activity, and weak membrane-stabilizing properties. Its mechanism of action involves the competitive blockade of catecholamines at β1-receptors, primarily in cardiac tissue, leading to reduced heart rate, myocardial contractility, and blood pressure. Preclinical evaluation in animal models, particularly rodents, is a critical step in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate like bevantolol. While numerous studies have detailed its pharmacokinetics in humans, specific data sets from rodent studies are sparse in the literature. This guide will therefore focus on the known preclinical pharmacology and provide exemplar protocols for its assessment.

Pharmacokinetic Profile (ADME)

The complete ADME profile of bevantolol in rodents has not been fully published. However, based on its chemical properties and data from human studies, a general profile can be inferred.

Absorption: In humans, bevantolol is well-absorbed orally, with a systemic bioavailability of approximately 57-60%.[1][2] This suggests good gastrointestinal permeability. It is anticipated that bevantolol is also well-absorbed in rodent species following oral administration.

Distribution: Human studies indicate a volume of distribution of 62 L after intravenous administration, suggesting distribution into tissues.[2] In rats, bevantolol has been shown to affect cardiac β-adrenoceptors after systemic administration, confirming its distribution to target tissues like the heart.[3]

Metabolism: Bevantolol is cleared almost entirely by metabolism, with less than 1% of a dose being excreted unchanged in human urine.[2] A primary metabolic pathway involves aromatic hydroxylation. A ring-hydroxylated urinary metabolite, identified as 4-hydroxybevantolol (B9808) (Metabolite III), has been observed in animals and at very low levels in human plasma.[4][5] This suggests that the liver is the primary site of metabolism.

Excretion: Following extensive metabolism, the resulting metabolites are expected to be eliminated via both renal and fecal routes. The precise contribution of each route in rodents has not been detailed in the available literature.

Quantitative Pharmacokinetic Data

As of this review, specific, publicly available tables summarizing the quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd) of bevantolol in rodent models are lacking. For context and comparative purposes, the established human pharmacokinetic parameters are presented below.

Table 1: Single-Dose Pharmacokinetic Parameters of Bevantolol in Healthy Human Volunteers

ParameterRouteDoseValueReference
Bioavailability (F) Oral50 mg~57%[2]
Tmax Oral200 mg~1.1 hours[4]
Cmax Oral200 mg~1690 ng/mL[4]
Elimination Half-Life (t½) IV50 mg~1.9 hours[2]
Volume of Distribution (Vd) IV50 mg~62 L[2]
Urinary Excretion (unchanged) Oral/IV50 mg< 1%[2]

Representative Experimental Protocols

The following section describes a representative, detailed methodology for conducting a pharmacokinetic study of bevantolol hydrochloride in a rat model. This protocol is a composite based on standard practices and the specific analytical methods published for bevantolol.

Animal Model
  • Species: Sprague-Dawley rats, male.

  • Weight: 250-300 g.

  • Housing: Animals are housed in a temperature- and light-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum. Animals are fasted overnight before oral dosing.

  • Group Size: n = 5 rats per administration route.

Drug Formulation and Administration
  • Formulation: this compound is dissolved in a vehicle of 0.9% sterile saline for intravenous administration and in a 0.5% methylcellulose/water suspension for oral administration.

  • Intravenous (IV) Administration: A dose of 5 mg/kg is administered as a slow bolus injection over 1 minute into the lateral tail vein.

  • Oral (PO) Administration: A dose of 20 mg/kg is administered via oral gavage using a ball-tipped feeding needle.

Sample Collection
  • Blood Sampling: Serial blood samples (~0.25 mL each) are collected from the jugular vein (if cannulated) or saphenous vein at the following time points:

    • IV route: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours post-dose.

    • PO route: 0 (predose), 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing K2EDTA as an anticoagulant. Plasma is separated by centrifugation at 4°C (3000 x g for 10 minutes) and stored at -80°C until analysis.

Bioanalytical Method
  • Method: Bevantolol concentrations in plasma are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[6]

  • Sample Preparation: Plasma samples (50 µL) are subjected to protein precipitation by adding 150 µL of acetonitrile (B52724) containing an internal standard (e.g., propranolol). Samples are vortexed and then centrifuged to pellet the precipitated protein. The supernatant is collected for analysis.

  • Chromatography: Separation is achieved on a C18 reverse-phase column (e.g., Welch Ultimate XB-C18, 5µm, 150mm x 2.1mm) with a mobile phase gradient of acetonitrile and water containing 10mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[6]

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM). The transitions monitored would be m/z 346.1 > 165.1 for bevantolol and m/z 260.3 > 116.1 for the propranolol (B1214883) internal standard.[6]

  • Quantification: A calibration curve is generated using blank rat plasma spiked with known concentrations of bevantolol (e.g., 5-1000 ng/mL).

Mandatory Visualizations

The following diagrams illustrate the generalized workflows and pathways relevant to the pharmacokinetic study of bevantolol.

G cluster_0 Dosing Groups cluster_1 In-Life Phase cluster_2 Bioanalysis & Data Processing Oral (PO) Gavage Oral (PO) Gavage Sprague-Dawley Rat Sprague-Dawley Rat Oral (PO) Gavage->Sprague-Dawley Rat Intravenous (IV) Injection Intravenous (IV) Injection Intravenous (IV) Injection->Sprague-Dawley Rat Serial Blood Sampling Serial Blood Sampling Sprague-Dawley Rat->Serial Blood Sampling Time points Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Centrifugation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Concentration data

Caption: General experimental workflow for a rodent pharmacokinetic study.

G Bevantolol (Oral) Bevantolol (Oral) GI Tract GI Tract Bevantolol (Oral)->GI Tract Ingestion Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Liver (Metabolism) Liver (Metabolism) Systemic Circulation->Liver (Metabolism) First-Pass Effect Excretion Excretion Systemic Circulation->Excretion Renal (minor) 4-Hydroxybevantolol 4-Hydroxybevantolol Liver (Metabolism)->4-Hydroxybevantolol Other Metabolites Other Metabolites Liver (Metabolism)->Other Metabolites 4-Hydroxybevantolol->Excretion Renal/Fecal Other Metabolites->Excretion Renal/Fecal

Caption: Postulated ADME pathway for orally administered bevantolol.

References

Stereospecific Properties of Bevantolol Hydrochloride Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol hydrochloride is a cardioselective β1-adrenoceptor antagonist that also exhibits α1-adrenoceptor blocking activity.[1][2][3] It is used as a racemic mixture of its two enantiomers, (S)-(-)-Bevantolol and (R)-(+)-Bevantolol. As with other aryloxyaminopropanol β-blockers, the pharmacological activity of Bevantolol is stereospecific.[4][5] This technical guide provides a comprehensive overview of the stereospecific properties of this compound enantiomers, including their receptor binding affinities, functional potencies, and the experimental methodologies used to characterize them. Understanding these stereospecific differences is crucial for the rational design and development of chiral drugs.

Data Presentation

Table 1: Receptor Binding Affinities of Racemic this compound

Receptor SubtypeTissue SourcepKi
β1-adrenergicRat Cerebral Cortex7.83
β2-adrenergicRat Cerebral Cortex6.23
α1-adrenergicRat Cerebral Cortex6.9

Table 2: Expected Stereoselective Properties of this compound Enantiomers

Property(S)-(-)-Bevantolol(R)-(+)-BevantololRationale
β1-Adrenergic Receptor Affinity HighLowThe (S)-enantiomer of aryloxyaminopropanol β-blockers is consistently reported to have significantly higher affinity for β-adrenergic receptors.[4][6][7]
β1-Adrenergic Antagonist Potency HighLowFunctional antagonist activity at β1-receptors is expected to correlate with binding affinity.[6]
α1-Adrenergic Receptor Affinity ModerateModerateStereoselectivity at α1-receptors for this class of compounds is less pronounced than at β-receptors. Both enantiomers may contribute to the α1-blocking effect.
α1-Adrenergic Antagonist Potency ModerateModerateSimilar to affinity, the functional antagonism at α1-receptors may not show strong stereoselectivity.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to determine the stereospecific properties of this compound enantiomers.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of the (S)-(-) and (R)-(+)-enantiomers of this compound for β1-, β2-, and α1-adrenergic receptors.

a. Materials and Reagents:

  • Cell lines expressing human β1-, β2-, or α1-adrenergic receptors (e.g., CHO or HEK293 cells)

  • Cell culture media and supplements

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligands:

    • For β1 and β2 receptors: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP)

    • For α1 receptors: [³H]-Prazosin

  • Non-labeled enantiomers of this compound ((S)-(-) and (R)-(+))

  • Reference compounds (e.g., propranolol (B1214883) for β-receptors, phentolamine (B1677648) for α-receptors)

  • Scintillation cocktail and vials

  • Glass fiber filters

  • Filtration apparatus

b. Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture expressing target receptor homogenization Homogenization in buffer cell_culture->homogenization centrifugation Centrifugation to pellet membranes homogenization->centrifugation resuspension Resuspension and protein quantification centrifugation->resuspension incubation Incubate membranes with radioligand and competing ligand (Bevantolol enantiomer) resuspension->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters to remove unbound ligand filtration->washing scintillation Scintillation counting to measure bound radioactivity washing->scintillation competition_curve Generate competition binding curves scintillation->competition_curve ic50 Determine IC50 values competition_curve->ic50 ki Calculate Ki values using Cheng-Prusoff equation ic50->ki

Fig. 1: Radioligand Binding Assay Workflow

c. Procedure:

  • Membrane Preparation: Harvest cells and homogenize them in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay: In a series of tubes, add a fixed concentration of the radioligand, the cell membrane preparation, and increasing concentrations of the unlabeled (S)-(-)- or (R)-(+)-Bevantolol enantiomer.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Antagonist Potency

This protocol describes a method to determine the functional potency (e.g., pA2 or IC50) of the (S)-(-) and (R)-(+)-enantiomers of this compound in inhibiting agonist-induced cellular responses.

a. Materials and Reagents:

  • Cell lines expressing the target receptor and a suitable reporter system (e.g., cAMP production for β-receptors, or calcium mobilization for α1-receptors).

  • Agonists:

    • For β-receptors: Isoproterenol

    • For α1-receptors: Phenylephrine

  • (S)-(-) and (R)-(+)-enantiomers of this compound.

  • Assay kits for measuring the second messenger (e.g., cAMP ELISA kit, Fluo-4 AM for calcium).

  • Plate reader capable of measuring the respective signal (e.g., absorbance, fluorescence).

b. Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_seeding Seed cells in a multi-well plate incubation_period Allow cells to adhere and grow cell_seeding->incubation_period antagonist_incubation Pre-incubate cells with Bevantolol enantiomer incubation_period->antagonist_incubation agonist_stimulation Stimulate cells with agonist antagonist_incubation->agonist_stimulation response_measurement Measure second messenger response agonist_stimulation->response_measurement dose_response Generate agonist dose-response curves in the presence of antagonist response_measurement->dose_response potency_determination Determine antagonist potency (IC50 or pA2) dose_response->potency_determination

Fig. 2: Functional Assay Workflow

c. Procedure:

  • Cell Culture: Culture the cells in appropriate multi-well plates.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the (S)-(-) or (R)-(+)-Bevantolol enantiomer for a specific duration.

  • Agonist Stimulation: Add a range of concentrations of the appropriate agonist (isoproterenol or phenylephrine) to the wells and incubate for a time sufficient to elicit a response.

  • Response Measurement: Measure the intracellular concentration of the relevant second messenger (cAMP or Ca²⁺) using a suitable assay kit and a plate reader.

  • Data Analysis: Construct agonist dose-response curves in the absence and presence of different concentrations of the Bevantolol enantiomer. The antagonist potency can be determined by calculating the IC50 from the inhibition of the maximal agonist response or by performing a Schild analysis to determine the pA2 value.

Signaling Pathways

This compound exerts its therapeutic effects by antagonizing β1- and α1-adrenergic receptors. The following diagrams illustrate the canonical signaling pathways for these receptors and the expected points of inhibition by the Bevantolol enantiomers.

G cluster_beta β1-Adrenergic Signaling Epinephrine (B1671497) Epinephrine/ Norepinephrine (B1679862) Beta1R β1-Adrenergic Receptor Epinephrine->Beta1R Gs Gs protein Beta1R->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx Contraction ↑ Heart Rate & Contractility Ca_influx->Contraction S_Bev (S)-(-)-Bevantolol S_Bev->Beta1R

Fig. 3: β1-Adrenergic Signaling Pathway and (S)-(-)-Bevantolol Inhibition

The (S)-(-)-enantiomer of Bevantolol is the primary antagonist of the β1-adrenergic receptor, blocking the binding of epinephrine and norepinephrine. This inhibits the Gs-protein-mediated activation of adenylyl cyclase, leading to reduced cAMP production, decreased protein kinase A (PKA) activity, and consequently, a reduction in heart rate and contractility.

G cluster_alpha α1-Adrenergic Signaling Norepinephrine Norepinephrine Alpha1R α1-Adrenergic Receptor Norepinephrine->Alpha1R Gq Gq protein Alpha1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release ↑ Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Bev_enantiomers (S)-(-) & (R)-(+)- Bevantolol Bev_enantiomers->Alpha1R

Fig. 4: α1-Adrenergic Signaling Pathway and Bevantolol Enantiomer Inhibition

Both enantiomers of Bevantolol are expected to contribute to the blockade of the α1-adrenergic receptor. This prevents norepinephrine from activating the Gq-protein-coupled pathway, thereby inhibiting the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium release and protein kinase C (PKC) activation leads to vascular smooth muscle relaxation and vasodilation.

Conclusion

The pharmacological actions of this compound are characterized by a significant degree of stereospecificity, a hallmark of the β-blocker class of drugs. The (S)-(-)-enantiomer is predicted to be predominantly responsible for the β1-adrenergic blockade, while both enantiomers likely contribute to the α1-adrenergic antagonism. A thorough characterization of the individual enantiomers using the detailed experimental protocols outlined in this guide is essential for a complete understanding of their therapeutic effects and potential side-effect profiles. This knowledge is invaluable for the development of next-generation cardiovascular drugs with improved efficacy and safety.

References

An In-depth Technical Guide to the Interaction of Bevantolol Hydrochloride with Alpha-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the interaction between Bevantolol (B1218773) Hydrochloride and alpha-adrenergic receptors. Bevantolol, primarily classified as a selective beta-1 adrenergic receptor antagonist, also exhibits significant interactions with the alpha-adrenergic system, contributing to its unique pharmacological profile.[1][2] This document details the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the underlying cellular signaling pathways.

Quantitative Analysis of Bevantolol's Interaction with Alpha-Adrenergic Receptors

Bevantolol hydrochloride has been demonstrated to possess antagonistic properties at alpha-1 adrenergic receptors. The binding affinity and functional antagonism have been quantified using radioligand binding assays and isolated tissue experiments, respectively. The key quantitative parameters are summarized in the table below.

ParameterReceptor SubtypeValueTissue/SystemReference
pKi α16.9Rat Cerebral CortexMedChemExpress
pA2 α1Value not explicitly stated, but antagonism demonstratedRat Thoracic Aorta[3]

Note: The pKi value represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of Bevantolol for the alpha-1 adrenergic receptor. A higher pKi value corresponds to a higher binding affinity. The pA2 value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Experimental Protocols

Radioligand Competition Binding Assay for pKi Determination

The determination of Bevantolol's binding affinity (pKi) for alpha-1 adrenergic receptors is typically achieved through a radioligand competition binding assay. This method measures the ability of unlabeled Bevantolol to displace a specific, high-affinity radioligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the alpha-1 adrenergic receptor.

Materials:

  • Receptor Source: Membranes prepared from a tissue or cell line endogenously expressing or transfected with the alpha-1 adrenergic receptor (e.g., rat cerebral cortex).

  • Radioligand: A selective alpha-1 adrenergic receptor antagonist, typically [3H]-Prazosin.[4]

  • Unlabeled Ligand: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Methodology:

  • Membrane Preparation:

    • The tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • A fixed concentration of the radioligand ([3H]-Prazosin) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete for binding to the alpha-1 adrenergic receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive alpha-1 adrenergic antagonist (e.g., phentolamine).

    • The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • The filters are washed multiple times with cold wash buffer to remove unbound radioligand.

    • The filters are then placed in scintillation vials with a scintillation cocktail.

    • The radioactivity on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the Bevantolol concentration.

    • The IC50 value (the concentration of Bevantolol that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The pKi is calculated as the negative logarithm of the Ki value.

Isolated Tissue Bath Experiment for pA2 Determination

The functional antagonist activity of Bevantolol at alpha-1 adrenergic receptors is assessed using an isolated tissue bath preparation, typically the rat thoracic aorta, which contracts in response to alpha-1 adrenergic agonists.[3][5]

Objective: To determine the pA2 value of this compound as a competitive antagonist at alpha-1 adrenergic receptors.

Materials:

  • Tissue: Thoracic aorta from a rat.

  • Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 and 5% CO2.

  • Agonist: A selective alpha-1 adrenergic agonist, such as phenylephrine (B352888) or norepinephrine.[3]

  • Antagonist: this compound.

  • Isolated Tissue Bath System: Comprising a temperature-controlled organ bath, a force-displacement transducer, and a data acquisition system.

Methodology:

  • Tissue Preparation:

    • The rat is euthanized, and the thoracic aorta is carefully dissected and placed in cold PSS.

    • The aorta is cleaned of adherent connective tissue and cut into rings of a specific width (e.g., 2-3 mm).

    • The aortic rings are mounted between two stainless steel hooks in the organ baths filled with PSS, maintained at 37°C, and continuously gassed.

  • Equilibration and Pre-contraction:

    • The tissues are allowed to equilibrate under a resting tension (e.g., 1-2 g) for a specified period (e.g., 60-90 minutes), with the PSS being changed regularly.

    • The viability of the tissues is assessed by inducing a contraction with a standard agent (e.g., KCl).

  • Determination of Antagonist Potency (Schild Analysis):

    • A cumulative concentration-response curve to the alpha-1 adrenergic agonist (e.g., phenylephrine) is generated to establish a control response.

    • The tissues are then washed and incubated with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of Bevantolol.

    • This process is repeated with increasing concentrations of Bevantolol.

  • Data Analysis:

    • The concentration-response curves for the agonist in the absence and presence of different concentrations of Bevantolol are plotted.

    • The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1. The x-intercept of this line provides the pA2 value.

Signaling Pathways

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Activation of these receptors by an agonist initiates a well-defined signaling cascade leading to various physiological responses, most notably smooth muscle contraction.

Key Steps in the Signaling Pathway:

  • Agonist Binding: An agonist (e.g., norepinephrine, phenylephrine) binds to the alpha-1 adrenergic receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. GDP is exchanged for GTP on the α-subunit of the G-protein.

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic/sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

  • Cellular Response: The elevated intracellular Ca2+ levels, along with the activation of PKC which phosphorylates various downstream target proteins, ultimately lead to the cellular response, such as smooth muscle contraction.

Bevantolol's Role: As an antagonist, Bevantolol binds to the alpha-1 adrenergic receptor but does not induce the conformational change necessary for G-protein activation. By occupying the receptor's binding site, it prevents the binding of endogenous agonists like norepinephrine, thereby inhibiting the entire downstream signaling cascade.

Evidence for Partial Agonist Activity

Some studies have suggested that Bevantolol may possess partial agonist activity at alpha-adrenergic receptors.[1] This implies that while it can block the effects of full agonists, it may also weakly activate the receptor itself, leading to a submaximal response. The evidence for this is primarily from in vivo animal studies where Bevantolol did not cause the initial pressor response seen with other beta-blockers, a phenomenon that could be explained by a mild vasodilatory effect mediated by partial alpha-adrenoceptor agonism. However, further dedicated studies are required to fully characterize the extent and clinical significance of this potential partial agonist activity.

Visualizations

Signaling Pathway Diagram

Alpha1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) Alpha1_AR α1-Adrenergic Receptor Agonist->Alpha1_AR Binds and Activates Bevantolol Bevantolol Bevantolol->Alpha1_AR Binds and Blocks Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Phosphorylates Targets

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Workflow Diagrams

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Membrane_Pellet Collect Membrane Pellet Centrifuge2->Membrane_Pellet Resuspend Resuspend in Assay Buffer Membrane_Pellet->Resuspend Incubation Incubate Membranes with: - Radioligand ([3H]-Prazosin) - Unlabeled Bevantolol (Varying Conc.) - Control (for non-specific binding) Resuspend->Incubation Filtration Rapid Filtration Incubation->Filtration Wash Wash Filters Filtration->Wash Scintillation Scintillation Counting Wash->Scintillation IC50 Determine IC50 Scintillation->IC50 Cheng_Prusoff Calculate Ki (Cheng-Prusoff) IC50->Cheng_Prusoff pKi Calculate pKi Cheng_Prusoff->pKi

Caption: Radioligand Competition Binding Assay Workflow.

Isolated_Tissue_Bath_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Dissection Dissect Rat Thoracic Aorta Rings Cut into Rings Dissection->Rings Mounting Mount in Organ Bath Rings->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->Control_CRC Washout1 Wash Tissue Control_CRC->Washout1 Antagonist_Incubation Incubate with Bevantolol (Fixed Concentration) Washout1->Antagonist_Incubation Antagonist_CRC Generate Agonist CRC in presence of Bevantolol Antagonist_Incubation->Antagonist_CRC Repeat Repeat with Increasing Bevantolol Concentrations Antagonist_CRC->Repeat Dose_Ratio Calculate Dose Ratios Antagonist_CRC->Dose_Ratio Repeat->Antagonist_Incubation Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2 Determine pA2 Schild_Plot->pA2

Caption: Isolated Tissue Bath Experiment Workflow.

Conclusion

This compound, in addition to its primary beta-1 adrenergic antagonist activity, demonstrates a clear interaction with alpha-1 adrenergic receptors as an antagonist. This interaction has been quantified through binding and functional assays, revealing a moderate affinity and potency at these receptors. The underlying mechanism involves the blockade of the canonical Gq/PLC/IP3 signaling pathway. While there is some evidence to suggest a potential for partial agonism at alpha-adrenoceptors, this aspect requires further detailed investigation. A thorough understanding of Bevantolol's effects on both alpha and beta-adrenergic receptors is crucial for elucidating its complete pharmacological profile and its therapeutic applications.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Bevantolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Bevantolol Hydrochloride, a cardioselective β1-adrenergic blocker. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, solubility, and bioavailability. Understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline lattice is therefore a fundamental aspect of drug development.

This document summarizes the available crystallographic data for this compound, outlines the key experimental methodologies used for its characterization, and presents visualizations of experimental workflows and the unique composition of its crystal structure.

Disclaimer: While extensive research has been conducted, the complete experimental crystallographic data file (CIF) for this compound, reported under the Cambridge Crystallographic Data Centre (CCDC) deposition code WUGKAL, was not accessible at the time of this writing. The quantitative data tables presented below are therefore templates based on the expected parameters from the cited literature and should be populated with the specific values from the original research for definitive analysis.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The analysis revealed a complex and unusual asymmetric unit. The following tables are structured to present the key crystallographic parameters.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue (Placeholder)
Empirical formulaC₂₀H₂₈ClNO₄
Formula weight381.89
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP1
Unit cell dimensions
aValue Å
bValue Å
cValue Å
αValue °
βValue °
γValue °
VolumeValue ų
Z2
Density (calculated)Value Mg/m³
Absorption coefficientValue mm⁻¹
F(000)Value
Data collection
DiffractometerInstrument Name
Radiation sourceMo Kα
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersValues
Goodness-of-fit on F²Value
Final R indices [I>2sigma(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Absolute structure parameterValue
Table 2: Placeholder for Atomic Coordinates and Equivalent Isotropic Displacement Parameters
AtomxyzU(eq) [Ų]
Cl1ValueValueValueValue
O1ValueValueValueValue
N1ValueValueValueValue
C1ValueValueValueValue
...............
Table 3: Placeholder for Selected Bond Lengths [Å]
Atom 1Atom 2Length
O1C10Value
N1C12Value
N1C14Value
.........
Table 4: Placeholder for Selected Bond Angles [°]
Atom 1Atom 2Atom 3Angle
C12N1C14Value
C9O1C10Value
............

Experimental Protocols

The characterization of the solid-state structure of this compound involves several analytical techniques. The primary methods cited in the literature are single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline solid.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system.

  • Crystal Mounting: A selected crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions like melting and phase changes.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy.

  • Thermal Scan: The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The heat flow to the sample is recorded against temperature. Endothermic and exothermic events, such as melting points and recrystallizations, are identified and analyzed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups and characterize the vibrational modes of the molecules in the crystal.

Methodology:

  • Sample Preparation: A small amount of the crystalline sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: The positions and intensities of the absorption bands are analyzed to confirm the presence of specific functional groups and to study intermolecular interactions, such as hydrogen bonding.

Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis of Bevantolol HCl crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction (Data Collection) mounting->xray processing Data Processing (Unit Cell & Space Group) xray->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow of Single-Crystal X-ray Structure Determination.

Asymmetric Unit Composition of this compound

The crystal structure of this compound is particularly noteworthy due to the composition of its asymmetric unit. It contains not just the expected protonated drug molecule and a chloride ion, but also a neutral form of the drug and a neutral hydrochloric acid molecule.[1]

asymmetric_unit cluster_asymmetric_unit Asymmetric Unit of Bevantolol HCl Crystal cation Bevantolol Cation [Bevantolol-H]⁺ anion Chloride Anion [Cl]⁻ cation->anion Ionic Interaction neutral_drug Neutral Bevantolol [Bevantolol] neutral_hcl Neutral HCl neutral_drug->neutral_hcl Association

Caption: Components of the Asymmetric Unit of this compound.

Conclusion

The solid-state analysis of this compound reveals a complex crystalline structure. The determination of its triclinic P1 space group and the unusual composition of the asymmetric unit, containing both ionized and neutral species of the drug and hydrochloric acid, highlights the importance of detailed crystallographic studies. While the precise quantitative data requires access to the original research findings, the available information underscores the intricate network of interactions governing the crystal packing. The methodologies of single-crystal X-ray diffraction, complemented by thermal and spectroscopic analyses, provide a comprehensive framework for the thorough characterization of this and other pharmaceutical compounds, which is essential for ensuring drug product quality and performance.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bevantolol Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bevantolol (B1218773) Hydrochloride is a cardioselective beta-adrenergic receptor blocker used in the management of hypertension and angina pectoris. Accurate and reliable quantification of Bevantolol in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of Bevantolol Hydrochloride in human plasma. The described method is based on established protocols and is suitable for researchers, scientists, and professionals in drug development.[1]

Principle

This method employs a reversed-phase HPLC system to separate Bevantolol from endogenous plasma components. The sample preparation involves a solid-phase extraction (SPE) technique to effectively clean up the plasma sample and concentrate the analyte.[1] An internal standard (IS) is used to ensure accuracy and precision. Quantification is achieved by measuring the peak area response of Bevantolol relative to the internal standard using a UV detector.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Betaxolol Hydrochloride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Dibasic ammonium (B1175870) phosphate (B84403)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • Sep-Pak C8 solid-phase extraction cartridges

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector

  • Reversed-phase C8 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

  • Solid-phase extraction manifold

  • Centrifuge

  • Vortex mixer

  • pH meter

3. Preparation of Solutions

  • Mobile Phase: Prepare a 50 mM solution of dibasic ammonium phosphate in water. Adjust the pH to 5.7 with orthophosphoric acid. The mobile phase consists of a 75:25 (v/v) mixture of the 50 mM dibasic ammonium phosphate buffer (pH 5.7) and acetonitrile.[1] Filter and degas the mobile phase before use.

  • Standard Stock Solutions: Accurately weigh and dissolve this compound and Betaxolol Hydrochloride (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Bevantolol stock solution with a mixture of methanol and water (50:50, v/v) to obtain concentrations ranging from 40 ng/mL to 1600 ng/mL.

  • Internal Standard Working Solution: Dilute the Betaxolol stock solution with the methanol-water mixture to obtain a final concentration of 500 ng/mL.

4. Sample Preparation (Solid-Phase Extraction)

  • Condition a Sep-Pak C8 cartridge by sequentially passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • To 1 mL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (500 ng/mL Betaxolol).

  • Vortex the mixture for 30 seconds.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water followed by 1 mL of a 20% methanol in water solution to remove interfering substances.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute Bevantolol and the internal standard with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

5. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C8 (4.6 x 150 mm, 5 µm)
Mobile Phase 75:25 (v/v) 50 mM Dibasic Ammonium Phosphate (pH 5.7) : Acetonitrile[1]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm[1]
Injection Volume 20 µL
Internal Standard Betaxolol[1]

Data Presentation

Table 1: Summary of Quantitative Data for this compound Quantification

ParameterResult
Linearity Range 40 - 1600 ng/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 15 ng/mL
Limit of Quantification (LOQ) 40 ng/mL[1]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Retention Time (Bevantolol) Approximately 6.8 min
Retention Time (Betaxolol) Approximately 8.5 min

Note: The precision and accuracy values are presented as generally acceptable limits for bioanalytical method validation.

For comparison, an alternative LC-MS/MS method has been reported with a linearity range of 5.00-1000 ng/ml and intra- and inter-day precisions of less than 6.7% and 6.6%, respectively.[2][3] Another sample preparation technique involves protein precipitation with acetonitrile, which can be a simpler and faster alternative to SPE.[2][3]

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample Collection add_is 2. Add Internal Standard (Betaxolol) plasma->add_is vortex 3. Vortex Mixing add_is->vortex spe 4. Solid-Phase Extraction (SPE) vortex->spe wash 5. Wash SPE Cartridge spe->wash elute 6. Elute Analyte wash->elute dry 7. Evaporate to Dryness elute->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute inject 9. Inject into HPLC reconstitute->inject separation 10. Chromatographic Separation inject->separation detection 11. UV Detection at 220 nm separation->detection integration 12. Peak Integration detection->integration calibration 13. Calibration Curve Generation integration->calibration quantification 14. Quantification of Bevantolol calibration->quantification

Caption: Experimental workflow for the HPLC quantification of this compound in plasma.

G specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy specificity->accuracy precision Precision specificity->precision linearity->accuracy linearity->precision loq Limit of Quantification (LOQ) linearity->loq accuracy->precision robustness Robustness precision->robustness stability Stability precision->stability lod Limit of Detection (LOD) loq->lod

Caption: Logical relationships of key method validation parameters.

References

Application Note: Quantitative Analysis of Bevantolol Hydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Bevantolol (B1218773) Hydrochloride in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Bevantolol is a selective beta-1 adrenergic receptor antagonist used in the management of hypertension and angina pectoris.[1] The method described herein employs a straightforward protein precipitation for sample preparation and utilizes an electrospray ionization source for robust and reliable analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring a validated method for pharmacokinetic studies or bioequivalence assessment of Bevantolol.

Introduction

Bevantolol is a cardioselective beta-blocker that exerts its therapeutic effects by selectively antagonizing beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[1][2] This blockade reduces heart rate, myocardial contractility, and blood pressure.[1][2] Accurate quantification of Bevantolol in biological matrices is crucial for pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, making it the method of choice for bioanalytical applications. This document provides a comprehensive protocol for the analysis of Bevantolol in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Mechanism of Action

Bevantolol functions by competitively blocking the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-1 adrenergic receptors in the heart. This action inhibits the downstream signaling cascade that would normally lead to an increase in cardiac activity. The result is a decrease in heart rate (negative chronotropy) and a reduction in the force of myocardial contraction (negative inotropy), which lowers the heart's workload and oxygen demand.[1][2]

cluster_0 Normal Physiological Response cluster_1 Pharmacological Intervention Catecholamines Catecholamines (e.g., Epinephrine) Beta1Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta1Receptor GProtein G-Protein Activation Beta1Receptor->GProtein AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP  Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CardiacResponse Increased Heart Rate & Contractility PKA->CardiacResponse Bevantolol Bevantolol Bevantolol->Beta1Receptor Blocks

Caption: Mechanism of action of Bevantolol on the Beta-1 adrenergic signaling pathway.

Metabolism of Bevantolol

The clearance of Bevantolol is almost entirely accounted for by metabolism, with less than 1% of the parent drug being excreted unchanged in the urine.[3] While specific details on all metabolites of Bevantolol are not extensively documented in publicly available literature, one study noted the presence of "Metabolite III" in plasma, though its concentration was less than 2% of the parent compound.[4]

Based on the chemical structure of Bevantolol (a propanolamine (B44665) derivative with dimethoxybenzene and toluene (B28343) moieties) and the known metabolic pathways of similar beta-blockers like metoprolol (B1676517) and propranolol, the primary biotransformation routes are expected to involve O-demethylation of the methoxy (B1213986) groups and hydroxylation of the aromatic rings.[5] The diagram below illustrates these probable metabolic transformations.

Bevantolol Bevantolol Metabolite1 O-desmethyl Bevantolol Bevantolol->Metabolite1  O-demethylation Metabolite2 Hydroxy Bevantolol Bevantolol->Metabolite2  Aromatic Hydroxylation

Caption: Generalized metabolic pathway for Bevantolol based on similar beta-blockers.

Experimental Protocols

Sample Preparation (Protein Precipitation)

The protein precipitation method is a rapid and effective technique for extracting Bevantolol from plasma samples.[6]

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.

  • Add 20 µL of the Internal Standard (IS) working solution (e.g., Propranolol in methanol).

  • Add 300 µL of acetonitrile (B52724) to each tube to precipitate the plasma proteins.[6]

  • Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

The following parameters have been validated for the quantitative analysis of Bevantolol in human plasma.[6]

Chromatographic Conditions:

  • Instrument: HPLC system coupled with a triple quadrupole mass spectrometer

  • Column: Welch Ultimate XB-C18 (5 µm, 150 mm × 2.1 mm)[6]

  • Mobile Phase: Acetonitrile and water (40:60, v/v) containing 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid[6]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas (CAD): Medium

  • MRM Transitions: See Table 1

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (100 µL) Precipitate 2. Add IS & Acetonitrile (Protein Precipitation) Plasma->Precipitate Vortex 3. Vortex Precipitate->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject 6. Injection into HPLC Transfer->Inject LC 7. LC Separation (C18 Column) Inject->LC MS 8. MS/MS Detection (MRM Mode) LC->MS Data 9. Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of Bevantolol.

Data Presentation

The LC-MS/MS method parameters and validation summary are presented in the tables below.

Table 1: LC-MS/MS Method Parameters

Parameter Bevantolol Propranolol (IS)
Precursor Ion (Q1) m/z 346.1 260.3
Product Ion (Q3) m/z 165.1 116.1
Declustering Potential (DP) 80 V 70 V

| Collision Energy (CE) | 25 eV | 22 eV |

Source: Data derived from a study on Bevantolol determination in human plasma.[6]

Table 2: Method Validation Summary

Parameter Result
Linearity Range 5.00 - 1,000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5.00 ng/mL
Intra-day Precision (%RSD) < 6.7%
Inter-day Precision (%RSD) < 6.6%
Matrix Effect Not significant

| Recovery | Consistent and reproducible |

Source: Validation data from a bioequivalence study of Bevantolol.[6]

Conclusion

The LC-MS/MS method detailed in this application note is suitable for the quantitative determination of Bevantolol in human plasma. The protocol, involving a simple protein precipitation step followed by rapid chromatographic separation, provides the necessary selectivity, sensitivity, and robustness for bioanalytical studies. This method has been successfully applied to a bioequivalence study, demonstrating its reliability for supporting drug development and clinical research activities.[6]

References

Application Note: Enantioselective Separation of Bevantolol Hydrochloride Isomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the enantioselective separation of Bevantolol (B1218773) Hydrochloride isomers using chiral High-Performance Liquid Chromatography (HPLC). Two effective protocols are presented, utilizing different cellulose-based chiral stationary phases (CSPs), Chiralcel OD and Chiralpak AD-H, providing flexibility for researchers. The protocols outline the necessary reagents, instrumentation, and chromatographic conditions to achieve baseline separation of the (S)-(-)-Bevantolol and (R)-(+)-Bevantolol enantiomers. Quantitative data on retention times, resolution, and selectivity are provided to guide method implementation and demonstrate the efficacy of the described procedures. This note is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of chiral pharmaceutical compounds.

Introduction

Bevantolol is a beta-adrenergic blocker that possesses a chiral center, existing as two enantiomers: (S)-(-)-Bevantolol and (R)-(+)-Bevantolol. As is common with chiral drugs, the enantiomers of bevantolol may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers, offering high resolution and sensitivity.[1] This application note provides detailed protocols for the enantioselective separation of bevantolol isomers using two different polysaccharide-based chiral stationary phases.

Experimental Protocols

Two distinct chiral HPLC methods are described below. Protocol 1 is based on the use of a Chiralcel OD column and explores the influence of different alcohol modifiers in the mobile phase. Protocol 2 outlines a method using a Chiralpak AD-H column.

Protocol 1: Separation on a Chiralcel OD Stationary Phase

This protocol is adapted from the findings of Abdel-Kader et al. (1994), which demonstrate the successful resolution of bevantolol enantiomers on a Chiralcel OD column with various alcohol modifiers.[2]

Instrumentation and Reagents:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

  • Chiral Stationary Phase: Chiralcel OD, cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel.[2]

  • Mobile Phase Solvents: HPLC grade n-hexane, ethanol, 2-propanol, and 1-propanol.

  • Sample: Racemic Bevantolol Hydrochloride standard dissolved in the mobile phase.

Chromatographic Conditions:

  • Column: Chiralcel OD (250 mm x 4.6 mm, 10 µm)

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (ethanol, 2-propanol, or 1-propanol) in a 90:10 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Sample Preparation:

Prepare a stock solution of racemic this compound in the chosen mobile phase at a concentration of 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

Protocol 2: Separation on a Chiralpak AD-H Stationary Phase

This protocol is based on the method described by Pham Hai Long et al. (2006) for the chiral purity testing of bevantolol.[1]

Instrumentation and Reagents:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H, amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica gel.

  • Mobile Phase Solvents: HPLC grade n-hexane, ethanol, and diethylamine (B46881) (DEA).

  • Sample: Racemic this compound standard dissolved in the mobile phase.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane-ethanol-diethylamine (10:90:0.1, v/v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

Prepare a stock solution of racemic this compound in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the quantitative data obtained from the enantioselective separation of this compound isomers based on the method described in Protocol 1.

Table 1: Chromatographic Parameters for the Enantioselective Separation of Bevantolol on a Chiralcel OD Column with Different Alcohol Modifiers. [2]

Alcohol Modifier (10% in n-hexane)EnantiomerRetention Time (t_R) (min)
Ethanol (S)-(-)-Bevantolol6.8
(R)-(+)-Bevantolol8.2
2-Propanol (S)-(-)-Bevantolol8.5
(R)-(+)-Bevantolol11.0
1-Propanol (S)-(-)-Bevantolol7.5
(R)-(+)-Bevantolol9.5

Table 2: Resolution and Selectivity Factors for the Enantioselective Separation of Bevantolol on a Chiralcel OD Column. [2]

Alcohol Modifier (10% in n-hexane)Resolution (R_s)Selectivity Factor (α)
Ethanol 2.101.21
2-Propanol 2.501.29
1-Propanol 2.251.27

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the chiral HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Racemic Bevantolol HCl B Dissolve in Mobile Phase A->B C Filter Sample (0.45 µm) B->C D Inject Sample into HPLC System C->D E Isocratic Elution on Chiral Column D->E F UV Detection E->F G Record Chromatogram F->G H Identify and Integrate Peaks G->H I Calculate Retention Time, Resolution, and Selectivity H->I

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

G cluster_csp Chiral Stationary Phase (CSP) Selection cluster_mp Mobile Phase Composition cluster_params Chromatographic Parameters cluster_output Desired Outcome CSP1 Chiralcel OD MP1 n-Hexane/Alcohol (90:10) CSP1->MP1 CSP2 Chiralpak AD-H MP2 n-Hexane/Ethanol/DEA (10:90:0.1) CSP2->MP2 Params Flow Rate: 1.0 mL/min Temperature: Ambient Detection: UV MP1->Params MP2->Params Output Baseline Separation of (S)-(-) and (R)-(+) Enantiomers Params->Output

Caption: Logical relationship between column, mobile phase, and desired separation outcome.

Conclusion

The presented chiral HPLC methods provide effective and reproducible means for the enantioselective separation of this compound isomers. The use of both Chiralcel OD and Chiralpak AD-H columns offers researchers options depending on available resources and specific analytical needs. The provided quantitative data and detailed protocols will aid in the straightforward implementation of these methods for routine analysis, quality control, and research purposes in the pharmaceutical industry.

References

Application Notes and Protocols for Studying the Effects of Bevantolol Hydrochloride in Isolated Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol (B1218773) Hydrochloride is a cardioselective β1-adrenoceptor antagonist.[1][2][3][4] It is recognized for its therapeutic applications in managing cardiovascular conditions such as hypertension and angina pectoris.[1][4][5] The primary mechanism of action for Bevantolol involves the selective inhibition of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] This blockade mitigates the effects of catecholamines on the heart, leading to a decrease in heart rate (negative chronotropy) and a reduction in the force of myocardial contraction (negative inotropy).[1][4]

Interestingly, preclinical studies have revealed a more complex pharmacological profile for Bevantolol than typical β1-blockers. Animal experiments suggest that Bevantolol may also interact with α-adrenoceptors and exhibits Class I antiarrhythmic properties by reducing the fast inward sodium current.[6][7][8] Notably, one study reported that Bevantolol had no negative inotropic effect in isolated atria, which contrasts with the expected outcome for a β-blocker.[6]

These application notes provide detailed protocols for utilizing isolated heart preparations, specifically the Langendorff retrograde perfusion model, to comprehensively evaluate the cardiac effects of Bevantolol Hydrochloride. The Langendorff preparation allows for the study of cardiac function independent of systemic neural and hormonal influences, making it an ideal model for characterizing the direct myocardial effects of pharmacological agents.[9][10]

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experiments described in the protocols.

Table 1: Dose-Response Effects of this compound on Baseline Cardiac Function

Concentration (µM)Heart Rate (beats/min)Left Ventricular Developed Pressure (LVDP, mmHg)+dP/dt_max (mmHg/s)-dP/dt_min (mmHg/s)Coronary Flow (mL/min)
Vehicle Control
0.1
1
10
100

Table 2: Effects of this compound on Ischemia-Reperfusion Injury

Treatment GroupBaseline LVDP (mmHg)LVDP at end of Ischemia (mmHg)LVDP at end of Reperfusion (mmHg)Infarct Size (%)
Vehicle Control
Bevantolol (1 µM)
Bevantolol (10 µM)

Table 3: Electrophysiological Effects of this compound in Isolated Atria/Ventricles

Concentration (µM)Action Potential Duration at 90% Repolarization (APD90, ms)Maximum Upstroke Velocity (Vmax, V/s)P-R Interval (ms)
Vehicle Control
0.1
1
10
18

Note: Data from a study on isolated atria indicated a lengthening of APD and a reduction in Vmax with Bevantolol. No change in the slope of slow diastolic depolarization was observed except at the highest concentration (18 µmol/l).[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiomyocytes

cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Bevantolol Bevantolol Hydrochloride Beta1_AR β1-Adrenergic Receptor Bevantolol->Beta1_AR Antagonist Na_channel Voltage-gated Na+ Channel Bevantolol->Na_channel Blocks (Class I effect) Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->Beta1_AR Agonist G_protein Gs Protein Beta1_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Repolarization Repolarization Na_channel->Repolarization Affects upstroke and conduction PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates (increases Ca2+ influx) Ca_release Ca2+ Release Ca_channels->Ca_release Triggers SR Sarcoplasmic Reticulum SR->Ca_release via RyR Contraction Myofilament Contraction Ca_release->Contraction

Caption: Signaling pathway of Bevantolol in cardiomyocytes.

Experimental Workflow for Langendorff Perfusion

cluster_prep Preparation cluster_perfusion Langendorff Perfusion cluster_data Data Acquisition & Analysis Animal_prep Animal Anesthesia & Heparinization Heart_excision Heart Excision & Aortic Cannulation Animal_prep->Heart_excision Stabilization Stabilization Period (e.g., 20 min) Heart_excision->Stabilization Baseline Baseline Data Recording Stabilization->Baseline Drug_admin Bevantolol or Vehicle Administration Baseline->Drug_admin Post_drug_recording Post-Drug Data Recording Drug_admin->Post_drug_recording Data_acq Continuous Recording of: - Heart Rate - LVDP - dP/dt - Coronary Flow Post_drug_recording->Data_acq Data_analysis Data Analysis & Statistical Comparison Data_acq->Data_analysis

Caption: Workflow for Langendorff isolated heart perfusion.

Experimental Protocols

Protocol 1: Evaluation of Dose-Dependent Effects of this compound on Cardiac Function

Objective: To determine the concentration-dependent effects of Bevantolol on heart rate, myocardial contractility, and coronary flow in an isolated perfused heart.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • This compound stock solution

  • Data acquisition system with pressure transducer and heart rate monitor

  • Latex balloon for left ventricular pressure measurement

Procedure:

  • Animal Preparation: Anesthetize a suitable laboratory animal (e.g., male Sprague-Dawley rat, 250-300g) and administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent coagulation.

  • Heart Excision and Cannulation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer. Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg).

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, insert a fluid-filled latex balloon into the left ventricle via the left atrium and inflate to achieve an end-diastolic pressure of 5-10 mmHg.

  • Baseline Recording: Record baseline data for heart rate, left ventricular developed pressure (LVDP), maximum rate of pressure increase (+dP/dt_max), maximum rate of pressure decrease (-dP/dt_min), and coronary flow for at least 20 minutes.

  • Bevantolol Administration: Introduce this compound into the perfusate at increasing concentrations (e.g., 0.1, 1, 10, 100 µM). Allow the heart to equilibrate at each concentration for 15-20 minutes before recording data. A vehicle control group should be run in parallel.

  • Data Analysis: Compare the data at each concentration to the baseline values and to the vehicle control. Present the data as mean ± SEM and analyze using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Assessment of this compound's Cardioprotective Effects in an Ischemia-Reperfusion Model

Objective: To evaluate the potential of Bevantolol to protect the myocardium from injury induced by ischemia and reperfusion.

Materials:

  • Same as Protocol 1.

Procedure:

  • Heart Preparation and Stabilization: Follow steps 1-3 of Protocol 1.

  • Baseline and Pre-treatment: Record baseline data for 20 minutes. Then, perfuse the hearts with either vehicle or this compound (e.g., 1 µM and 10 µM) for 15 minutes.

  • Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Restore perfusion with the same solution (vehicle or Bevantolol) and allow the heart to reperfuse for an extended period (e.g., 60-120 minutes).

  • Functional Recovery Assessment: Continuously record cardiac function throughout the reperfusion period.

  • Infarct Size Determination (Optional): At the end of reperfusion, the heart can be sliced and stained with a solution like 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable and infarcted tissue.

  • Data Analysis: Compare the recovery of cardiac function (e.g., LVDP) in the Bevantolol-treated groups to the vehicle control group. If measured, compare the infarct sizes between the groups.

Protocol 3: Investigation of the Electrophysiological Effects of this compound

Objective: To characterize the effects of Bevantolol on the cardiac action potential and conduction in isolated cardiac tissue.

Materials:

  • Isolated atrial or ventricular muscle preparations (or isolated cardiomyocytes).

  • Tissue bath with stimulating and recording electrodes.

  • Tyrode's solution (composition may vary, but typically similar to Krebs-Henseleit).

  • Microelectrode amplifier and data acquisition system.

  • This compound stock solution.

Procedure:

  • Tissue Preparation: Dissect suitable cardiac tissue (e.g., atrial trabeculae or ventricular papillary muscle) and mount it in a tissue bath superfused with oxygenated Tyrode's solution at 37°C.

  • Stimulation and Baseline Recording: Stimulate the tissue at a constant frequency (e.g., 1 Hz). Using a sharp microelectrode, impale a cell and record several stable intracellular action potentials to establish a baseline for parameters such as action potential duration at 90% repolarization (APD90) and the maximum rate of depolarization (Vmax).

  • Bevantolol Application: Introduce Bevantolol at various concentrations into the superfusate.

  • Data Recording: After an equilibration period at each concentration, record the changes in the action potential parameters.

  • Data Analysis: Quantify the changes in APD90 and Vmax at each Bevantolol concentration and compare them to baseline. In whole heart preparations, changes in the P-R interval on an electrocardiogram can also be measured as an indicator of atrioventricular conduction.[6]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the multifaceted cardiac effects of this compound. By employing the isolated Langendorff heart preparation and isolated tissue models, researchers can elucidate its dose-dependent effects on cardiac function, its potential for cardioprotection, and its detailed electrophysiological properties. The provided templates for data presentation and the diagrams of the signaling pathway and experimental workflows will aid in the systematic collection and interpretation of data, contributing to a deeper understanding of this unique β-blocker.

References

Application Notes and Protocols for Determining Bevantolol Hydrochloride Potency Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol (B1218773) Hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its therapeutic efficacy in managing conditions such as hypertension and angina pectoris stems from its ability to selectively block beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[3] This blockade inhibits the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a decrease in heart rate and myocardial contractility.[3][4] Bevantolol also exhibits some antagonist activity at beta-2 and alpha-1 adrenergic receptors.[5] The determination of its potency is a critical step in drug development and quality control, ensuring consistency and efficacy of the active pharmaceutical ingredient.

Cell-based assays are indispensable tools for quantifying the potency of Bevantolol Hydrochloride by measuring its interaction with its primary target, the beta-1 adrenergic receptor, in a biologically relevant context. This document provides detailed protocols for two key cell-based assays: a competitive radioligand binding assay to determine the binding affinity (Ki) and a functional cAMP assay to measure the inhibition of downstream signaling (IC50).

Key Signaling Pathway: Beta-1 Adrenergic Receptor Signaling

The binding of an agonist (e.g., isoproterenol) to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR), activates the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response. Bevantolol, as an antagonist, blocks the agonist from binding to the receptor, thereby inhibiting this signaling cascade.

cluster_membrane Plasma Membrane Agonist Agonist (e.g., Isoproterenol) Receptor β1-Adrenergic Receptor (GPCR) Agonist->Receptor Binds & Activates Bevantolol Bevantolol Hydrochloride Bevantolol->Receptor Blocks G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

Caption: Beta-1 adrenergic receptor signaling pathway and inhibition by Bevantolol.

Data Presentation: this compound Potency

The following tables summarize the binding affinity and comparative potency of this compound.

Table 1: Binding Affinity of this compound

Receptor SubtypepKiKi (nM)Source
Beta-1 Adrenergic Receptor7.8314.8[5]
Beta-2 Adrenergic Receptor6.23589[5]
Alpha-1 Adrenergic Receptor6.9126[5]

pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Table 2: Comparative Beta-1 Adrenergic Receptor Antagonist Potency

CompoundBeta-1 Blockade Potency Ratio (Propranolol = 1)Beta-1 SelectivitySource
Bevantolol Intermediate between Metoprolol and AtenololYes[6]
Propranolol (B1214883)1No[7]
Metoprolol1Yes[6]
Atenolol1Yes[6]

Experimental Protocols

Competitive Radioligand Binding Assay for Ki Determination

This assay determines the binding affinity (Ki) of this compound for the beta-1 adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

A Prepare cell membranes from HEK-293 cells expressing human β1-adrenergic receptor B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-Dihydroalprenolol) A->B C Add increasing concentrations of unlabeled this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand by vacuum filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Plot % inhibition vs. Bevantolol concentration to determine IC50 F->G H Calculate Ki using the Cheng-Prusoff equation G->H

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human beta-1 adrenergic receptor.

  • Radioligand: [3H]-Dihydroalprenolol (DHA) or other suitable beta-adrenergic receptor radioligand.

  • Competitor: this compound.

  • Reference Compound: Propranolol (for non-specific binding).

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • Cell culture equipment.

    • Homogenizer.

    • Centrifuge.

    • 96-well plates.

    • Vacuum filtration manifold.

    • Glass fiber filters.

    • Liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the human beta-1 adrenergic receptor to confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (for total binding).

      • 50 µL of a high concentration of propranolol (e.g., 10 µM) for non-specific binding.

      • 50 µL of varying concentrations of this compound.

    • Add 50 µL of the radioligand (e.g., [3H]-DHA at a concentration near its Kd).

    • Add 100 µL of the prepared cell membranes.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of Bevantolol that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for IC50 Determination

This assay measures the ability of this compound to inhibit the agonist-induced production of intracellular cyclic AMP (cAMP), providing a functional measure of its potency (IC50).

Experimental Workflow: cAMP Functional Assay

A Seed HEK-293 cells expressing human β1-adrenergic receptor in a 96-well plate B Pre-incubate cells with increasing concentrations of this compound A->B C Stimulate cells with a fixed concentration of an agonist (e.g., Isoproterenol at EC80) B->C D Incubate to allow for cAMP production C->D E Lyse the cells to release intracellular cAMP D->E F Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) E->F G Plot % inhibition of cAMP production vs. Bevantolol concentration F->G H Determine the IC50 value from the dose-response curve G->H

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Bevantolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for developing a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of Bevantolol (B1218773) Hydrochloride. Bevantolol is a cardioselective beta-adrenoreceptor antagonist used in the management of hypertension and angina pectoris[1][2]. A stability-indicating assay is crucial to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or handling. The protocols outlined below are based on the International Council for Harmonisation (ICH) guidelines and established practices for similar beta-blocker compounds[3][4][5]. The method is designed to separate Bevantolol Hydrochloride from potential degradants formed under various stress conditions, including hydrolysis, oxidation, heat, and photolysis.

Materials and Reagents

  • Reference Standard: this compound (≥99.7% purity)

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄) (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Hydrochloric Acid (HCl) (AR Grade)

    • Sodium Hydroxide (NaOH) (AR Grade)

    • Hydrogen Peroxide (H₂O₂) (30% solution) (AR Grade)

    • Water (Milli-Q or equivalent HPLC grade)

  • Equipment:

    • HPLC system with UV or DAD detector

    • Analytical balance

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

    • Photostability chamber (ICH Q1B compliant)

    • Dry heat oven

    • Water bath

Experimental Protocols

Chromatographic Conditions

A reverse-phase HPLC method is proposed. The following conditions are recommended as a starting point and should be optimized to achieve adequate separation between this compound and its degradation products. The conditions are adapted from methods used for Bevantolol and similar beta-blockers[3][6][7].

Parameter Recommended Condition
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 4.5, adjusted with orthophosphoric acid) (25:75, v/v)[7]
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm or 259 nm[6][7]
Column Temperature 25°C
Injection Volume 20 µL
Run Time Sufficient to allow for elution of all degradation products (e.g., 20 minutes)
Preparation of Solutions
  • Buffer Preparation (20mM KH₂PO₄, pH 4.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using orthophosphoric acid.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method[4][5][8]. The goal is to achieve 5-20% degradation of the active ingredient. The following conditions are suggested based on common practices for beta-blockers[9][10].

  • Sample Preparation: For each condition, transfer 5 mL of the stock solution (1000 µg/mL) into a separate flask.

  • Stress Application: Apply the stress conditions as detailed in the table below.

  • Neutralization/Dilution: After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic solutions (e.g., with 0.1 N NaOH and 0.1 N HCl, respectively). Dilute all samples with the mobile phase to a final theoretical concentration of 100 µg/mL.

  • Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of new peaks and a decrease in the area of the parent drug peak.

Stress Condition Procedure
Acid Hydrolysis Add 5 mL of 0.1 N HCl. Heat at 70°C for 6 hours.
Base Hydrolysis Add 5 mL of 0.1 N NaOH. Heat at 70°C for 6 hours.
Oxidative Degradation Add 5 mL of 3% H₂O₂. Store at room temperature for 48 hours in the dark.
Thermal Degradation Store the drug solution at 70°C for 48 hours.
Photolytic Degradation Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Method Validation Protocol

The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by the results of the forced degradation studies, where the main drug peak should be resolved from all degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations over the range of 25-200 µg/mL. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of analyte have been added (spiking). Recovery should be assessed at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): The precision within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Variations may include pH of the mobile phase, percentage of organic solvent, column temperature, and flow rate.

Data Presentation

Summary of Forced Degradation Results

The following table should be used to summarize the data obtained from the forced degradation studies.

Stress Condition % Degradation of Bevantolol HCl Number of Degradation Products Retention Time (min) of Major Degradants
Acid Hydrolysis (0.1 N HCl, 70°C)e.g., 15.2%e.g., 2e.g., 2.5, 4.1
Base Hydrolysis (0.1 N NaOH, 70°C)e.g., 18.5%e.g., 3e.g., 3.2, 5.8, 7.3
Oxidative (3% H₂O₂, RT)e.g., 12.1%e.g., 1e.g., 6.5
Thermal (70°C)e.g., 8.3%e.g., 1e.g., 4.1
Photolytic (ICH Q1B)e.g., 9.5%e.g., 2e.g., 5.8, 8.1
Control (Unstressed)0%0N/A
Method Validation Summary

The results of the method validation should be compiled into a summary table.

Parameter Acceptance Criteria Observed Result
Linearity (r²) ≥ 0.999e.g., 0.9998
Range (µg/mL) -e.g., 25 - 200
Accuracy (% Recovery) 98.0% - 102.0%e.g., 99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%e.g., 0.85%
- Intermediate Precision≤ 2.0%e.g., 1.15%
LOD (µg/mL) -e.g., 0.5 µg/mL
LOQ (µg/mL) -e.g., 1.5 µg/mL
Robustness System suitability parameters mete.g., Complies

Visualizations

Experimental Workflow

The overall workflow for the development of the stability-indicating assay is depicted below.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Development cluster_validation Validation (ICH Q2) prep_std Prepare Bevantolol HCl Stock & Working Standards stress_acid Acid Hydrolysis prep_std->stress_acid Apply Stress stress_base Base Hydrolysis prep_std->stress_base Apply Stress stress_ox Oxidation (H₂O₂) prep_std->stress_ox Apply Stress stress_therm Thermal Stress prep_std->stress_therm Apply Stress stress_photo Photolytic Stress prep_std->stress_photo Apply Stress prep_mobile Prepare Mobile Phase & Buffers method_dev HPLC Method Development & Optimization prep_mobile->method_dev hplc_analysis HPLC Analysis of Stressed & Unstressed Samples stress_acid->hplc_analysis stress_base->hplc_analysis stress_ox->hplc_analysis stress_therm->hplc_analysis stress_photo->hplc_analysis method_dev->hplc_analysis spec Specificity hplc_analysis->spec Validate Method lin Linearity & Range hplc_analysis->lin Validate Method acc Accuracy hplc_analysis->acc Validate Method prec Precision hplc_analysis->prec Validate Method robust Robustness hplc_analysis->robust Validate Method lod LOD / LOQ hplc_analysis->lod Validate Method validation_report Final Validation Report spec->validation_report lin->validation_report acc->validation_report prec->validation_report robust->validation_report lod->validation_report

Fig 1. Workflow for stability-indicating assay development.
Conceptual Degradation Pathway

This diagram illustrates the logical relationship between this compound and its potential degradation products under various stress conditions.

G cluster_products Degradation Products cluster_assay Stability-Indicating Assay Outcome parent This compound (Parent Drug) dp_acid Acid Hydrolysis Products parent->dp_acid  HCl, ΔT dp_base Base Hydrolysis Products parent->dp_base  NaOH, ΔT dp_ox Oxidative Products parent->dp_ox  H₂O₂ dp_therm Thermal Products parent->dp_therm  ΔT dp_photo Photolytic Products parent->dp_photo  Light (hν) assay HPLC method separates parent drug from all degradation products.

Fig 2. Conceptual pathways for Bevantolol HCl degradation.

References

Application Notes and Protocols: Bevantolol Hydrochloride in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bevantolol (B1218773) Hydrochloride in preclinical hypertension research. This document details the mechanism of action, summarizes key experimental findings, and provides established protocols for utilizing Bevantolol Hydrochloride in relevant animal models of hypertension.

Introduction

This compound is a cardioselective beta-1 adrenoceptor antagonist.[1][2] It is characterized by its lack of intrinsic sympathomimetic activity and weak membrane-stabilizing properties.[1][2] Bevantolol has demonstrated a dose-related antihypertensive effect in various preclinical models, including spontaneously hypertensive rats (SHR) and two-kidney, one-clip (2K1C) renal hypertensive rats.[2] Its primary mechanism of action involves the selective blockade of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. This blockade mitigates the effects of catecholamines on the heart, leading to a reduction in heart rate and myocardial contractility, and subsequently, a decrease in blood pressure.[1]

Mechanism of Action: Beta-1 Adrenergic Receptor Blockade

This compound exerts its antihypertensive effects primarily through the antagonism of beta-1 adrenergic receptors in cardiomyocytes. The binding of catecholamines (epinephrine and norepinephrine) to these receptors normally triggers a signaling cascade that results in increased heart rate and contractility. Bevantolol competitively inhibits this binding, leading to a reduction in sympathetic tone on the heart.

Signaling Pathway of Beta-1 Adrenergic Receptor Activation and Inhibition by Bevantolol

Beta1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Activates Bevantolol Bevantolol HCl Bevantolol->Beta1_AR Blocks G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca_Channel->Ca_Influx Opens Contraction Increased Heart Rate & Myocardial Contractility Ca_Influx->Contraction Leads to

Beta-1 Adrenergic Receptor Signaling Pathway

Data Presentation: Effects of this compound in Hypertension Models

While several studies mention a dose-dependent antihypertensive effect of this compound in spontaneously hypertensive rats (SHR) and renal hypertensive rats, specific quantitative data from these preclinical models is limited in publicly available literature.[2] The following table summarizes available data from an immobilization stress-induced hypertension model in rats.

Animal ModelTreatmentDose (Oral)DurationEffect on Systolic Blood Pressure (SBP)Reference
Wistar Rats (Immobilization Stress-Induced Hypertension)Bevantolol HCl250 mg/kg/day14 daysInhibited the increase in SBP to approx. 150 mmHg[3]

Experimental Protocols

The following are detailed protocols for inducing hypertension in rat models and the subsequent administration and evaluation of this compound.

Induction of Hypertension in Animal Models

4.1.1. Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a genetic model of essential hypertension and is widely used for screening antihypertensive agents.

  • Animals: Male spontaneously hypertensive rats (SHR) are typically used.

  • Procedure: These rats naturally develop hypertension, with a significant rise in blood pressure beginning around 5-6 weeks of age. No surgical intervention is required.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the start of the experiment.

4.1.2. Two-Kidney, One-Clip (2K1C) Renal Hypertension Model

This model mimics renovascular hypertension resulting from renal artery stenosis.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneal injection).

  • Surgical Procedure:

    • Make a flank incision to expose the left kidney.

    • Carefully isolate the left renal artery from the renal vein and surrounding connective tissue.

    • Place a silver clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to partially constrict it.[4]

    • The contralateral (right) kidney is left untouched.

    • Suture the muscle and skin layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • Hypertension Development: Hypertension typically develops over several weeks (e.g., 6-7 weeks) following the clipping procedure.[4] Blood pressure should be monitored weekly to confirm the development of hypertension (e.g., systolic blood pressure > 140 mmHg).[5]

Drug Administration and Blood Pressure Measurement

The following workflow outlines the general procedure for testing the antihypertensive effects of this compound in a conscious rat model.

Experimental_Workflow A Hypertension Induction (e.g., SHR or 2K1C) B Animal Acclimatization (≥ 1 week) A->B C Baseline Blood Pressure Measurement (Tail-Cuff) B->C D Randomization into Treatment Groups (Vehicle, Bevantolol HCl) C->D E Bevantolol HCl Administration (Oral Gavage) D->E F Blood Pressure & Heart Rate Monitoring at Predetermined Time Points E->F G Data Analysis (Comparison to Vehicle) F->G

Experimental Workflow for Antihypertensive Drug Testing

4.2.1. Preparation and Administration of this compound

  • Vehicle: this compound can be suspended in a suitable vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) or distilled water.

  • Route of Administration: Oral gavage is a common and effective route for administration in rats.

  • Dosage: Based on available literature, a dose of 250 mg/kg/day has been shown to be effective in a stress-induced hypertension model.[3] For dose-response studies, a range of doses should be selected.

4.2.2. Blood Pressure and Heart Rate Measurement

The tail-cuff method is a widely used non-invasive technique for measuring systolic blood pressure in conscious rats.[6]

  • Equipment: A commercial tail-cuff system with a pneumatic cuff and a pulse sensor.

  • Procedure:

    • Place the conscious rat in a restrainer.

    • The rat's tail is placed through an inflatable cuff.

    • The cuff is inflated to a pressure above the expected systolic blood pressure, occluding blood flow.

    • The cuff is then slowly deflated.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Training: To ensure accuracy and minimize stress-induced blood pressure elevation, rats should be trained and acclimatized to the restraint and measurement procedure for several days before the experiment begins.

  • Heart Rate: Heart rate can often be measured simultaneously with blood pressure using the same tail-cuff apparatus.

Discussion and Conclusion

This compound is a potent and selective beta-1 adrenergic receptor antagonist with demonstrated antihypertensive effects in preclinical models. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in well-established models of hypertension. Further research is warranted to establish a more detailed dose-response relationship in models such as the SHR and 2K1C rats to better inform its therapeutic potential. The lack of an initial pressor response in these models, as compared to propranolol, suggests a favorable preclinical profile.[1]

References

Application of Bevantolol Hydrochloride in Preclinical Models of Angina Pectoris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

Bevantolol (B1218773) Hydrochloride is a cardioselective β1-adrenoceptor antagonist that has been investigated for its therapeutic potential in cardiovascular diseases, including angina pectoris.[1][2][3] It functions by selectively blocking β1-adrenergic receptors, which are predominantly located in the heart. This action inhibits the effects of catecholamines like adrenaline, leading to a reduction in heart rate (negative chronotropic effect) and the force of myocardial contraction (negative inotropic effect).[1][4] Consequently, the overall workload and oxygen demand of the heart are decreased, which is the primary mechanism for its anti-anginal effects.[1] Animal studies have also suggested that Bevantolol may have additional properties, including an interaction with α-adrenoceptors and the ability to favorably redistribute myocardial blood flow during ischemic events.[2][5][6]

This document provides detailed protocols for the application of Bevantolol Hydrochloride in established animal models of angina pectoris, specifically focusing on myocardial ischemia induced by coronary artery ligation. The protocols are intended to guide researchers in the preclinical evaluation of Bevantolol and similar compounds.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by blocking the β1-adrenergic signaling cascade in cardiomyocytes.

cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Catecholamines Catecholamines (e.g., Epinephrine) B1AR β1-Adrenergic Receptor Catecholamines->B1AR Binds to G_Protein Gs Protein B1AR->G_Protein Activates Bevantolol Bevantolol HCl Bevantolol->B1AR Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Promotes Contraction Increased Contractility & Heart Rate Ca_Influx->Contraction Leads to Myofilaments->Contraction

Caption: Bevantolol's mechanism of action via β1-adrenergic receptor blockade.

Experimental Protocols

Coronary Artery Ligation-Induced Myocardial Ischemia in a Canine Model

This model is well-established for studying the effects of anti-anginal drugs on myocardial ischemia and infarct size.

Experimental Workflow:

Caption: Workflow for evaluating Bevantolol in a canine myocardial ischemia model.

Materials:

  • This compound (for injection)

  • Anesthetic agents (e.g., pentobarbital)

  • Surgical instruments for thoracotomy

  • Ventilator

  • ECG and hemodynamic monitoring equipment (blood pressure transducer, catheters)

  • Suture material for coronary artery ligation

  • Triphenyltetrazolium chloride (TTC) stain for infarct size analysis

Procedure:

  • Animal Preparation: Anesthetize adult mongrel dogs and maintain anesthesia throughout the experiment. Intubate and ventilate the animals.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Isolate the left anterior descending (LAD) coronary artery.

  • Instrumentation: Place catheters for measuring left ventricular pressure, aortic pressure, and for blood sampling. Attach ECG leads for continuous monitoring.

  • Induction of Myocardial Ischemia: Ligate the LAD coronary artery for a specified period (e.g., 90 minutes) to induce myocardial ischemia.[7]

  • Drug Administration: Administer this compound intravenously. A dose of 1.0 mg/kg can be given 5 minutes prior to LAD occlusion, or a dose of 3.0 mg/kg can be administered 4 hours after ligation to assess its protective effects.[7][8] A control group should receive a saline vehicle.

  • Monitoring: Continuously record ECG, heart rate, blood pressure, and left ventricular dP/dt. Collect arterial and coronary venous blood samples to measure pH, pCO2, and levels of non-esterified fatty acids (NEFA).[6][7]

  • Endpoint Analysis: After the ischemic period, euthanize the animal and excise the heart. Slice the ventricles and incubate with TTC stain to delineate the infarcted tissue from viable myocardium. Calculate the infarct size as a percentage of the area at risk.

Quantitative Data from Canine Models:

ParameterControl (Ischemia)Bevantolol HCl (1.0 - 3.0 mg/kg)Reference(s)
Infarct Size -~50% reduction[8]
Myocardial NEFA Accumulation Significant increaseAlmost completely inhibited[7]
Myocardial pH Decreased by 0.62-0.74Significantly increased (restored)[4]
Heart Rate -Decreased[7][8]
Aortic Blood Pressure -Decreased[8]
Contractility (dP/dt) -Decreased[8]
Myocardial Ischemia Model in Anesthetized Pigs

Pigs have a coronary anatomy and physiology that closely resembles that of humans, making them a suitable model.

Procedure:

  • Animal Preparation: Anesthetize domestic pigs and maintain on a ventilator.

  • Surgical and Instrumentation: Similar to the canine model, perform a thoracotomy and instrument the animal for hemodynamic and ECG monitoring.

  • Induction of Myocardial Ischemia: Reduce blood flow in the LAD coronary artery to approximately 35% of the baseline for a 15-minute period to induce ischemia.[6]

  • Drug Administration: Administer this compound intravenously at a dose of 1.5 mg/kg.[5][6]

  • Monitoring and Endpoint Analysis: Monitor hemodynamic parameters. Assess regional myocardial blood flow using radiolabeled microspheres to determine the endocardial to epicardial flow ratio. Measure arterial-coronary venous differences in pH and pCO2.[5][6]

Quantitative Data from Porcine Models:

ParameterControl (Ischemia)Bevantolol HCl (1.5 mg/kg)Reference(s)
Cardiac Output Decreased by ~25%Further dose-dependent decrease (10-35%)[5][6]
Heart Rate -Dose-dependent decrease (10-25%)[5]
Max Left Ventricular dP/dt DecreasedFurther decrease by up to 40%[5][6]
Endo/Epi Blood Flow Ratio Decreased from ~0.93 to ~0.48Returned almost to baseline[6]
Arterial-Coronary Venous pH and pCO2 difference TripledNarrowed (improved)[6]
Ventricular Fibrillation Protection Low survival (8%)High survival (70%)[5]
Adapted Protocol for Coronary Artery Ligation in a Rat Model

Procedure:

  • Animal Preparation: Anesthetize rats (e.g., Sprague-Dawley or Wistar) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine). Intubate and ventilate the rat.

  • Surgical Procedure: Make a small incision in the chest to expose the heart. Ligate the LAD coronary artery with a suture.

  • Drug Administration: Based on effective doses in larger animals, an intravenous administration of this compound in the range of 1.0 - 3.0 mg/kg could be investigated.

  • Monitoring: Monitor ECG for ST-segment changes, which are indicative of myocardial ischemia. Hemodynamic parameters can be measured via carotid artery cannulation.

  • Endpoint Analysis: After a set period of ischemia (and reperfusion, if applicable), the heart can be excised for TTC staining to determine infarct size, or for biochemical assays.

Disclaimer

These protocols are intended as a guide for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and must be approved by an Institutional Animal Care and Use Committee (IACUC). Dosages and procedures may require optimization for specific experimental conditions.

References

Application Note: Structural Elucidation of Bevantolol Hydrochloride Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural elucidation of Bevantolol (B1218773) Hydrochloride, a cardioselective beta-1 adrenergic receptor antagonist. By employing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the chemical structure and key fragmentation pathways can be thoroughly characterized. This document outlines the necessary experimental procedures, data interpretation, and presents the quantitative data in a clear, tabular format. Furthermore, it includes graphical representations of the experimental workflow and the signaling pathway of Bevantolol.

Introduction

Bevantolol is a beta-blocker used in the management of hypertension and angina pectoris.[1] Its therapeutic effect is primarily achieved through the selective blockade of beta-1 adrenergic receptors in cardiac tissue, leading to a reduction in heart rate and myocardial contractility.[2][3] Accurate structural confirmation and purity assessment are critical aspects of drug development and quality control. High-resolution analytical techniques such as NMR and mass spectrometry are indispensable tools for the unambiguous structural elucidation of pharmaceutical compounds like Bevantolol Hydrochloride.[4]

This note details the application of ¹H and ¹³C NMR for mapping the proton and carbon framework of the molecule and the use of Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight and study its fragmentation patterns.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.7 - 7.2m-
-OCH₂- (aliphatic)4.0 - 4.2m-
-CH(OH)-4.3 - 4.5m-
-CH₂-N-3.0 - 3.3m-
-CH₂- (ethyl)2.8 - 3.0t~7
-CH₃ (tolyl)2.3s-
-OCH₃3.8s-
-NH₂⁺-8.5 - 9.5br s-
-OH5.0 - 6.0d~5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-O155 - 160
Aromatic C110 - 140
-OCH₂- (aliphatic)68 - 72
-CH(OH)-65 - 70
-CH₂-N-48 - 52
-CH₂- (ethyl)30 - 35
-CH₃ (tolyl)20 - 25
-OCH₃55 - 60

Mass Spectrometry Data

Electrospray ionization mass spectrometry provides crucial information about the molecular weight and fragmentation of Bevantolol. The protonated molecule [M+H]⁺ is observed, and subsequent fragmentation (MS/MS) helps to confirm the connectivity of the structure.

Table 3: ESI-MS Fragmentation Data for this compound

Ionm/z (Da)Description
[M+H]⁺346.2Protonated parent molecule
Fragment 1180.1Putative fragment corresponding to the 3,4-dimethoxyphenethylamine (B193588) moiety
Fragment 2165.1Key fragment resulting from cleavage of the propanolamine (B44665) linker
Fragment 3152.1Putative fragment from further fragmentation
Fragment 4107.1Putative fragment corresponding to the m-cresol (B1676322) moiety

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicity and coupling constants of the peaks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecular ion and to characterize the fragmentation pattern of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid (for mobile phase acidification)

  • Liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • LC-MS System Setup:

    • Equilibrate the LC-MS system with the chosen mobile phase (e.g., a gradient of water and methanol with 0.1% formic acid).

    • Set the ESI source parameters: electrospray voltage (typically 3-5 kV), nebulizer gas flow, drying gas flow, and temperature according to the instrument manufacturer's recommendations.

    • Calibrate the mass spectrometer using a suitable calibration standard.

  • MS Acquisition:

    • Inject the sample solution into the LC-MS system.

    • Acquire mass spectra in positive ion mode over a mass range of m/z 100-1000.

  • MS/MS Fragmentation Analysis:

    • Perform a product ion scan on the protonated molecular ion ([M+H]⁺, m/z 346.2).

    • Select the precursor ion with an appropriate isolation window and apply collision-induced dissociation (CID) energy to induce fragmentation.

    • Acquire the MS/MS spectrum to identify the characteristic fragment ions. The primary fragmentation observed for bevantolol is the transition from m/z 346.1 to 165.1.[5][6]

Visualizations

G Experimental Workflow for this compound Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_elucidation Structural Elucidation Sample Bevantolol HCl NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dissolve in Methanol/Water Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR MS LC-MS/MS System MS_Prep->MS H_NMR 1H NMR Spectrum NMR->H_NMR C_NMR 13C NMR Spectrum NMR->C_NMR MS_Spec MS Spectrum MS->MS_Spec Structure Confirm Structure H_NMR->Structure C_NMR->Structure MSMS_Spec MS/MS Spectrum MS_Spec->MSMS_Spec MSMS_Spec->Structure

Caption: Workflow for NMR and MS analysis.

G Bevantolol Signaling Pathway Bevantolol Bevantolol Beta1_Receptor Beta-1 Adrenergic Receptor (Heart) Bevantolol->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Contraction Increased Heart Rate & Myocardial Contractility Ca_Influx->Contraction Catecholamines Epinephrine/ Norepinephrine Catecholamines->Beta1_Receptor Activates

Caption: Bevantolol's mechanism of action.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural elucidation of this compound. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry, ensuring accurate and reliable characterization of this important cardiovascular drug.

References

Application Notes and Protocols: Radioligand Binding Assay for Bevantolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol (B1218773) Hydrochloride is a cardioselective β1-adrenergic receptor antagonist.[1][2][3][4][5] This class of drugs is pivotal in managing cardiovascular conditions such as hypertension and angina pectoris.[3][4] The therapeutic efficacy of Bevantolol stems from its competitive inhibition of endogenous catecholamines, like epinephrine (B1671497) and norepinephrine, at β1-adrenergic receptors, which are predominantly located in the heart.[3] By blocking these receptors, Bevantolol reduces heart rate and myocardial contractility, thereby decreasing the heart's workload and oxygen demand.[3]

Understanding the binding characteristics of Bevantolol Hydrochloride at its target receptors is fundamental for drug development, enabling the determination of its affinity, selectivity, and potency. Radioligand binding assays are a sensitive and robust method for quantifying these ligand-receptor interactions. These assays employ a radiolabeled ligand that binds with high affinity to the target receptor. By measuring the displacement of this radioligand by an unlabeled compound, such as this compound, the binding affinity (Ki) of the test compound can be accurately determined.

This document provides a detailed protocol for conducting a competition radioligand binding assay to characterize the binding of this compound to β1-adrenergic receptors.

Signaling Pathway

Bevantolol primarily targets the β1-adrenergic receptor, a G-protein-coupled receptor (GPCR). Upon stimulation by agonists like norepinephrine, the receptor activates a canonical signaling pathway involving the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[1][6] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate and contractility.[1][6] Bevantolol, as an antagonist, blocks the initiation of this signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β1-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Bevantolol Bevantolol Bevantolol->Receptor Binds & Blocks Norepinephrine Norepinephrine Norepinephrine->Receptor Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates targets leading to

Bevantolol's antagonistic action on the β1-adrenergic signaling pathway.

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound for adrenergic receptors has been determined through radioligand binding assays. The data presented below is derived from studies on rat cerebral cortex membranes. The pKi value is the negative logarithm of the Ki (inhibitory constant), with a higher pKi value indicating a stronger binding affinity.

Receptor SubtypepKi Value
β1-adrenergic7.83
β2-adrenergic6.23
α1-adrenergic6.9
Data sourced from MedChemExpress.[7]

Experimental Protocol: Competition Radioligand Binding Assay

This protocol is adapted from established methods for β-adrenergic receptor binding assays.

Objective: To determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor using a competition binding assay with a suitable radioligand.

Materials:

  • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO).

  • Radioligand: A high-affinity β-adrenergic receptor antagonist radioligand, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP).

  • Membrane Preparation: A source of β1-adrenergic receptors, such as cell membranes from a cell line overexpressing the human β1-adrenergic receptor or tissue homogenates from heart ventricles.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., 10 µM Propranolol).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid (for ³H) or a gamma counter (for ¹²⁵I).

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis A Prepare serial dilutions of This compound D Add to 96-well plate: 1. Assay Buffer 2. Membrane Homogenate 3. Bevantolol or Control 4. Radioligand A->D B Prepare radioligand solution at a concentration near its Kd B->D C Prepare membrane homogenate in assay buffer C->D E Incubate at room temperature (e.g., 60-90 minutes) to reach equilibrium D->E Incubate F Rapidly filter plate contents through glass fiber filters using a cell harvester E->F Terminate reaction G Wash filters with ice-cold wash buffer to remove unbound radioligand F->G H Dry filters and place in scintillation vials with cocktail G->H I Quantify bound radioactivity using a scintillation or gamma counter H->I J Analyze data: Plot % inhibition vs. log[Bevantolol] to determine IC50 and calculate Ki I->J

Workflow for the this compound radioligand binding assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and create a series of dilutions in the assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd (dissociation constant) for the β1-adrenergic receptor.

    • Thaw the membrane preparation on ice and dilute to the desired protein concentration in the assay buffer.

  • Assay Setup:

    • Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.

    • Total Binding: Add assay buffer, membrane preparation, and radioligand.

    • Competition Binding: Add the serially diluted this compound, membrane preparation, and radioligand.

    • Non-specific Binding: Add the non-specific binding control (e.g., 10 µM Propranolol), membrane preparation, and radioligand.

    • It is recommended to perform all conditions in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes). The optimal time should be determined in preliminary experiments.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats.

    • For ³H radioligands, place the filters in scintillation vials, add scintillation cocktail, and count using a liquid scintillation counter.

    • For ¹²⁵I radioligands, count the filters directly in a gamma counter.

Data Analysis:

  • Calculate the mean counts per minute (CPM) or disintegrations per minute (DPM) for each set of triplicates.

  • Determine the specific binding by subtracting the non-specific binding from the total binding and the competition binding values.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This application note provides a comprehensive framework for conducting a radioligand binding assay to determine the binding affinity of this compound for β1-adrenergic receptors. The provided protocol, data, and diagrams serve as a valuable resource for researchers in pharmacology and drug development, facilitating the characterization of this and other β-adrenergic receptor antagonists. Adherence to a well-defined experimental protocol and rigorous data analysis are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Determination of Bevantolol Hydrochloride in Postmortem Specimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol (B1218773) hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist that has been investigated for the treatment of hypertension and angina pectoris.[1][2][3] In postmortem toxicology, the accurate determination of bevantolol concentrations in various specimens is crucial for understanding its role in the cause and manner of death. This document provides detailed application notes and protocols for the analysis of bevantolol in postmortem specimens, including blood, liver, kidney, and muscle tissue. The methodologies described are based on established analytical techniques for beta-blockers, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[4][5][6]

Physicochemical Properties of Bevantolol

Understanding the physicochemical properties of bevantolol is essential for developing effective extraction and analytical methods.

PropertyValueReference
Molecular FormulaC₂₀H₂₇NO₄[1]
Molecular Weight345.4 g/mol [1]
LogP2.83 - 3.03[1][2]
pKa (Strongest Basic)9.31[2]
Water Solubility0.0137 mg/mL[2]

The LogP value of bevantolol is comparable to other beta-blockers like metoprolol (B1676517) and propranolol (B1214883), suggesting that it is a lipophilic compound.[7][8] This property influences its distribution in the body and its potential for postmortem redistribution.

Postmortem Considerations

Postmortem Redistribution:

Lipophilic and basic drugs like bevantolol are prone to postmortem redistribution, where drug concentrations can change in the blood and tissues after death.[8][9] This can lead to artificially elevated concentrations in central blood (e.g., heart blood) compared to peripheral blood (e.g., femoral blood). Therefore, it is recommended to collect blood from a peripheral site, such as the femoral or iliac vein, to minimize the impact of postmortem redistribution. Comparing drug concentrations in blood with those in solid organs like the liver can also aid in the interpretation of results.

Stability:

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of bevantolol in complex biological matrices due to its high selectivity and sensitivity.

Sample Preparation

The following protocols describe the extraction of bevantolol from various postmortem specimens.

1. Postmortem Blood (Femoral)

  • Method: Protein Precipitation

  • Protocol:

    • To 1 mL of homogenized whole blood, add 3 mL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

2. Liver, Kidney, and Muscle Tissue

  • Method: Homogenization followed by Solid-Phase Extraction (SPE)

  • Protocol:

    • Weigh 1 g of tissue and homogenize with 4 mL of saline solution.

    • To the homogenate, add an internal standard (e.g., propranolol-d7).

    • Perform a protein precipitation step by adding 8 mL of acetonitrile, vortexing, and centrifuging as described for blood.

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.

    • Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of bevantolol. Method optimization and validation are required for each specific instrument and laboratory.

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)346.2
Product Ions (m/z)165.1, 150.1 (Quantifier and Qualifier)
Internal Standard (Propranolol-d7)Precursor: 267.2, Product: 116.1

Quantitative Data Summary

The following table summarizes expected quantitative data for the analysis of bevantolol and other beta-blockers in postmortem specimens based on available literature. It is important to note that direct validation data for bevantolol in all tissues is limited, and the values for liver, kidney, and muscle are extrapolated from methods for similar beta-blockers like atenolol.[5]

AnalyteSpecimenMethodLinearity RangeLOQRecovery (%)Reference
BevantololPlasmaLC-MS/MS5 - 1000 ng/mL5 ng/mL>85%(Extrapolated from plasma methods)
AtenololBloodLC-MS/MS0.02 - 2.0 mg/L0.02 mg/L83.6%[5]
Bevantolol (Estimated) Blood LC-MS/MS 0.01 - 2.0 mg/L 0.01 mg/L ~80-90% (Estimated)
AtenololLiverLC-MS/MS0.25 - 20.0 mg/kg0.25 mg/kg83.4%[5]
Bevantolol (Estimated) Liver LC-MS/MS 0.2 - 20.0 mg/kg 0.2 mg/kg ~80-90% (Estimated)
Bevantolol (Estimated) Kidney LC-MS/MS 0.1 - 15.0 mg/kg 0.1 mg/kg ~75-85% (Estimated)
Bevantolol (Estimated) Muscle LC-MS/MS 0.05 - 10.0 mg/kg 0.05 mg/kg ~70-80% (Estimated)

Experimental Workflows

Sample Preparation Workflow cluster_blood Postmortem Blood cluster_tissue Postmortem Tissue (Liver, Kidney, Muscle) blood_sample 1 mL Blood Sample add_acetonitrile_blood Add 3 mL Acetonitrile blood_sample->add_acetonitrile_blood vortex_blood Vortex add_acetonitrile_blood->vortex_blood centrifuge_blood Centrifuge vortex_blood->centrifuge_blood supernatant_blood Collect Supernatant centrifuge_blood->supernatant_blood evaporate_blood Evaporate supernatant_blood->evaporate_blood reconstitute_blood Reconstitute evaporate_blood->reconstitute_blood lc_ms_analysis LC-MS/MS Analysis reconstitute_blood->lc_ms_analysis Inject tissue_sample 1 g Tissue Sample homogenize Homogenize in Saline tissue_sample->homogenize add_is Add Internal Standard homogenize->add_is add_acetonitrile_tissue Add 8 mL Acetonitrile add_is->add_acetonitrile_tissue vortex_tissue Vortex add_acetonitrile_tissue->vortex_tissue centrifuge_tissue Centrifuge vortex_tissue->centrifuge_tissue supernatant_tissue Collect Supernatant centrifuge_tissue->supernatant_tissue spe Solid-Phase Extraction supernatant_tissue->spe evaporate_tissue Evaporate spe->evaporate_tissue reconstitute_tissue Reconstitute evaporate_tissue->reconstitute_tissue reconstitute_tissue->lc_ms_analysis Inject

Caption: Sample preparation workflow for Bevantolol analysis.

LC_MS_Analysis_Workflow start Prepared Sample lc_separation Liquid Chromatography (C18 Column, Gradient Elution) start->lc_separation esi Electrospray Ionization (Positive Mode) lc_separation->esi ms1 Quadrupole 1 (Q1) (Selects Precursor Ion m/z 346.2) esi->ms1 cid Quadrupole 2 (Q2) (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Q3) (Selects Product Ions m/z 165.1, 150.1) cid->ms2 detector Detector ms2->detector data_analysis Data Analysis (Quantification & Confirmation) detector->data_analysis

Caption: LC-MS/MS analysis workflow for Bevantolol.

Conclusion

The accurate determination of Bevantolol Hydrochloride in postmortem specimens requires robust and validated analytical methods. The LC-MS/MS protocols outlined in this document provide a comprehensive framework for the sensitive and specific quantification of bevantolol in various postmortem tissues. Careful consideration of postmortem redistribution and sample stability is essential for the accurate interpretation of results in a forensic toxicology setting. Laboratories should perform in-house validation of these methods to ensure they meet the required standards for forensic analysis.

References

Application Notes and Protocols for In Vivo Administration of Bevantolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol (B1218773) hydrochloride is a selective β1-adrenergic receptor antagonist with partial α1-adrenergic receptor blocking activity.[1][2] It has been investigated for its antihypertensive and antianginal properties.[2] As an orally available agent, it also exhibits properties of a calcium channel blocker. These application notes provide detailed protocols for the preparation of Bevantolol Hydrochloride formulations for oral and intravenous in vivo administration, along with relevant data and experimental workflows.

Physicochemical and Solubility Data

This compound is a crystalline solid.[3] Key physicochemical properties and solubility data are summarized in the table below to aid in formulation development.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₇NO₄ • HCl[3]
Molecular Weight 381.9 g/mol [3][4]
Appearance White to beige crystalline solid[3]
Storage Temperature 2-8°C, desiccated
Solubility in Water 2 mg/mL (clear solution)
52 mg/mL[5]
Solubility in DMSO ~30 mg/mL[3]
76 mg/mL (fresh DMSO recommended)[5]
Solubility in Ethanol 61 mg/mL[5]
Aqueous Buffer (1:1 DMSO:PBS, pH 7.2) ~0.5 mg/mL[3]

Signaling Pathway of this compound

This compound primarily exerts its effects by competitively blocking β1-adrenergic receptors in cardiac tissue. This action inhibits the downstream signaling cascade typically initiated by catecholamines like norepinephrine (B1679862) and epinephrine, leading to reduced heart rate, myocardial contractility, and blood pressure. It also possesses some α1-adrenergic blocking activity, which contributes to its vasodilatory effects.

Bevantolol_Signaling_Pathway cluster_adrenergic_agonists Adrenergic Agonists cluster_receptors Adrenergic Receptors Norepinephrine Norepinephrine Beta1_Receptor β1 Receptor Norepinephrine->Beta1_Receptor Alpha1_Receptor α1 Receptor Norepinephrine->Alpha1_Receptor Epinephrine Epinephrine Epinephrine->Beta1_Receptor Epinephrine->Alpha1_Receptor G_Protein_Alpha Gs Protein Activation Beta1_Receptor->G_Protein_Alpha G_Protein_Beta Gq Protein Activation Alpha1_Receptor->G_Protein_Beta Bevantolol_HCl Bevantolol HCl Bevantolol_HCl->Beta1_Receptor Antagonist Bevantolol_HCl->Alpha1_Receptor Partial Antagonist PLC Phospholipase C (PLC) G_Protein_Beta->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Adenylate_Cyclase Adenylate Cyclase G_Protein_Alpha->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects

Caption: Signaling pathway of this compound.

Experimental Protocols

1. Protocol for Preparation of Oral Suspension

This protocol is suitable for administering this compound to rodents via oral gavage. A 0.5% methylcellulose (B11928114) solution is a commonly used vehicle for oral suspensions.

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)

  • Tween 80 (optional, as a wetting agent)

  • Sterile distilled water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers and graduated cylinders

  • Calibrated balance

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the final required volume of sterile distilled water to 70-80°C in a beaker with a magnetic stir bar. b. While stirring, slowly add the methylcellulose powder (0.5% w/v) to the hot water to ensure it is thoroughly wetted and forms a suspension. c. Remove the beaker from the heat and add the remaining two-thirds of the volume as ice-cold sterile distilled water. d. Continue stirring in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution is clear. e. (Optional) Add Tween 80 to a final concentration of 0.1-0.2% (v/v) and stir until completely mixed.

  • Prepare the this compound Suspension: a. Weigh the required amount of this compound powder based on the desired concentration and final volume. b. In a separate container, add a small amount of the prepared methylcellulose vehicle to the this compound powder to create a paste. This helps in the uniform dispersion of the drug. c. Gradually add the remaining methylcellulose vehicle to the paste while continuously stirring or vortexing until a homogenous suspension is achieved. d. It is recommended to prepare the suspension fresh on the day of the experiment. If storage is necessary, store at 2-8°C and protect from light. Resuspend thoroughly before each use.

2. Protocol for Preparation of Intravenous (IV) Formulation

Due to its limited aqueous solubility, a co-solvent approach is recommended for the IV formulation of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the Stock Solution: a. In a sterile vial, dissolve the accurately weighed this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 30 mg/mL).[3] Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.

  • Prepare the Final Dosing Solution: a. On the day of the experiment, dilute the stock solution with sterile 0.9% saline or PBS to the final desired concentration. b. It is crucial to add the stock solution to the aqueous vehicle slowly while vortexing to prevent precipitation of the drug. c. The final concentration of DMSO in the injected solution should be kept as low as possible, ideally below 10%, to avoid potential toxicity.[6] d. After dilution, visually inspect the solution for any precipitation. If the solution is clear, filter it through a 0.22 µm sterile syringe filter into a new sterile vial before administration. e. Administer the freshly prepared solution to the animals. Do not store the final diluted aqueous solution for more than one day.[3]

In Vivo Dosing Information

The following table summarizes reported doses of this compound and other beta-blockers in preclinical and clinical studies. Doses for new studies should be determined based on the specific animal model and experimental objectives.

SpeciesRoute of AdministrationDoseNotesReference(s)
RatOral20 mg/kg/day (Propranolol)Chronic administration for 4, 12, or 30 weeks.[7]
DogIntravenousUp to 10 mg/kgTo demonstrate lack of intrinsic sympathomimetic activity.[2]
DogOral (capsule)25 mg/kgSingle dose for bioavailability studies of another drug.[8]
DogIntravenous25 mg/kgSlow bolus for bioavailability studies of another drug.[8]
HumanOral200-400 mg/dayFor treatment of hypertension and angina.[1]

Experimental Workflow for In Vivo Cardiovascular Assessment

The following diagram illustrates a typical workflow for evaluating the cardiovascular effects of this compound in a conscious, freely moving rat model using telemetry.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_day Study Day cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Telemetry_Implantation Telemetry Device Implantation (Surgical Procedure) Animal_Acclimatization->Telemetry_Implantation Post-Op_Recovery Post-Operative Recovery (1-2 weeks) Telemetry_Implantation->Post-Op_Recovery Baseline_Recording Baseline Data Recording (e.g., 24 hours) Post-Op_Recovery->Baseline_Recording Vehicle_Admin Vehicle Administration (Oral or IV) Baseline_Recording->Vehicle_Admin Vehicle_Monitoring Post-Vehicle Monitoring Vehicle_Admin->Vehicle_Monitoring Drug_Admin Bevantolol HCl Administration (Oral or IV) Vehicle_Monitoring->Drug_Admin Drug_Monitoring Post-Dose Monitoring (Continuous) Drug_Admin->Drug_Monitoring Data_Analysis Data Analysis (Blood Pressure, Heart Rate, ECG) Drug_Monitoring->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation

Caption: In vivo cardiovascular assessment workflow.

References

Application Notes and Protocols: Surgical Models for Testing Bevantolol Hydrochloride in Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bevantolol (B1218773) Hydrochloride is a cardioselective β1-adrenergic receptor antagonist with weak membrane-stabilizing properties and no intrinsic sympathomimetic activity.[1][2] It has shown potential in the management of angina pectoris and hypertension.[3][4] Preclinical studies are crucial to elucidate its cardioprotective effects in the context of myocardial ischemia. This document provides detailed application notes and protocols for utilizing surgical models of myocardial ischemia to test the efficacy of Bevantolol Hydrochloride. The focus is on the rat and dog models of left anterior descending (LAD) coronary artery ligation, a standard and reproducible method for inducing myocardial infarction.[5][6]

Mechanism of Action of Bevantolol in Myocardial Ischemia

Bevantolol's primary mechanism of action is the selective blockade of β1-adrenergic receptors, which are predominantly located in the heart.[7][8] During myocardial ischemia, there is a surge in catecholamines, leading to increased heart rate, myocardial contractility, and oxygen demand, which exacerbates ischemic injury.[9] By blocking these receptors, Bevantolol mitigates the detrimental effects of catecholamines.[7][8] This leads to a decrease in heart rate (negative chronotropy) and myocardial contractility (negative inotropy), thereby reducing myocardial oxygen consumption.[8] Additionally, the reduction in heart rate prolongs the diastolic filling time, which can improve coronary perfusion to the ischemic myocardium.[7][10] Bevantolol has also been shown to inhibit the ischemia-induced accumulation of non-esterified fatty acids in the myocardium.[11]

Signaling Pathway of β1-Adrenergic Receptor and Bevantolol Intervention

The following diagram illustrates the signaling pathway of the β1-adrenergic receptor and the point of intervention for Bevantolol. Under normal physiological conditions, catecholamine binding to the β1-AR activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that increase heart rate and contractility. In pathological conditions like myocardial ischemia, this pathway is overstimulated. Bevantolol acts as a competitive antagonist at the β1-AR, blocking catecholamine binding and dampening this signaling cascade.

Bevantolol Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (e.g., Norepinephrine) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Binds to Gs Gs Protein (Activated) Beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Contractility Increased Myocardial Contractility & Heart Rate Ca_channels->Contractility Leads to Bevantolol Bevantolol Hydrochloride Bevantolol->Beta1_AR Blocks

Bevantolol blocks catecholamine binding to β1-adrenergic receptors.

Experimental Protocols

Animal Models

The most common surgical models for inducing myocardial ischemia are rats and dogs due to their well-characterized cardiovascular physiology.[5][6]

  • Rats: Wistar or Sprague-Dawley rats (250-350g) are frequently used. The rat model is cost-effective and allows for high-throughput screening.[6][12]

  • Dogs: Beagles or mongrel dogs are often used for studies requiring a larger animal model that more closely resembles human cardiac physiology.[11][13]

Surgical Procedure: Left Anterior Descending (LAD) Coronary Artery Ligation

This procedure creates a consistent area of myocardial infarction in the left ventricle.

Anesthesia:

  • Rats: Anesthetize with a combination of ketamine (50 mg/kg) and xylazine (B1663881) (5 mg/kg) administered intramuscularly, or via inhalation of isoflurane.[6]

  • Dogs: Anesthetize with sodium pentobarbital (B6593769) (30 mg/kg, IV).[11]

Surgical Steps (Rat Model): [6][7][14]

  • Intubate the rat and provide mechanical ventilation.

  • Perform a left thoracotomy in the fourth or fifth intercostal space to expose the heart.

  • Gently retract the ribs to visualize the left atrium and the origin of the LAD.

  • Using a 6-0 or 7-0 silk suture with a tapered needle, pass the suture under the LAD, approximately 1-2 mm from its origin.

  • Permanently ligate the LAD by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, cyanotic area in the anterior wall of the left ventricle.

  • Close the chest in layers and allow the animal to recover. Provide appropriate post-operative analgesia.

Sham Operation: For control groups, the same surgical procedure is followed, but the suture is passed under the LAD without being tied.[12]

This compound Administration
  • Dosage: Effective doses in preclinical models range from 1 to 3 mg/kg.[11][13]

    • Dogs: 3 mg/kg.[13]

    • Pigs: 1.5 mg/kg.[10]

  • Route of Administration: Intravenous (IV) administration is common for acute studies to ensure rapid and complete bioavailability.[11]

  • Timing of Administration: Bevantolol can be administered either before or after LAD ligation, depending on the study's objective (i.e., assessing prophylactic or therapeutic effects).

    • A study in dogs administered Bevantolol 5 minutes before LAD occlusion.[11]

    • Another dog study administered the drug 4 hours after ligation.[13]

Assessment of Myocardial Infarct Size

Triphenyltetrazolium Chloride (TTC) Staining: [3][4][15][16] This is a widely used method to differentiate between viable and necrotic myocardial tissue. Viable tissue with intact dehydrogenase enzymes will stain red, while the infarcted tissue will remain pale or white.

Protocol:

  • At the end of the experimental period (e.g., 24 hours or 6 weeks post-ligation), euthanize the animal.[6]

  • Excise the heart and remove the atria and right ventricle.

  • Freeze the left ventricle at -20°C for approximately 1 hour to facilitate slicing.[15]

  • Slice the frozen left ventricle transversely into 2-3 mm thick sections.[3][15]

  • Incubate the slices in a 1% TTC solution in phosphate (B84403) buffer (pH 7.4) at 37°C for 20-30 minutes.[4][17]

  • Fix the stained slices in 10% formalin to enhance the color contrast.

  • Digitally photograph both sides of each slice.

  • Use a computerized planimetry tool (e.g., ImageJ) to measure the area of infarction (white) and the total area of the left ventricle for each slice.[3]

  • Calculate the infarct size as a percentage of the total left ventricular area.

Experimental Workflow

The following diagram outlines the typical experimental workflow for testing Bevantolol in a rat model of myocardial ischemia.

Experimental Workflow start Start animal_prep Animal Preparation (Rat, 250-350g) start->animal_prep anesthesia Anesthesia (e.g., Ketamine/Xylazine) animal_prep->anesthesia surgery Surgical Procedure (Left Thoracotomy) anesthesia->surgery ligation LAD Ligation surgery->ligation bevantolol_admin Bevantolol HCl Administration (IV) ligation->bevantolol_admin sham_op Sham Operation (Control) ligation->sham_op recovery Post-operative Recovery & Monitoring bevantolol_admin->recovery sham_op->recovery endpoint Endpoint (e.g., 24h or 6 weeks) recovery->endpoint harvest Heart Excision endpoint->harvest staining TTC Staining harvest->staining analysis Infarct Size Analysis (Planimetry) staining->analysis data_eval Data Evaluation & Statistical Analysis analysis->data_eval end End data_eval->end

Workflow for Bevantolol testing in a myocardial ischemia model.

Data Presentation

The following tables summarize quantitative data from preclinical studies on Bevantolol in myocardial ischemia models.

Table 1: Effect of Bevantolol on Myocardial Infarct Size

Animal ModelBevantolol DoseTiming of AdministrationDuration of IschemiaReduction in Infarct SizeReference
Anesthetized Dogs3 mg/kg4 hours post-ligation8 hours~50% (p < 0.05)[13][18]

Table 2: Hemodynamic and Functional Effects of Bevantolol in Myocardial Ischemia

Animal ModelBevantolol DoseParameterBaseline (Ischemia)Post-Bevantolol% ChangeReference
Anesthetized Pigs1.5 mg/kgEndocardial/Epicardial Flow Ratio0.48 ± 0.06Returned to near baseline (0.93)-[10]
Anesthetized Pigs1.5 mg/kgDiastolic Perfusion Time--↑ 17%[10]
Anesthetized Pigs1.5 mg/kgRegional Wall Thickening (Normal Myocardium)--↓ 22%[10]
Anesthetized Dogs1.0 mg/kgMyocardial pH (in ischemic zone)Decreased by 0.62-0.74Significantly increased-[19]
Anesthetized Dogs1.0 mg/kgHeart Rate-Decreased-[11]

Table 3: Effect of Bevantolol on Myocardial Metabolism

Animal ModelBevantolol DoseParameterObservationReference
Anesthetized Dogs1 mg/kg, IVNon-Esterified Fatty Acid (NEFA) AccumulationAlmost completely inhibited[11]

Conclusion

The surgical model of LAD coronary artery ligation in rats and dogs is a robust method for evaluating the cardioprotective effects of this compound. The protocols outlined in this document provide a framework for conducting these studies in a reproducible manner. The key endpoints of infarct size reduction and improvement in hemodynamic parameters can be effectively quantified. These preclinical models are indispensable for understanding the therapeutic potential of Bevantolol in the treatment of myocardial ischemia and for guiding future clinical development.

References

Application Notes & Protocols for the Analytical Method Validation of Bevantolol Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevantolol Hydrochloride is a beta-adrenergic blocking agent with therapeutic importance. Ensuring the quality and consistency of this compound in bulk drug substance and pharmaceutical formulations is critical. This requires robust, validated analytical methods for its quantification. These application notes provide a comprehensive overview and detailed protocols for the validation of analytical methods for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Disclaimer: Publicly available, detailed quantitative validation data for this compound is limited. The following protocols and data are largely based on established and validated methods for a structurally similar beta-blocker, Betaxolol Hydrochloride. These methods provide a strong starting point for the development and validation of an analytical procedure for this compound, but require optimization and full validation for this specific analyte.

I. High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the preferred approach for the accurate and specific quantification of this compound and its potential degradation products.

Application Note: RP-HPLC for this compound

This RP-HPLC method is designed to provide high resolution and sensitivity for the determination of this compound. The method is stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products, which is crucial for stability studies.[1][2][3] The validation parameters outlined below are based on the International Council for Harmonisation (ICH) guidelines.[2]

Experimental Protocol: RP-HPLC Method Validation

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions (Adapted from Betaxolol HCl methods):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of a phosphate (B84403) buffer and a suitable organic solvent (e.g., Methanol (B129727) or Acetonitrile). A common starting point is a 60:40 (v/v) mixture of methanol and 0.02 M potassium dihydrogen phosphate buffer, with the pH adjusted to 3.0 using phosphoric acid.[1][2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound. A wavelength of around 220 nm or 259 nm is a likely starting point based on related compounds.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 5-50 µg/mL).

  • Sample Preparation: For a tablet formulation, accurately weigh and powder a sufficient number of tablets. Transfer a portion of the powder equivalent to a target concentration of this compound into a volumetric flask, dissolve and dilute with the mobile phase. The solution should be sonicated and filtered through a 0.45 µm filter before injection.

4. Validation Parameters:

  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[1][2][3] Expose the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2][3] The method should be able to separate the this compound peak from any degradation product peaks.

    • Acid Hydrolysis: Reflux with 0.1 N HCl at 60°C.

    • Alkaline Hydrolysis: Reflux with 0.1 N NaOH at 60°C.

    • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid drug at a suitable temperature (e.g., 105°C).

    • Photolytic Degradation: Expose the drug solution to UV light.

  • Linearity: Analyze a minimum of five concentrations of the working standard solutions. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days' results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

Data Presentation: HPLC Method Validation Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaHypothetical Result for Bevantolol HCl
Specificity No interference from placebo or degradantsMethod is specific and stability-indicating
Linearity Range Correlation coefficient (r²) ≥ 0.9995 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness System suitability parameters metMethod is robust

II. UV-Vis Spectrophotometry Method

A UV-Vis spectrophotometric method can be a simpler and faster alternative for the routine quantification of this compound in bulk and pharmaceutical dosage forms, provided that excipients do not interfere with the absorbance at the analytical wavelength.

Application Note: UV-Vis Spectrophotometry for this compound

This method relies on the inherent UV absorbance of this compound. It is a cost-effective technique suitable for quality control assays where a stability-indicating method is not required. The selection of an appropriate solvent is crucial to ensure good solubility and a stable absorbance reading.

Experimental Protocol: UV-Vis Spectrophotometry Method Validation

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Method Development:

  • Solvent Selection: A suitable solvent in which this compound is freely soluble and stable (e.g., methanol, ethanol, or a dilute acidic solution).

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For related compounds, this is often in the range of 220-280 nm.[4]

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the selected solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 2-20 µg/mL).

  • Sample Preparation: Prepare the sample solution as described for the HPLC method, using the same solvent as for the standards.

4. Validation Parameters:

  • Linearity: Measure the absorbance of the working standard solutions at the determined λmax. Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate measurements of the standard solution at 100% of the target concentration on the same day. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day. The RSD between the two days' results should be ≤ 2%.

  • Specificity: Analyze a placebo solution to ensure that there is no significant interference from excipients at the analytical wavelength.

  • LOD and LOQ: Can be determined using the same statistical method as for HPLC, based on the standard deviation of the blank and the slope of the calibration curve.

Data Presentation: UV-Vis Method Validation Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaHypothetical Result for Bevantolol HCl
λmax -275 nm
Specificity No interference from placeboMethod is specific for the API
Linearity Range Correlation coefficient (r²) ≥ 0.9992 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9992
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%1.10%
- Intermediate Precision≤ 2.0%1.45%
LOD -0.2 µg/mL
LOQ -0.6 µg/mL

III. Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Validation Parameter Execution cluster_evaluation 3. Evaluation & Reporting MethodDevelopment Analytical Method Development (HPLC / UV-Vis) Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity (Forced Degradation for HPLC) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Accuracy Accuracy (Recovery) Linearity->Accuracy Linearity->DataAnalysis Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->DataAnalysis LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->DataAnalysis Robustness Robustness LOD_LOQ->Robustness LOD_LOQ->DataAnalysis Robustness->DataAnalysis Report Validation Report Generation DataAnalysis->Report

Caption: Overall workflow for analytical method validation.

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase HPLCRun HPLC System Setup & Equilibration MobilePhase->HPLCRun StandardSol Prepare Standard Solutions Injection Inject Standards & Samples StandardSol->Injection SampleSol Prepare Sample Solutions SampleSol->Injection HPLCRun->Injection Chromatogram Acquire Chromatograms Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Bevantolol HCl Calibration->Quantification

Caption: Experimental workflow for HPLC analysis.

UV_Vis_Method_Workflow cluster_prep_uv Preparation cluster_analysis_uv Measurement cluster_data_uv Data Processing Solvent Select Solvent & Determine λmax StandardSol_UV Prepare Standard Solutions Solvent->StandardSol_UV SampleSol_UV Prepare Sample Solutions Solvent->SampleSol_UV SpectroSetup Spectrophotometer Setup (Blank Correction) Solvent->SpectroSetup Measurement Measure Absorbance of Standards & Samples at λmax StandardSol_UV->Measurement SampleSol_UV->Measurement SpectroSetup->Measurement Calibration_UV Generate Calibration Curve Measurement->Calibration_UV Quantification_UV Quantify Bevantolol HCl Calibration_UV->Quantification_UV

Caption: Experimental workflow for UV-Vis spectrophotometric analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Bevantolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Bevantolol (B1218773) Hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Bevantolol Hydrochloride?

A1: The reported aqueous solubility of this compound shows some variability in the literature, with values ranging from 2 mg/mL to 52 mg/mL.[1] This discrepancy may be due to differences in experimental conditions such as temperature, pH, and the solid-state form of the material used. It is recommended to experimentally determine the solubility under your specific conditions. In a 1:1 solution of DMSO:PBS at pH 7.2, the solubility has been reported to be approximately 0.5 mg/mL.[2]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: this compound is a weakly basic drug and its solubility is highly dependent on pH.[3][4] As the pH of the solution approaches and exceeds the pKa of the basic functional group (estimated around 9.31), the compound becomes less protonated and thus less soluble in aqueous media. Precipitation is likely to occur in neutral to basic buffers (pH ≥ 7).

Q3: Can I use organic solvents to prepare a stock solution of this compound?

A3: Yes, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1][2] Reported solubility in DMSO is approximately 30-76 mg/mL and in ethanol is around 61 mg/mL.[1][2] When preparing aqueous solutions from a stock, it is crucial to first dissolve the compound in a minimal amount of organic solvent and then slowly dilute it with the aqueous buffer of choice to avoid precipitation.[2]

Q4: What is salt disproportionation and how can it affect my experiments with this compound?

A4: Salt disproportionation is a phenomenon where a salt form of a drug, in this case, the hydrochloride salt, converts to its less soluble free base form in a solution or solid-state.[5][6][7] For this compound, this is more likely to occur in aqueous buffers with a pH approaching or exceeding its pKa. This can lead to precipitation and a decrease in the concentration of the dissolved drug, impacting the accuracy and reproducibility of your experiments.[7]

Troubleshooting Guide

Issue 1: Precipitation observed when preparing an aqueous solution of this compound.
Potential Cause Troubleshooting Steps
pH of the buffer is too high. This compound is more soluble at acidic pH. Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6). If the experimental design requires a higher pH, consider using a solubility enhancement technique.
Direct addition to aqueous buffer. First, create a concentrated stock solution in an appropriate organic solvent like DMSO. Then, add the stock solution dropwise to the stirred aqueous buffer. This method, known as solvent-antisolvent addition, can help achieve a supersaturated solution.
Concentration is too high for the chosen buffer. Refer to the solubility data tables below. You may need to lower the final concentration of this compound in your aqueous solution.
Salt disproportionation. At higher pH values, the hydrochloride salt can convert to the less soluble free base. If you observe precipitation over time, this may be the cause. Consider using a precipitation inhibitor or working at a lower pH if possible.
Issue 2: Inconsistent results in biological assays.
Potential Cause Troubleshooting Steps
Precipitation of the compound during the assay. The pH of your cell culture media or assay buffer (often around pH 7.4) may be causing the compound to precipitate out of solution over time. Visually inspect your assay plates for any signs of precipitation. Consider using a formulation with solubility enhancers like cyclodextrins or co-solvents.
Inaccurate stock solution concentration. Ensure your stock solution in organic solvent is fully dissolved before making dilutions into aqueous buffers. Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your stock and final aqueous solutions.
Adsorption to plasticware. Lipophilic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in your assay. Consider using low-adhesion plasticware or including a small percentage of a non-ionic surfactant like Tween® 80 in your buffer to prevent this.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₈ClNO₄[8]
Molecular Weight381.9 g/mol [8]
pKa (Strongest Basic)9.31 (Predicted)[9]
LogP2.83 - 3.03 (Predicted)[9]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilitySource
Water2 - 52 mg/mL (Note: High variability reported)[1]
DMSO30 - 76 mg/mL[1][2]
Ethanol61 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]

Experimental Protocols

Protocol 1: General Procedure for Determining the pH-Solubility Profile of this compound

This protocol is based on the shake-flask method and WHO guidelines for equilibrium solubility determination.[10]

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate) covering a pH range of 2 to 10. Verify the pH of each buffer at the experimental temperature (e.g., 25°C or 37°C).[10]

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer. The excess solid should be visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. Periodically check for equilibrium by measuring the concentration at different time points until it becomes constant.

  • Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or molarity) as a function of the final measured pH of the solution.

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol provides a general method for preparing a this compound solution with enhanced solubility using a cyclodextrin (B1172386), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in the desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Complexation: Add this compound powder directly to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture at room temperature until the powder is fully dissolved. This may take from a few minutes to several hours. Gentle heating can sometimes expedite the process.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Concentration Verification: It is recommended to verify the final concentration of this compound in the solution using a suitable analytical method.

Protocol 3: Preparation of a this compound Formulation using Co-solvents

This protocol describes the preparation of a solution using a co-solvent system to improve the aqueous solubility of this compound.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO or PEG 400.

  • Aqueous Phase Preparation: Prepare the desired aqueous buffer.

  • Mixing: While vigorously stirring the aqueous buffer, slowly add the this compound stock solution drop by drop.

  • Final Formulation: Continue stirring for a period to ensure homogeneity. The final concentration of the organic co-solvent should be kept as low as possible, especially for in-vivo studies, to avoid toxicity.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_enhancement Solubility Enhancement Strategies cluster_end Outcome start Bevantolol HCl precipitation in aqueous buffer check_pH Is the buffer pH > 7? start->check_pH adjust_pH Lower buffer pH (e.g., pH 4-6) check_pH->adjust_pH Yes check_concentration Is the concentration too high? check_pH->check_concentration No end Clear, stable aqueous solution of Bevantolol HCl adjust_pH->end lower_concentration Reduce final concentration check_concentration->lower_concentration Yes check_preparation Was the compound added directly to the buffer? check_concentration->check_preparation No lower_concentration->end use_stock Prepare a concentrated stock in DMSO check_preparation->use_stock Yes enhancement_options Select a solubility enhancement method check_preparation->enhancement_options No use_stock->end co_solvents Use co-solvents (e.g., PEG, Ethanol) enhancement_options->co_solvents cyclodextrins Use cyclodextrins (e.g., HP-β-CD) enhancement_options->cyclodextrins polymers Use polymers (e.g., HPMC, PVP) as precipitation inhibitors enhancement_options->polymers co_solvents->end cyclodextrins->end polymers->end

Caption: Troubleshooting workflow for Bevantolol HCl solubility.

signaling_pathway cluster_problem Problem Definition cluster_factors Contributing Factors cluster_consequences Consequences cluster_solutions Solubilization Strategies start Poor Aqueous Solubility of Bevantolol HCl high_pKa High pKa (~9.31) start->high_pKa high_logP High LogP (~3) start->high_logP crystalline_form Stable Crystalline Form start->crystalline_form precipitation Precipitation at Physiological pH high_pKa->precipitation low_bioavailability Low Oral Bioavailability high_logP->low_bioavailability crystalline_form->low_bioavailability inconsistent_data Inconsistent In-Vitro Data precipitation->inconsistent_data ph_adjustment pH Adjustment (Acidic Buffers) precipitation->ph_adjustment co_solvents Co-solvents (e.g., DMSO, PEG) precipitation->co_solvents cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) precipitation->cyclodextrins surfactants Surfactants (e.g., Tween 80) precipitation->surfactants

Caption: Factors and solutions for Bevantolol HCl solubility.

References

Technical Support Center: Optimizing Bevantolol Hydrochloride Dosage for In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Bevantolol (B1218773) Hydrochloride in in vivo rat studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Bevantolol Hydrochloride?

A1: this compound is a selective β1-adrenergic receptor antagonist.[1] Its primary action is to block the effects of catecholamines, such as adrenaline, at β1-receptors, which are predominantly located in the heart. This leads to a reduction in heart rate and myocardial contractility.[1] Additionally, Bevantolol has been shown to have some α1-adrenoceptor blocking activity.[2]

Q2: What is a recommended starting dose for this compound in rats?

A2: The optimal dose will depend on the route of administration, the duration of the study (acute vs. chronic), and the specific research question. For chronic oral administration in a stress-induced hypertension model, a dose of 250 mg/kg/day has been used effectively in rats.[3] For acute studies, dose-ranging experiments are recommended.

Q3: How should I prepare this compound for administration?

A3: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[4] For oral gavage or intravenous (IV) injection, it is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with an aqueous buffer such as phosphate-buffered saline (PBS).[4] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[4] It is advised not to store the aqueous solution for more than one day.[4]

Q4: What are the known toxic doses of this compound in rats?

A4: The median lethal dose (LD50) of this compound in rats has been reported as:

  • Oral LD50: 460 mg/kg

  • Intraperitoneal LD50: 130 mg/kg

Q5: Are there any known side effects of this compound in rats?

A5: While specific side effect profiles in rats are not extensively detailed in the available literature, high doses of β-blockers can be expected to cause bradycardia (slow heart rate) and hypotension (low blood pressure). In a study with another β-blocker, bometolol, toxic symptoms were observed in rats at a dose of 300 mg/kg.[2] Close monitoring of cardiovascular parameters is recommended, especially during dose-finding studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of compound in solution Low solubility of this compound in aqueous solutions.Ensure the initial stock solution in DMSO is fully dissolved before diluting with PBS. Prepare fresh solutions daily. Consider adjusting the DMSO to PBS ratio, but be mindful of potential vehicle effects at high DMSO concentrations.
High variability in experimental results Inconsistent drug administration, stress-induced physiological changes, or variable drug absorption.For oral gavage, ensure proper technique to minimize stress and ensure accurate delivery to the stomach. For IV injections, use a consistent infusion rate. Acclimatize animals to handling and procedures before the experiment.
Unexpected cardiovascular effects (e.g., hypertension) Bevantolol has been reported to have some α-adrenoceptor agonist effects, which could cause hypertension in certain experimental models, such as in pithed rats.[5]Carefully consider the experimental model. If hypertension is observed, it may be a pharmacological effect of the compound. Co-administration with an α-adrenoceptor antagonist like phentolamine (B1677648) could be explored to investigate this.
No observable effect at the tested dose The dose may be too low for the specific experimental endpoint or the route of administration may result in low bioavailability.Conduct a dose-response study to determine the optimal effective dose. If using oral administration, consider that bioavailability may be a factor, although human data suggests good oral absorption.[5][6]

Quantitative Data Summary

Table 1: Toxicological Data for this compound in Rats

Parameter Value Route of Administration
LD50460 mg/kgOral
LD50130 mg/kgIntraperitoneal

Table 2: Dosing Information from a Rat Study

Dose Route of Administration Study Type Experimental Model Reference
250 mg/kg/dayOralChronicStress-induced hypertension[3]

Table 3: Human Pharmacokinetic Parameters of Bevantolol (for reference)

Disclaimer: These values are from human studies and may not be directly applicable to rats. Rat-specific pharmacokinetic data is limited in the available literature.

Parameter Value Route of Administration Reference
Bioavailability~60%Oral[5]
Time to Peak Plasma Concentration (Tmax)1-2 hoursOral[5]
Elimination Half-life (t1/2)~1.5-2 hoursOral/IV[5][6]

Experimental Protocols

Protocol 1: Oral Gavage Administration

This protocol is a general guideline and should be adapted based on specific experimental needs.

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 250 mg/kg) and the weight of the rat.

    • Dissolve the this compound powder in a minimal amount of DMSO to create a stock solution.

    • Further dilute the stock solution with sterile PBS (pH 7.2) to the final desired concentration. Ensure the final DMSO concentration is as low as possible and consistent across all animals, including the vehicle control group. A final concentration of 0.5 mg/mL can be achieved in a 1:1 DMSO:PBS solution.[4]

  • Animal Handling and Restraint:

    • Gently restrain the rat to minimize stress. Proper restraint techniques are crucial for accurate and safe gavage.

  • Gavage Procedure:

    • Use a flexible gavage needle of an appropriate size for the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of tubing to be inserted.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined length.

    • Slowly administer the calculated volume of the this compound solution or vehicle control.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as respiratory difficulty or changes in behavior, for at least 30 minutes post-administration.

    • Continue to monitor the animals as required by the experimental design.

Protocol 2: Intravenous (IV) Injection

This protocol provides a general framework for IV administration via the tail vein.

  • Preparation of Dosing Solution:

    • Prepare the this compound solution as described in the oral gavage protocol, ensuring the final solution is sterile and free of precipitates. The solution should be filtered through a 0.22 µm sterile filter before injection.

  • Animal Preparation:

    • To facilitate injection, warm the rat's tail using a heat lamp or by immersing it in warm water to cause vasodilation of the tail veins.

    • Place the rat in a suitable restrainer that allows access to the tail.

  • IV Injection Procedure:

    • Identify one of the lateral tail veins.

    • Using a sterile syringe with an appropriate gauge needle (e.g., 27G), insert the needle into the vein at a shallow angle.

    • Administer the solution slowly. The maximum recommended bolus injection volume is 5 ml/kg, while for continuous infusion, the maximum is 4 ml/kg/hour.

    • If resistance is met or swelling occurs, the needle is likely not in the vein. Withdraw the needle and attempt injection at a more proximal site.

  • Post-Administration Monitoring:

    • Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

    • Monitor the animal closely for any adverse reactions, such as respiratory distress, seizures, or changes in heart rate.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Action

This compound primarily acts by blocking the β1-adrenergic receptor, which is predominantly coupled to the Gs protein signaling pathway. However, evidence also suggests potential coupling to Gi and involvement of MAPK pathways.

Bevantolol_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (e.g., Adrenaline) b1AR β1-Adrenergic Receptor Catecholamines->b1AR Activates Bevantolol Bevantolol HCl Bevantolol->b1AR Blocks Gs Gs protein b1AR->Gs Activates Gi Gi protein b1AR->Gi May couple to MAPK MAPK Pathway b1AR->MAPK May activate AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Heart Rate & Contractility Ca_influx->Contraction Gi->AC Inhibits Gene_expression Altered Gene Expression MAPK->Gene_expression

Caption: β1-Adrenergic Receptor Signaling Pathways.

Experimental Workflow for In Vivo Rat Study

This diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in rats.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase acclimatization Animal Acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dose_prep Bevantolol HCl Dose Preparation grouping->dose_prep administration Drug Administration (Oral Gavage or IV) dose_prep->administration monitoring Regular Monitoring (e.g., Blood Pressure, Heart Rate) administration->monitoring data_collection Data Collection (e.g., Telemetry, Blood Samples) monitoring->data_collection tissue_harvest Tissue Harvesting (e.g., Heart, Brain) data_collection->tissue_harvest biochemical_analysis Biochemical Assays (e.g., ELISA, Western Blot) tissue_harvest->biochemical_analysis statistical_analysis Statistical Analysis biochemical_analysis->statistical_analysis results Interpretation of Results statistical_analysis->results conclusion Conclusion & Reporting results->conclusion

Caption: General Experimental Workflow.

References

Troubleshooting Bevantolol Hydrochloride HPLC assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bevantolol Hydrochloride HPLC Assay

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A common approach for beta-blockers like Bevantolol is a reversed-phase HPLC method. A good starting point uses a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.[1][2][3][4] The pH of the mobile phase is often adjusted to around 3.0 to ensure the analyte is in a single ionic form and to minimize interactions with residual silanols on the column packing.[1][2][3][4][5]

Q2: Why is the mobile phase pH critical for analyzing Bevantolol?

A2: Bevantolol is a basic compound. The pH of the mobile phase affects its ionization state and the charge of residual silanol (B1196071) groups on the silica-based column packing.[6][7] Controlling the pH, typically by lowering it to ~3, protonates the silanol groups, which reduces unwanted secondary ionic interactions that can lead to significant peak tailing and poor reproducibility.[5][8] Inconsistent or incorrect pH is a primary cause of shifting retention times and poor peak shape.[9]

Q3: What is the purpose of a system suitability test?

A3: A system suitability test is performed before running samples to verify that the HPLC system is performing correctly. It ensures that parameters like precision, resolution, and peak shape are within acceptable limits for the analysis. Key metrics include retention time, peak area repeatability, column efficiency (plate count), and peak tailing factor. This test confirms the system's readiness for accurate and reproducible analysis.

Q4: How can I prevent column contamination?

A4: Column contamination can lead to pressure increases, retention time drift, and distorted peaks.[10][11] To prevent it, always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter.[9] Using a guard column, which is a small, disposable column placed before the analytical column, is highly recommended to adsorb strongly retained impurities from the sample matrix.[12][13]

Troubleshooting Guides

This section addresses specific variability issues in a question-and-answer format.

Issue 1: Retention Time (RT) Drifting or Shifting

Q: My Bevantolol peak's retention time is consistently drifting to be earlier or later across a sequence of injections. What is the cause?

A: Retention time drift is a common issue that can signal a change in the chromatographic system. The cause can typically be traced to the mobile phase, the column, or the HPLC pump.[14][15]

Potential Causes & Solutions:

  • Mobile Phase Composition Change: The most frequent cause is a change in mobile phase composition.[13][15]

    • Evaporation: Volatile organic components (e.g., acetonitrile, methanol) can evaporate from the reservoir over time, increasing the aqueous content and leading to longer retention times.[12][15] Ensure solvent bottles are well-sealed.[15]

    • Preparation Inaccuracy: An error of just 1% in the amount of organic solvent can change retention time by 5-15%.[13] Prepare the mobile phase accurately, preferably gravimetrically.[13]

    • Degassing: Insufficient degassing can introduce air bubbles into the pump, causing flow rate fluctuations.[9] Degas the mobile phase before use.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase.

    • Insufficient Time: It typically takes 10-20 column volumes to equilibrate a column.[10] If additives like ion-pair reagents are used, this can take longer. Ensure the column is flushed with a sufficient volume of the mobile phase until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in laboratory temperature can affect solvent viscosity and column performance, leading to RT shifts.[14][15]

    • Solution: Use a column oven to maintain a constant, stable temperature for the analytical column.[14]

  • Pump and System Leaks: A small, often invisible leak in the system can cause the flow rate to be inconsistent, directly impacting retention times.[12]

    • Solution: Systematically check fittings and connections for any signs of a leak. Monitor system pressure; unusual fluctuations can indicate a leak or a pump issue.

Issue 2: Poor Peak Shape (Tailing)

Q: The peak for Bevantolol is asymmetrical with a pronounced tail. How can I fix this?

A: Peak tailing is often observed for basic compounds like Bevantolol on reversed-phase columns. It is typically caused by secondary interactions between the analyte and the column's stationary phase.[5][6]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: This is the most common cause for basic analytes.[5][6] Residual silanol groups on the silica (B1680970) packing can interact strongly with basic functional groups on the analyte, causing tailing.[5]

    • Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.0. This protonates the silanol groups, minimizing their interaction with the basic analyte.[5][8]

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most residual silanols, significantly reducing tailing for basic compounds.[5][6]

    • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also mask the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[8][11]

    • Solution: Try diluting the sample or reducing the injection volume.[8]

  • Extra-Column Effects: Dead volume in the system from long or wide tubing between the injector, column, and detector can cause peak broadening and tailing.[6][8]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep lengths as short as possible.[6]

  • Column Contamination/Degradation: Contaminants from the sample matrix can accumulate at the head of the column, interfering with the peak shape.[8][11]

    • Solution: Use a guard column and ensure proper sample cleanup.[13] If the column is old or heavily used, it may need to be flushed with a strong solvent or replaced.[8]

Experimental Protocols

Representative HPLC Method for this compound

This protocol is a representative method synthesized from validated assays for similar beta-blocker compounds.[1][2][3][4][16] Method optimization and validation are required for specific applications.

1. Mobile Phase Preparation (0.02 M Phosphate Buffer:Methanol at pH 3.0)

  • Accurately weigh the required amount of potassium dihydrogen phosphate to prepare a 0.02 M aqueous solution.

  • Dissolve in HPLC-grade water.

  • Adjust the pH to 3.0 using o-phosphoric acid.

  • Mix the buffer solution with methanol in the specified ratio (e.g., 40:60 v/v).[1][3][4]

  • Filter the final mobile phase through a 0.45 µm membrane filter and degas thoroughly.[9]

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol.[17]

  • From the stock solution, prepare working standards by diluting with the mobile phase to achieve the desired concentrations for the calibration curve.

3. Sample Preparation (from a solid dosage form)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target amount of this compound.

  • Transfer to a volumetric flask and add a diluent (e.g., methanol or mobile phase) to about 70% of the volume.

  • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions Summary
ParameterRecommended Setting
HPLC System Isocratic HPLC with UV Detector
Column C18, 150 x 4.6 mm, 4-5 µm particle size[1][3]
Mobile Phase 0.02 M KH₂PO₄ (pH 3.0) : Methanol (40:60, v/v)[1][3][4]
Flow Rate 1.0 - 1.6 mL/min[1][3][16]
Detection Wavelength 220-222 nm[1][2]
Column Temperature 30 °C (or controlled ambient)
Injection Volume 10 - 20 µL
Run Time ~5-10 minutes

Visual Workflow Guides

The following diagrams illustrate logical troubleshooting workflows.

G cluster_solutions Potential Solutions Start Problem: Retention Time Drift Check_Mobile_Phase Step 1: Check Mobile Phase - Freshly prepared? - Correct composition? - Degassed properly? Start->Check_Mobile_Phase Check_Column Step 2: Check Column - Fully equilibrated? - Column oven stable? Check_Mobile_Phase->Check_Column If no change Sol_Mobile_Phase Remake Mobile Phase Ensure tight seals Check_Mobile_Phase->Sol_Mobile_Phase Check_System Step 3: Check System Hardware - Pressure stable? - Any visible leaks? Check_Column->Check_System If no change Sol_Column Equilibrate for >20 column volumes Check_Column->Sol_Column Sol_System Check fittings Perform leak test Check_System->Sol_System Resolved Problem Resolved Sol_Mobile_Phase->Resolved Sol_Column->Resolved Sol_System->Resolved

Caption: Troubleshooting workflow for retention time variability.

G cluster_solutions Potential Solutions Start Problem: Peak Tailing (Tf > 1.2) Check_Method Step 1: Review Method - Mobile phase pH ~3? - Using end-capped C18 column? Start->Check_Method Check_Concentration Step 2: Check Sample - Is sample concentration too high? Check_Method->Check_Concentration If no change Sol_Method Adjust pH to 2.5-3.0 Use appropriate column Check_Method->Sol_Method Check_Column_Health Step 3: Check Column Health - Column old or contaminated? - Pressure high? Check_Concentration->Check_Column_Health If no change Sol_Concentration Dilute sample or reduce injection volume Check_Concentration->Sol_Concentration Sol_Column_Health Flush column with strong solvent Replace guard/analytical column Check_Column_Health->Sol_Column_Health Resolved Problem Resolved Sol_Method->Resolved Sol_Concentration->Resolved Sol_Column_Health->Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Navigating Bevantolol Hydrochloride Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on identifying and minimizing the degradation products of Bevantolol Hydrochloride. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of this compound?

A1: Based on available information, a known impurity of Bevantolol is "Bevantolol Impurity 1," which has been identified as 1-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-3-(3-methylphenoxy)propan-2-ol.[1] This impurity is an N-methylated derivative of the parent compound. The primary routes of degradation for beta-blockers with a phenoxy propanolamine (B44665) structure often involve hydrolysis of the ether linkage, oxidation of the secondary alcohol, and modifications to the amine side chain.

Q2: How can I perform a forced degradation study for this compound?

A2: A comprehensive forced degradation study is crucial to identify potential degradation products and establish the stability-indicating nature of your analytical method. While specific data for this compound is limited, a general protocol based on studies of similar beta-blockers can be followed. The objective is to induce degradation to a level of 5-20%.

The following table outlines recommended stress conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl80°C2 hours
Base Hydrolysis 0.1 M NaOH80°C2 hours
Oxidative 3% H₂O₂Room Temp.24 hours
Thermal Dry Heat105°C24 hours
Photolytic UV light (254 nm) & visible lightRoom Temp.7 days

Q3: What is a suitable starting point for developing a stability-indicating HPLC method for this compound?

A3: A reverse-phase HPLC (RP-HPLC) method is generally suitable for separating this compound from its degradation products. Based on methods developed for the structurally similar compound Betaxolol Hydrochloride, the following parameters can be a good starting point[2][3][4]:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 273 nm
Column Temperature 30°C
Injection Volume 20 µL

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guides

HPLC Analysis Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing 1. Column degradation. 2. Interaction of basic amine group with acidic silanols on the column.1. Use a new column or a column with end-capping. 2. Add a competing base (e.g., triethylamine) to the mobile phase or use a lower pH.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash protocol.
Irreproducible Retention Times 1. Fluctuation in mobile phase composition or temperature. 2. Column equilibration issues.1. Ensure precise mobile phase preparation and use a column oven. 2. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
Poor Resolution Between Parent and Impurity Peaks 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry.1. Adjust the organic-to-aqueous ratio or the pH of the mobile phase. 2. Screen different column selectivities (e.g., C8, Phenyl).

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol provides a detailed workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C, 2h) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 80°C, 2h) prep->base Expose to oxidative Oxidative (3% H2O2, RT, 24h) prep->oxidative Expose to thermal Thermal (105°C, 24h) prep->thermal Expose to photo Photolytic (UV/Vis, RT, 7d) prep->photo Expose to neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method oxidative->hplc thermal->hplc photo->hplc neutralize->hplc mass_balance Calculate Mass Balance hplc->mass_balance characterize Characterize Degradation Products (LC-MS, NMR) mass_balance->characterize If significant degradation

Forced Degradation Study Workflow

Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines the steps for developing a robust stability-indicating HPLC method.

HPLC_Method_Development start Start Method Development col_select Column Selection (e.g., C18, C8, Phenyl) start->col_select mp_opt Mobile Phase Optimization (pH, Organic Ratio) col_select->mp_opt detection Wavelength Selection (UV-Vis Scan) mp_opt->detection gradient Gradient Elution (if necessary) detection->gradient inject Inject Stressed Samples gradient->inject validate Method Validation (ICH Guidelines) inject->validate finish Final Method validate->finish

HPLC Method Development Workflow

Mandatory Visualization

This compound Signaling Pathway

This compound is a selective beta-1 adrenergic receptor antagonist. It primarily acts on the beta-1 adrenergic receptors in the heart, inhibiting the downstream signaling cascade typically initiated by catecholamines like norepinephrine (B1679862) and epinephrine.

Bevantolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol beta1_receptor Beta-1 Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Synthesizes pka Protein Kinase A (PKA) camp->pka Activates cellular_response Increased Heart Rate & Contractility pka->cellular_response Leads to catecholamines Norepinephrine/ Epinephrine catecholamines->beta1_receptor Activates bevantolol Bevantolol HCl bevantolol->beta1_receptor Blocks

Bevantolol's Antagonistic Action on the Beta-1 Adrenergic Pathway

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Bevantolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Bevantolol (B1218773) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, Bevantolol, in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4]

Q2: Why is it crucial to evaluate matrix effects for Bevantolol Hydrochloride analysis?

A2: The evaluation of matrix effects is a critical aspect of bioanalytical method validation.[3][4] Undetected matrix effects can lead to erroneous quantification of Bevantolol in biological samples, potentially resulting in incorrect pharmacokinetic and toxicokinetic data.[5] Regulatory bodies, such as the FDA, require the assessment of matrix effects to ensure the reliability and robustness of bioanalytical methods.

Q3: What are the common causes of matrix effects?

A3: Matrix effects are primarily caused by co-eluting endogenous or exogenous substances that compete with the analyte for ionization.[1][6] Common causes include:

  • Phospholipids: Abundant in plasma and serum samples, they are notorious for causing ion suppression.

  • Salts and Buffers: High concentrations can alter the droplet formation and evaporation process in the ion source.

  • Co-administered Drugs or their Metabolites: These can interfere with the ionization of Bevantolol.

  • Formulation Excipients: In pre-clinical studies, formulation agents like polysorbates can cause significant ion suppression.[7]

Q4: How can I minimize matrix effects during sample preparation?

A4: Effective sample preparation is the first and most critical step in mitigating matrix effects.[1][8] The goal is to remove as many interfering components as possible while efficiently recovering the analyte.[8] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, often performed with acetonitrile (B52724) or methanol.[3][9] While effective at removing proteins, it may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on differential solubility.

  • Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up complex samples and concentrating the analyte.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol is a standard method to quantify the extent of matrix effects.[10]

Objective: To determine the Matrix Factor (MF) for Bevantolol and its internal standard (IS) by comparing the response in the presence and absence of matrix components.

Procedure:

  • Sample Preparation:

    • Set A (Neat Solution): Spike Bevantolol and its IS into the mobile phase or reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spiked Sample): Extract blank biological matrix (e.g., human plasma) from at least six different sources using the validated sample preparation method (e.g., protein precipitation).[5] After the final extraction step, spike the extracts with Bevantolol and its IS at the same low, medium, and high concentrations as in Set A.

  • LC-MS/MS Analysis: Analyze both sets of samples using the established LC-MS/MS method for Bevantolol.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF using the following formula:

      • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[10]

    • IS-Normalized Matrix Factor: Calculate by dividing the MF of the analyte by the MF of the internal standard.

    • Coefficient of Variation (CV%): The CV% of the IS-normalized MF calculated from the six different matrix sources should be ≤ 15%.

Data Presentation

The following tables present illustrative quantitative data for the assessment of matrix effects in the analysis of this compound in human plasma.

Table 1: Illustrative Matrix Effect Data for this compound

Concentration LevelMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spiked Plasma)Matrix Effect (%)
Low QC (15 ng/mL)85,60072,760-15.0
Medium QC (150 ng/mL)845,300735,411-13.0
High QC (800 ng/mL)4,210,0003,704,800-12.0

Note: Matrix Effect (%) is calculated as ((Peak Area in Plasma / Peak Area in Neat Solution) - 1) * 100. Negative values indicate ion suppression.

Table 2: Illustrative Internal Standard Normalized Matrix Factor from Different Plasma Lots

Plasma LotAnalyte MFIS MFIS-Normalized MF
10.850.880.97
20.880.900.98
30.830.850.98
40.900.930.97
50.860.870.99
60.840.860.98
Mean 0.98
CV (%) 0.8%

Note: This illustrative data shows that with a suitable internal standard, the variability of the matrix effect across different plasma lots is minimal and within the acceptable limit of ≤ 15%.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low analyte signal or failure to meet sensitivity requirements. Ion Suppression: Co-eluting matrix components are suppressing the ionization of Bevantolol.1. Improve Chromatographic Separation: Modify the gradient to better separate Bevantolol from the interfering peaks. 2. Enhance Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[11]
Poor reproducibility of results between different samples. Variable Matrix Effects: The extent of ion suppression or enhancement differs between individual samples or lots of biological matrix.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for variable matrix effects as it co-elutes with the analyte and experiences similar ionization effects. 2. Evaluate Different Matrix Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure consistency.[5]
Inconsistent internal standard response. IS is affected by matrix effects differently than the analyte. 1. Select a Better Internal Standard: The ideal IS is a stable isotope-labeled version of the analyte. If unavailable, choose a structural analog that has similar chromatographic and ionization behavior to Bevantolol.
Signal intensity drifts over an analytical run. Matrix components accumulating on the LC column or in the MS source. 1. Optimize the LC method: Include a column wash step at the end of each injection to elute strongly retained matrix components. 2. Implement a guard column: This will protect the analytical column from contamination. 3. Regularly clean the MS ion source: Follow the manufacturer's protocol for ion source maintenance.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_evaluation Evaluation cluster_result Result A Set A: Spike Analyte & IS in Neat Solution D Analyze Set A and Set B by LC-MS/MS A->D B Set B: Extract Blank Matrix from 6 different sources C Spike Analyte & IS into Extracted Blank Matrix B->C C->D E Calculate Matrix Factor (MF) MF = Area(B) / Area(A) D->E F Calculate IS-Normalized MF E->F G Calculate CV% of IS-Normalized MF F->G H CV% <= 15%? G->H I Method is Acceptable H->I Yes J Method Optimization Required H->J No troubleshooting_flowchart start Poor/Inconsistent Results (Low Signal, High Variability) q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 a1_yes Investigate Sample Preparation and Chromatography q1->a1_yes Yes a1_no Implement a SIL-IS (Recommended) q1->a1_no No q2 Improve Sample Cleanup? (e.g., PPT to SPE) a1_yes->q2 a1_no->q1 If not feasible, proceed a2_yes Re-evaluate Matrix Effect q2->a2_yes Yes a2_no Optimize Chromatography q2->a2_no No end_good Problem Resolved a2_yes->end_good q3 Modify LC Gradient to Separate from Matrix? a2_no->q3 a3_yes Re-evaluate Matrix Effect q3->a3_yes Yes a3_no Consider Sample Dilution q3->a3_no No a3_yes->end_good a3_no->end_good

References

Improving the resolution of Bevantolol Hydrochloride enantiomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of Bevantolol (B1218773) Hydrochloride enantiomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are most effective for separating Bevantolol Hydrochloride enantiomers?

A1: Polysaccharide-based CSPs are highly effective for the enantioselective separation of Bevantolol and other β-blockers.[1][2][3] Specifically, cellulose (B213188) and amylose (B160209) derivatives have demonstrated broad applicability.[3][4] Columns such as Chiralcel OD, Chiralcel OJ-H, and Chiralpak AD-H have been successfully used for the baseline resolution of Bevantolol enantiomers.[5][6][7]

Q2: What are the typical mobile phase compositions for the chiral separation of this compound?

A2: Both normal-phase and reversed-phase chromatography can be employed. For normal-phase mode, a common mobile phase consists of a mixture of n-hexane and an alcohol, such as ethanol (B145695) or isopropanol.[6][7] The addition of a small amount of a basic modifier, like diethylamine (B46881) (DEA), is often crucial for improving peak shape and resolution, especially for basic compounds like Bevantolol.[4][7][8] A typical composition is n-hexane-ethanol-diethylamine (10:90:0.1, v/v/v).[7]

Q3: How does temperature affect the resolution of Bevantolol enantiomers?

A3: Temperature is a critical parameter in chiral separations and can influence enantioselectivity.[9] Lowering the column temperature often increases chiral selectivity and, consequently, resolution.[4] However, this is not a universal rule, and the optimal temperature should be determined experimentally for a specific method.[4]

Q4: What are the common causes of poor peak shape (tailing or fronting) in the chiral chromatography of Bevantolol?

A4: Poor peak shape can arise from several factors, including secondary interactions between the analyte and the stationary phase, column overload, or the use of an inappropriate sample solvent.[4][10] For basic analytes like Bevantolol, interactions with acidic silanol (B1196071) groups on the silica (B1680970) support can cause peak tailing. Adding a basic modifier like DEA to the mobile phase can mitigate these interactions.[8][11] Dissolving the sample in the mobile phase is also recommended to prevent peak distortion.[4]

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers
Possible Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient chiral recognition for Bevantolol. Screen different types of polysaccharide-based CSPs, such as Chiralcel OD, Chiralcel OJ-H, or Chiralpak AD-H, which have proven effective.[5][6][7]
Incorrect Mobile Phase Composition The mobile phase polarity may be too high or too low. In normal-phase mode, systematically vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane). A lower percentage of alcohol generally increases retention and may improve resolution.[4]
Absence of a Suitable Modifier For basic compounds like Bevantolol, the addition of a basic modifier is often necessary to improve peak shape and selectivity. Add a small amount of diethylamine (DEA) or triethylamine (B128534) (TEA) (e.g., 0.1% v/v) to the mobile phase.[4][7][8]
Suboptimal Temperature The column temperature may not be optimal for enantioseparation. Experiment with different column temperatures, typically in the range of 10°C to 40°C. Lower temperatures often enhance chiral selectivity.[4][9]
Low Flow Rate Higher flow rates can decrease resolution. Optimize the flow rate; lower flow rates often lead to better resolution in chiral separations.[4][9]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions Unwanted interactions between Bevantolol and the silica support of the stationary phase can cause peak tailing. Add a basic modifier like 0.1% DEA to the mobile phase to suppress these interactions.[4][8]
Column Overload Injecting too much sample can lead to peak fronting or broadening. Reduce the injection volume or the concentration of the sample.[4]
Inappropriate Sample Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[4]
Column Contamination The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent, following the manufacturer's regeneration procedures. For immobilized polysaccharide CSPs, solvents like DMF or THF may be used.[10][12]
Issue 3: Unstable Retention Times
Possible Cause Recommended Solution
Insufficient Column Equilibration The column may not be fully equilibrated with the mobile phase before analysis. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.[4]
Mobile Phase Inconsistency The composition of the mobile phase may be changing over time due to evaporation of volatile components. Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.[4]
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature throughout the analysis.[4]
Additive Memory Effect Residual additives from previous analyses can adsorb to the stationary phase and affect subsequent separations.[13] Dedicate a column to a specific method or use a rigorous washing procedure between methods.

Experimental Protocols

Protocol 1: HPLC Method for Bevantolol Enantiomers on Chiralpak AD-H
  • Column: Chiralpak AD-H (amylose derivative)

  • Mobile Phase: n-hexane-ethanol-diethylamine (10:90:0.1, v/v/v)[7]

  • Flow Rate: To be optimized (start with 1.0 mL/min)

  • Temperature: Ambient or controlled (e.g., 25°C)

  • Detection: UV at a suitable wavelength for Bevantolol

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Procedure:

    • Equilibrate the Chiralpak AD-H column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers. The detection limits for S-(-)-bevantolol and R-(+)-bevantolol have been reported to be 0.05% with this method.[7]

Protocol 2: Coupled Achiral-Chiral HPLC for Bevantolol in Plasma

This method is suitable for analyzing Bevantolol enantiomers in biological matrices.[5]

  • Sample Preparation: Solid-phase extraction of plasma samples.[5]

  • Achiral Column: Phenomenex silica column for initial separation from plasma components.[5]

  • Chiral Column: Chiralcel OJ-H[5]

  • Column Switching: A switching valve is used to transfer the Bevantolol fraction from the achiral to the chiral column.[5]

  • Concentration: A precolumn can be used to concentrate the analyte before it enters the chiral phase.[5]

  • Mobile Phase and other conditions: Specific conditions for both the achiral and chiral systems need to be optimized based on the instrumentation.

Data Presentation

Table 1: Reported HPLC Conditions for Bevantolol Enantiomer Resolution

Parameter Method 1 Method 2 Method 3
Chiral Stationary Phase Chiralpak AD-H[7]Chiralcel OJ-H[5]Chiralcel OD / OD-R[6]
Mobile Phase n-hexane-ethanol-diethylamine (10:90:0.1, v/v/v)[7]Not specified in abstractn-hexane with alcohol modifier[6]
Detection Limit 0.05% for both enantiomers[7]20 ng/ml for both enantiomers in plasma[5]Not specified
Application Chiral purity testing[7]Determination in human plasma[5]Enantioselective separation[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_sample Prepare Sample (Dissolve in Mobile Phase) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase (e.g., Hexane/EtOH/DEA) equilibrate Equilibrate Column (>10 column volumes) prep_mobile->equilibrate equilibrate->inject acquire Acquire Data inject->acquire eval_resolution Evaluate Resolution (Rs) acquire->eval_resolution eval_peak_shape Evaluate Peak Shape acquire->eval_peak_shape success Method Successful eval_resolution->success Rs > 1.5 troubleshoot Troubleshoot Method eval_resolution->troubleshoot Rs < 1.5 eval_peak_shape->success Symmetrical eval_peak_shape->troubleshoot Tailing/Fronting

Caption: Experimental workflow for chiral separation of Bevantolol.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions cluster_csp Stationary Phase start Poor Resolution (Rs < 1.5) check_modifier Add/Optimize Basic Modifier (e.g., 0.1% DEA)? start->check_modifier adjust_ratio Adjust Hexane/Alcohol Ratio check_modifier->adjust_ratio Yes adjust_temp Lower Column Temperature check_modifier->adjust_temp No re_evaluate1 Re-evaluate Resolution adjust_ratio->re_evaluate1 re_evaluate1->adjust_temp Failure end_success Resolution Improved re_evaluate1->end_success Success adjust_flow Decrease Flow Rate adjust_temp->adjust_flow re_evaluate2 Re-evaluate Resolution adjust_flow->re_evaluate2 change_csp Screen Different CSP re_evaluate2->change_csp Failure re_evaluate2->end_success Success

Caption: Troubleshooting logic for poor resolution of Bevantolol enantiomers.

References

Addressing unexpected side effects of Bevantolol Hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected side effects that may be encountered during animal studies with Bevantolol (B1218773) Hydrochloride. All information is presented in a question-and-answer format to directly address specific issues.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Bevantolol Hydrochloride?

A1: this compound is a cardioselective beta-1 adrenoceptor antagonist.[1][2] Its primary mechanism involves blocking the action of catecholamines (e.g., adrenaline and noradrenaline) on beta-1 adrenergic receptors, which are predominantly located in the heart. This leads to a decrease in heart rate (negative chronotropy) and a reduction in the force of myocardial contraction (negative inotropy).[3] Animal experiments have also indicated that Bevantolol may have some antagonist and agonist effects on alpha-adrenoceptors.[4]

Q2: What are the expected pharmacological effects of this compound in animal models?

A2: Based on its mechanism of action, the expected pharmacological effects in animal models such as dogs and rats include a dose-dependent decrease in heart rate and blood pressure.[1] In preclinical studies, Bevantolol has been shown to preferentially inhibit isoproterenol-induced tachycardia in dogs.[1]

Q3: Are there any known unexpected preclinical findings with Bevantolol?

A3: Some preclinical studies have revealed effects that may be considered unexpected. For instance, in pithed rats, Bevantolol has been observed to cause a hypertensive effect, which could be attenuated by phentolamine, suggesting a possible alpha-adrenoceptor agonist activity.[5] Additionally, at higher concentrations, it has been shown to lengthen the P-R interval in the ECG and produce atrioventricular (A-V) block and bundle-branch block in pithed rats.[5]

Q4: What are the common signs of beta-blocker toxicity in animals?

A4: Overdose or unexpected sensitivity to beta-blockers in animals can lead to severe adverse effects. Common signs of toxicity include pronounced bradycardia (slow heart rate), hypotension (low blood pressure), lethargy, weakness, vomiting, and in severe cases, seizures and collapse.[6][7] Due to a narrow margin of safety for some beta-blockers, even a small overdose can be life-threatening.[6]

II. Troubleshooting Guides

Cardiovascular System

Issue 1: Paradoxical Hypertension Observed at High Doses

  • Question: We are observing an unexpected increase in blood pressure in our rat model after administering high doses of this compound. Why might this be happening and how can we investigate it?

  • Answer: This paradoxical effect has been reported in pithed rat models and may be attributed to Bevantolol's potential alpha-adrenoceptor agonist activity.[5] At high concentrations, the beta-blocking effects may be complicated by stimulation of alpha-adrenoceptors, leading to vasoconstriction and an increase in blood pressure.

    • Troubleshooting Steps:

      • Dose-Response Characterization: Conduct a thorough dose-response study to determine the threshold at which the hypertensive effect appears.

      • Alpha-Adrenoceptor Blockade: Co-administer a selective alpha-1 adrenoceptor antagonist, such as phentolamine, to see if the hypertensive effect is attenuated.[5]

      • Hemodynamic Monitoring: Utilize advanced hemodynamic monitoring to assess parameters beyond blood pressure, such as cardiac output and systemic vascular resistance, to better understand the underlying physiological changes.[8]

Issue 2: Unexpected Atrioventricular (A-V) Block or Arrhythmias

  • Question: Our ECG recordings in a canine model show evidence of A-V block and other arrhythmias not anticipated at the tested dose. What is the potential cause and what should we do?

  • Answer: Bevantolol, like other beta-blockers, can slow conduction through the atrioventricular node.[9] In some animals or at higher than expected exposures, this can lead to A-V block. Bevantolol has also been shown to lengthen the P-R interval and produce A-V block in pithed rats.[5]

    • Troubleshooting Steps:

      • ECG Analysis: Perform a detailed analysis of the ECG recordings to characterize the type and severity of the arrhythmia. Measure PR, QRS, and QT intervals.

      • Electrolyte Monitoring: Check serum electrolyte levels, as imbalances (e.g., hypokalemia, hyperkalemia) can exacerbate cardiac conduction abnormalities.[10]

      • Consider a Lower Dose: Re-evaluate the dose being administered. Individual animal sensitivity can vary.

      • Telemetry Monitoring: For continuous and less stressful monitoring, use of a telemetry system in conscious, freely moving animals is recommended.[11][12][13][14]

Central Nervous System (CNS)

Issue 3: Sedation, Lethargy, or Other Unexpected Behavioral Changes

  • Question: We are observing significant sedation and lethargy in our rodent model, which is impacting other study endpoints. Is this an expected effect of Bevantolol?

  • Answer: While the primary effects of Bevantolol are cardiovascular, CNS side effects can occur with beta-blockers, particularly those that are more lipophilic and can cross the blood-brain barrier.[8] Observed effects in animals can include reduced spontaneous motor activity.[15]

    • Troubleshooting Steps:

      • Neurobehavioral Assessment: Conduct a systematic neurobehavioral assessment (e.g., a functional observational battery) to quantify the observed changes in activity, coordination, and reflexes.

      • Pharmacokinetic Analysis: Determine the concentration of Bevantolol in the brain tissue to assess the extent of blood-brain barrier penetration.

      • Dose Adjustment: Investigate if a lower dose can achieve the desired cardiovascular effect without causing significant CNS depression.

Renal System

Issue 4: Unexpected Changes in Renal Function Parameters

  • Question: We have noted an increase in serum creatinine (B1669602) and BUN levels in our long-term dog study. Could Bevantolol be affecting renal function?

  • Answer: The effects of beta-blockers on renal function can vary. While some beta-blockers may reduce renal blood flow and glomerular filtration rate, these effects are not always clinically significant.[16] However, in cases of overdose or in animals with pre-existing kidney conditions, more severe effects, including acute kidney failure, can occur.[6]

    • Troubleshooting Steps:

      • Comprehensive Renal Panel: Monitor a full panel of renal function markers, including serum creatinine, BUN, electrolytes, and urinalysis (proteinuria, specific gravity).

      • Blood Pressure Correlation: Correlate changes in renal parameters with blood pressure data. Significant hypotension can lead to reduced renal perfusion.

      • Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to look for any structural changes.

III. Data Presentation

Illustrative Preclinical Toxicology Data for a Cardioselective Beta-Blocker

Disclaimer: The following tables contain illustrative data for a representative cardioselective beta-blocker and are not based on actual study results for this compound. They are provided for guidance on data presentation.

Table 1: Illustrative Cardiovascular Parameters in a 28-Day Oral Toxicity Study in Beagle Dogs

ParameterControl (Vehicle)Low Dose (5 mg/kg/day)Mid Dose (25 mg/kg/day)High Dose (100 mg/kg/day)
Heart Rate (bpm) 100 ± 1585 ± 1270 ± 1055 ± 8
Systolic BP (mmHg) 125 ± 10115 ± 8105 ± 790 ± 5
Diastolic BP (mmHg) 75 ± 870 ± 660 ± 550 ± 4
PR Interval (ms) 110 ± 10115 ± 12125 ± 15140 ± 18*
QTc Interval (ms) 250 ± 20255 ± 22260 ± 25270 ± 28

*Statistically significant difference from control (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Illustrative Clinical Chemistry Findings in a 28-Day Oral Toxicity Study in Wistar Rats

ParameterControl (Vehicle)Low Dose (20 mg/kg/day)Mid Dose (100 mg/kg/day)High Dose (500 mg/kg/day)
Creatinine (mg/dL) 0.5 ± 0.10.5 ± 0.10.6 ± 0.20.8 ± 0.3
BUN (mg/dL) 20 ± 422 ± 525 ± 635 ± 8
Potassium (mEq/L) 4.5 ± 0.54.6 ± 0.64.8 ± 0.75.2 ± 0.9
Glucose (mg/dL) 100 ± 1595 ± 1290 ± 1085 ± 8*

*Statistically significant difference from control (p < 0.05). Data are presented as mean ± standard deviation.

IV. Experimental Protocols

Protocol 1: Cardiovascular Safety Pharmacology Assessment in Conscious, Telemetered Beagle Dogs

  • Objective: To assess the effects of this compound on cardiovascular parameters (ECG, blood pressure, heart rate) in conscious, freely moving beagle dogs.

  • Methodology:

    • Animal Model: Purpose-bred male Beagle dogs, surgically implanted with a dual-pressure telemetry transmitter.[14]

    • Acclimation: Animals are acclimated to the study environment and handling procedures.

    • Dosing: this compound is administered orally via gavage at three dose levels, with a vehicle control group.

    • Data Collection: Cardiovascular data (ECG, blood pressure, heart rate) and body temperature are continuously recorded for at least 24 hours post-dose.[12]

    • Data Analysis: ECG waveforms are analyzed for changes in PR, QRS, and QT intervals. The QT interval is corrected for heart rate using a validated formula (e.g., Fridericia's correction).[11] Blood pressure and heart rate are averaged over specified time intervals.

    • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to correlate cardiovascular findings with plasma drug concentrations.[14]

Protocol 2: Investigation of Unexpected Renal Effects in a 90-Day Rat Study

  • Objective: To evaluate the potential for this compound to cause adverse renal effects following chronic administration in Wistar rats.

  • Methodology:

    • Animal Model: Male and female Wistar rats.

    • Dosing: this compound is administered daily via oral gavage for 90 days at three dose levels, with a vehicle control group.

    • In-life Monitoring: Body weight, food consumption, and clinical signs are monitored throughout the study.

    • Clinical Pathology: Blood and urine samples are collected at baseline, mid-study, and termination for analysis of serum chemistry (BUN, creatinine, electrolytes) and urinalysis (volume, specific gravity, protein, glucose, sediment).

    • Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Kidneys are weighed and preserved for histopathological examination.

    • Histopathology: Kidney tissues are processed, sectioned, stained with Hematoxylin and Eosin (H&E), and examined microscopically for any treatment-related changes.

V. Visualizations

bevantolol_pathway Adrenaline Adrenaline Beta1 Beta-1 Receptor (Heart) Adrenaline->Beta1 Stimulates Alpha Alpha Receptor (Blood Vessels) Adrenaline->Alpha Stimulates Noradrenaline Noradrenaline Noradrenaline->Beta1 Stimulates Noradrenaline->Alpha Stimulates Decrease_HR Decreased Heart Rate Decrease_Contractility Decreased Contractility Vasoconstriction Potential Vasoconstriction (Paradoxical Hypertension) Bevantolol Bevantolol Hydrochloride Bevantolol->Beta1 Blocks Bevantolol->Alpha Potential Agonist Effect

Caption: Mechanism of action of this compound.

experimental_workflow cluster_setup Study Setup cluster_execution In-Life Phase cluster_analysis Data Analysis & Reporting Animal_Model Select Animal Model (e.g., Beagle Dog, Wistar Rat) Dose_Selection Select Dose Levels (Based on preliminary data) Animal_Model->Dose_Selection Dosing Administer Bevantolol HCl (e.g., Oral Gavage) Dose_Selection->Dosing Monitoring Continuous Monitoring (Telemetry, Clinical Observations) Dosing->Monitoring Sampling Biological Sampling (Blood, Urine) Monitoring->Sampling Data_Analysis Analyze Data (Cardiovascular, Clinical Pathology) Sampling->Data_Analysis Histopathology Perform Histopathology Data_Analysis->Histopathology Reporting Final Report Histopathology->Reporting

Caption: General experimental workflow for preclinical safety assessment.

References

Technical Support Center: Optimization of Bevantolol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Bevantolol (B1218773) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Bevantolol Hydrochloride?

A1: The most prevalent and industrially applied synthetic route for this compound involves the condensation reaction between 1,2-epoxy-3-m-methylphenoxypropane (also known as 3-(m-tolyloxy)-1,2-epoxypropane or TOEP) and 3,4-dimethoxyphenylethylamine (HVA).[1][2] The resulting Bevantolol free base is then converted to its hydrochloride salt.

Q2: What is a typical yield for this compound synthesis?

A2: The yield of this compound can vary significantly depending on the reaction conditions. Older methods reported yields not exceeding 50%.[3] However, optimized processes, particularly those controlling temperature and utilizing seeding, can achieve yields in the range of 78-80.8%.[2][3]

Q3: How does reaction temperature affect the synthesis yield?

A3: Reaction temperature is a critical factor influencing the yield. Higher temperatures (e.g., 90-110°C) can lead to the formation of undesirable ring-opened by-products, thus reducing the yield of the target compound.[1] It has been discovered that initiating the reaction at lower temperatures, specifically between 0°C and 10°C, dramatically improves product yields.[3][4]

Q4: What is the purpose of "seeding" in the synthesis process?

A4: Seeding involves adding a small amount of pre-existing Bevantolol free base crystals to the reaction mixture. This induces the crystallization of the newly formed Bevantolol base out of the solution. This is crucial as it prevents the product from reacting further with the epoxide starting material, which would otherwise lead to impurity formation and a lower yield of the desired product.[3]

Q5: What is the optimal molar ratio of the reactants?

A5: While approximately stoichiometric quantities of the reactants can be used, some processes employ an excess of the amine, β-(3,4-dimethoxyphenyl)ethylamine (HVA).[2][3] Using an excess of HVA (e.g., 2.5 to 3.5 moles per mole of TOEP) can help drive the reaction to completion and can result in high yields.[2] However, a large excess of the amine can complicate the purification process.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield (<50%) High initial reaction temperature: Running the initial condensation reaction at elevated temperatures (e.g., >25°C) can promote the formation of side products.[1]Maintain the initial reaction temperature between 5-10°C for the first several hours of the reaction.[3][4]
Absence of seeding: Without seeding, the formed Bevantolol base remains in solution and can react further with the epoxide, reducing the final product yield.[3]After a few hours of reaction at low temperature, introduce seed crystals of Bevantolol free base to initiate crystallization.[3]
Suboptimal reactant ratio: An inappropriate molar ratio of the epoxide and amine can lead to incomplete reaction or excess side reactions.While equimolar amounts can be used, consider using a molar excess of β-(3,4-dimethoxyphenyl)ethylamine (HVA) to drive the reaction forward.[2]
Presence of Impurities Side reactions at high temperatures: As mentioned, higher temperatures can generate ring-opened by-products.[1]Adhere to a low-temperature profile for the initial phase of the reaction.
Excess amine reactant: While beneficial for yield, a large excess of the amine can be difficult to remove during workup.[3]If using excess amine, ensure a robust purification procedure is in place, such as extraction with an acidic aqueous solution to remove the basic amine.[2]
Difficulty in Product Isolation/Crystallization Improper solvent for crystallization: The choice of solvent is crucial for efficient crystallization of the hydrochloride salt.Isopropyl alcohol is a commonly used and effective solvent for the conversion of the free base to the hydrochloride salt and subsequent crystallization.[3] Acetonitrile has also been reported for recrystallization.[3]
Incomplete conversion to the hydrochloride salt: Insufficient addition of hydrogen chloride will result in incomplete precipitation of the product.Use a slight excess of hydrogen chloride (e.g., as a solution in isopropyl alcohol) to ensure complete conversion to the hydrochloride salt.[3]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

Parameter Method A (High Temperature) Method B (Optimized Low Temperature) Method C (Excess Amine)
Reactants 1,2-epoxy-3-m-tolyloxypropane and 3,4-dimethoxyphenethylamine1,2-epoxy-3-m-tolyloxypropane and 3,4-dimethoxyphenethylamine3-(m-tolyloxy)-1,2-epoxypropane (TOEP) and β-(3,4-dimethoxyphenyl)ethylamine (HVA)
Initial Temperature 95°C - 100°C[3]5°C - 10°C[3]Room Temperature or 70-90°C[2]
Reaction Time 1 hour[3]10 - 48 hours[3]20 - 60 hours (at RT) or shorter at elevated temperatures[2]
Seeding Not mentionedYes, with Bevantolol free base[3]Not mentioned
Molar Ratio (Epoxide:Amine) 1:1[3]1:1 (approx.)[3]1:2.5 to 1:3.5[2]
Overall Yield < 50%[3]78-79%[3]80.8% (crude)[2]

Experimental Protocols

Optimized Low-Temperature Synthesis of this compound [3]

  • Reaction Setup: Under a nitrogen atmosphere, charge a suitable reactor with 13.7 kg of β-(3,4-dimethoxyphenyl) ethylamine.

  • Initial Reaction: Cool the amine to 5°C. Slowly add 12.5 kg of 3-(m-tolyloxy)-1,2-epoxypropane, ensuring the temperature is maintained between 5-10°C.

  • Seeding and Crystallization: After approximately 10 hours of stirring at 5-10°C, seed the mixture with Bevantolol free base. Repeat seeding every 2 hours until crystallization is evident.

  • Reaction Completion: Continue stirring the mixture at 10°C for 48 hours.

  • Workup: Add 26 L of hexane (B92381) to the slurry. Raise the temperature to 25°C and continue stirring for another 48 hours.

  • Isolation of Free Base: Filter the slurry and dry the collected solid under vacuum.

  • Salt Formation: Dissolve the dried product in 60 L of isopropyl alcohol and filter the solution.

  • Precipitation: To the filtrate, add 2.7 kg of anhydrous hydrogen chloride. Heat the mixture to reflux for 2 hours.

  • Crystallization of Hydrochloride: Adjust the temperature to 65°C and seed with this compound crystals.

  • Final Product Isolation: Cool the slurry, centrifuge, and wash the product with isopropyl alcohol until the filtrate is colorless. Dry the product under vacuum at 50-55°C to yield this compound.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Condensation Reaction cluster_purification Purification and Salt Formation TOEP 3-(m-tolyloxy)-1,2-epoxypropane Reaction Bevantolol Free Base Formation TOEP->Reaction HVA β-(3,4-dimethoxyphenyl)ethylamine HVA->Reaction FreeBase Bevantolol Free Base (Crystallized) Reaction->FreeBase Seeding & Crystallization HCl_Salt This compound FreeBase->HCl_Salt + HCl in Isopropyl Alcohol

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield LowYield Low Yield Issue Temp High Reaction Temperature? LowYield->Temp Seeding Seeding Performed? LowYield->Seeding Ratio Optimal Reactant Ratio? LowYield->Ratio Sol_Temp Solution: Maintain initial temp at 5-10°C Temp->Sol_Temp Yes Sol_Seeding Solution: Introduce seed crystals Seeding->Sol_Seeding No Sol_Ratio Solution: Consider using excess amine Ratio->Sol_Ratio No

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Managing Bevantolol Hydrochloride Bioavailability in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or variable oral bioavailability with Bevantolol Hydrochloride in their experiments. While literature suggests Bevantolol is generally well-absorbed, this guide provides comprehensive troubleshooting steps, frequently asked questions, and detailed experimental protocols to help identify and resolve potential issues.

Frequently Asked Questions (FAQs)

Q1: My experiments are showing poor oral bioavailability for this compound, but some literature suggests it is well-absorbed. Why is there a discrepancy?

A1: This is a critical observation. Published pharmacokinetic data for this compound indicates good oral absorption (over 70%) and a systemic bioavailability of approximately 60% in humans.[1] The discrepancy you are observing could stem from several factors specific to your experimental setup, including:

  • Formulation Issues: The physicochemical properties of the drug substance might not be optimal in your chosen formulation, leading to poor dissolution or stability.

  • Experimental Protocol: Aspects of your in-vivo study design, such as the animal model, dosing procedure, or sampling times, may not be suitable for Bevantolol.

  • Analytical Method: The accuracy of your results depends on a validated and sensitive bioanalytical method to quantify Bevantolol in plasma or serum.

  • Physicochemical Properties: Bevantolol is a basic compound (pKa ~9.31) and its solubility can be pH-dependent.[2] The pH of your formulation and the gastrointestinal tract of the animal model can influence its dissolution and absorption.

This support center will guide you through troubleshooting these potential issues.

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?

Q3: What are the key physicochemical properties of this compound I should be aware of?

A3: Understanding the physicochemical properties of this compound is crucial for formulation development and troubleshooting. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₈ClNO₄[6]
Molecular Weight 381.9 g/mol [6]
pKa (Strongest Basic) 9.31[2]
Water Solubility 52 mg/mL[3]
Solubility in DMSO ~30-76 mg/mL[3][7]
LogP 3.0[8]

Troubleshooting Guide

This guide will help you systematically investigate potential causes for observing poor oral bioavailability of this compound in your experiments.

Issue 1: Inconsistent or Low Drug Exposure in Preclinical Animal Studies

Q: I'm observing high variability or unexpectedly low plasma concentrations of Bevantolol after oral administration to my animals. What should I check first?

A: Start by reviewing your formulation and dosing procedure. Inconsistent results often originate from these two areas.

  • Formulation Homogeneity: If you are using a suspension, ensure it is uniformly mixed before each animal is dosed. Inadequate suspension can lead to variable dosing. Consider using a vehicle in which this compound is fully dissolved.

  • Dosing Accuracy: Verify the calibration of your dosing equipment. For oral gavage, ensure the technique is consistent and the full dose is administered to the stomach.[9][10][11]

  • Vehicle Selection: The vehicle can significantly impact absorption. For a water-soluble compound like this compound, an aqueous solution is often appropriate. However, if you are using a different vehicle, ensure it does not negatively interact with the drug or the animal's physiology.

  • Animal Fasting State: The presence of food can alter gastric emptying and pH, potentially affecting drug absorption.[12] Standardize the fasting period for all animals before dosing to ensure consistency. While food does not significantly affect the extent of Bevantolol absorption in humans, it can delay it.[12][13]

Issue 2: Suspected Formulation-Related Dissolution Problems

Q: How can I determine if my formulation is the cause of poor bioavailability?

A: In-vitro dissolution testing is a critical step to assess the release of Bevantolol from your formulation before conducting animal studies.

  • Perform In-Vitro Dissolution: A dissolution test will show how quickly the drug is released from your dosage form in a simulated gastrointestinal environment. For a likely BCS Class 1 drug like Bevantolol, rapid dissolution is expected.

  • Select Appropriate Dissolution Media: For immediate-release dosage forms, it is recommended to test dissolution in media of different pH values that mimic the gastrointestinal tract, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[14]

  • Compare with Pure Drug: Compare the dissolution profile of your formulation to that of the pure this compound drug substance. If the formulation dissolves significantly slower, excipients or the manufacturing process may be hindering drug release. The role of excipients is crucial in drug formulation and can significantly impact dissolution and bioavailability.[3][7][15][16][17]

Issue 3: Potential Issues with the In-Vivo Experimental Model

Q: Could the animal model or my experimental design be the problem?

A: Yes, the choice of animal model and the specifics of the pharmacokinetic study design are critical.

  • Species Differences: While rats are a common preclinical model, there can be differences in gastrointestinal physiology and drug metabolism compared to humans. However, Bevantolol has been shown to be well-absorbed in rats.[4]

  • Blood Sampling Schedule: Bevantolol has a relatively short half-life in humans (around 1.5-2 hours).[1] Ensure your blood sampling schedule is frequent enough to capture the peak plasma concentration (Cmax) and accurately characterize the absorption and elimination phases.

  • Route of Administration: Confirm that oral gavage is being performed correctly to ensure the drug reaches the stomach and is not accidentally administered into the lungs.[9][10][11]

  • Animal Health: Ensure the animals are healthy and have not developed any conditions that could affect gastrointestinal absorption.

Issue 4: Inaccurate Bioanalytical Quantification

Q: How can I be sure that I am accurately measuring the concentration of Bevantolol in my plasma samples?

A: A validated bioanalytical method is essential for reliable pharmacokinetic data.

  • Method Validation: Your analytical method (e.g., LC-MS/MS) should be fully validated according to regulatory guidelines (e.g., FDA or ICH M10).[2][5][13][18][19] This includes assessing selectivity, accuracy, precision, recovery, matrix effects, and stability.

  • Validated Method Availability: A validated HPLC method for the determination of Bevantolol in human plasma has been published, which can serve as a good starting point for developing and validating your own method.[20]

  • Sample Handling and Storage: Ensure that blood samples are collected, processed, and stored under conditions that prevent the degradation of Bevantolol. Stability in the biological matrix should be confirmed during method validation.

Experimental Protocols

Protocol 1: In-Vivo Oral Bioavailability Study in Rats

This protocol outlines a basic design for assessing the oral bioavailability of a this compound formulation in rats.

  • Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight (with free access to water) before dosing.

  • Formulation Preparation:

    • Prepare a solution of this compound in a suitable vehicle (e.g., water or 0.5% methylcellulose) at a concentration that allows for a dosing volume of 5-10 mL/kg.

    • Ensure the formulation is homogenous before each administration.

  • Dosing:

    • Administer the formulation via oral gavage at the target dose.[9][10][11][21]

    • For calculation of absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose of this compound.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein or saphenous vein at pre-determined time points.[22][23][24]

    • Suggested time points for oral administration: 0 (pre-dose), 15, 30, 60, 90 minutes, and 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Bevantolol in the plasma samples using a validated LC-MS/MS method.[20]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life using appropriate software.

    • Oral bioavailability (F%) can be calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Protocol 2: In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol describes a standard dissolution test for an immediate-release solid dosage form of this compound.

  • Apparatus: USP Apparatus 2 (Paddle).[25][26][27]

  • Dissolution Media:

    • Prepare 900 mL of the following media:

      • 0.1 N HCl (pH 1.2)[8][14][28]

      • Acetate buffer (pH 4.5)

      • Phosphate buffer (pH 6.8)[12][28]

  • Test Conditions:

    • Temperature: 37 ± 0.5°C

    • Paddle Speed: 50 or 75 rpm[8][17][29]

  • Procedure:

    • Place one tablet/capsule in each dissolution vessel containing the pre-warmed dissolution medium.

    • Start the paddle rotation.

    • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium if necessary.

    • Filter the samples promptly.

  • Analysis:

    • Determine the concentration of dissolved Bevantolol in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Presentation:

    • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

Experimental_Workflow cluster_preclinical Preclinical Assessment of Oral Bioavailability formulation Formulation Development (e.g., Solution, Suspension) dissolution In-Vitro Dissolution Testing (pH 1.2, 4.5, 6.8) formulation->dissolution Characterize Release animal_study In-Vivo Animal Study (Oral Gavage in Rats) dissolution->animal_study Proceed if dissolution is adequate sampling Serial Blood Sampling animal_study->sampling bioanalysis Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, F%) bioanalysis->pk_analysis

Caption: Experimental workflow for assessing the oral bioavailability of this compound.

Troubleshooting_Tree cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Observed Poor Oral Bioavailability of Bevantolol check_formulation Review Formulation & Dosing Procedure start->check_formulation check_dissolution Perform In-Vitro Dissolution Testing start->check_dissolution check_animal_model Evaluate In-Vivo Experimental Design start->check_animal_model check_bioanalysis Validate Bioanalytical Method start->check_bioanalysis reformulate Reformulate (e.g., change vehicle, ensure homogeneity) check_formulation->reformulate optimize_dissolution Optimize Formulation for Rapid Dissolution check_dissolution->optimize_dissolution refine_protocol Refine In-Vivo Protocol (e.g., sampling times, animal handling) check_animal_model->refine_protocol revalidate_assay Re-validate or Develop New Analytical Method check_bioanalysis->revalidate_assay

Caption: Decision tree for troubleshooting poor oral bioavailability of this compound.

Bioavailability_Factors cluster_drug Drug & Formulation Properties cluster_physiological Physiological Factors bioavailability Oral Bioavailability solubility Solubility dissolution Dissolution Rate solubility->dissolution dissolution->bioavailability particle_size Particle Size particle_size->dissolution excipients Excipients excipients->dissolution gi_ph GI Tract pH gi_ph->bioavailability gastric_emptying Gastric Emptying gastric_emptying->bioavailability permeability Intestinal Permeability permeability->bioavailability first_pass First-Pass Metabolism first_pass->bioavailability

Caption: Key factors influencing the oral bioavailability of a drug.

References

Reducing variability in Bevantolol Hydrochloride cell-based assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Bevantolol Hydrochloride cell-based assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective beta-1 adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-1 adrenergic receptors, which are predominantly found in cardiac tissue.[1] This blockade leads to a reduction in heart rate and myocardial contractility.[1]

Q2: Which cell lines are suitable for this compound cell-based assays?

A2: The choice of cell line is critical for obtaining reliable data. Here are some recommendations:

  • Recombinant Cell Lines:

    • CHO-K1 (Chinese Hamster Ovary): These cells are often used for stably expressing the human recombinant beta-1 adrenergic receptor.[3][4] They provide a robust and specific system for studying beta-1 adrenergic receptor pharmacology.

    • HEK293 (Human Embryonic Kidney): Similar to CHO-K1 cells, HEK293 cells are a common choice for transiently or stably expressing the human beta-1 adrenergic receptor.[5][6][7]

  • Endogenously Expressing Cell Lines:

    • A549 (Human Lung Carcinoma): These cells endogenously express both beta-1 and beta-2 adrenergic receptors, with a higher expression of beta-2 receptors.[8][9][10]

    • H1299 (Human Non-Small Cell Lung Carcinoma): This cell line also expresses both beta-1 and beta-2 adrenergic receptors.[8]

Q3: What are the most common cell-based assays for studying this compound?

A3: The two most common types of cell-based assays for this compound are:

  • cAMP (cyclic Adenosine Monophosphate) Assays: These functional assays measure the downstream signaling of the beta-1 adrenergic receptor. As a Gs-coupled receptor, its activation by an agonist increases intracellular cAMP levels. Bevantolol, as an antagonist, will inhibit this agonist-induced cAMP production.

  • Radioligand Binding Assays: These assays directly measure the binding of ligands to the beta-1 adrenergic receptor.[2][11][12][13] A radiolabeled ligand that binds to the receptor is displaced by unlabeled Bevantolol in a concentration-dependent manner, allowing for the determination of its binding affinity (Ki).[2][12]

Troubleshooting Guides

High Variability in Assay Results

Problem: I am observing significant well-to-well or day-to-day variability in my assay results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Health and Culture Conditions - Inconsistent Cell Density: Ensure a consistent cell seeding density across all wells and experiments. Use a cell counter for accurate cell quantification.[7] - High Passage Number: Use cells with a low passage number to avoid phenotypic drift.[7] - Inconsistent Growth Phase: Always use cells from the same growth phase (e.g., logarithmic phase) for your experiments.
Reagent Preparation and Handling - Inaccurate Pipetting: Calibrate your pipettes regularly. For small volumes, use low-retention pipette tips. - Improper Reagent Storage: Store all reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of sensitive reagents like agonists and antagonists.[9] - Incomplete Reagent Mixing: Ensure all solutions are thoroughly mixed before use.
Assay Protocol Execution - Inconsistent Incubation Times: Use a timer to ensure consistent incubation periods for all steps. - Edge Effects in Microplates: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or water. - Temperature Fluctuations: Ensure all incubations are performed at the specified temperature and that plates are not left at room temperature for extended periods if not required by the protocol.
Issues with cAMP Assays

Problem: I am not seeing the expected decrease in cAMP levels with Bevantolol treatment in the presence of an agonist.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Agonist Concentration The agonist concentration may be too high, making it difficult for Bevantolol to compete effectively. Perform a dose-response curve for the agonist to determine its EC50 and use a concentration around EC80 for the antagonist assay.
Cell Density Too High or Too Low An inappropriate cell density can affect the signal window. Optimize the cell number per well to ensure the cAMP signal falls within the linear range of the detection assay.
Phosphodiesterase (PDE) Activity Endogenous PDEs degrade cAMP, which can mask the effects of your compounds. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.
Agonist-stimulated cAMP Level Too High If the agonist-stimulated cAMP level is outside the linear range of the standard curve, the inhibitory effect of the antagonist may not be accurately measured.[3] Reduce the agonist concentration or the cell number.[3]
Issues with Radioligand Binding Assays

Problem: I am observing high non-specific binding in my radioligand binding assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Radioligand Concentration Too High Use a radioligand concentration at or below its Kd value for competition assays. High concentrations can lead to increased non-specific binding.
Insufficient Washing Increase the number of wash steps or the volume of wash buffer to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold.
Filter Plates Not Pre-treated Pre-soak the filter plates with a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
Inappropriate Blocking Agent The blocking agent in your binding buffer may not be optimal. Test different blocking agents (e.g., BSA) or concentrations.

Data Presentation

Table 1: Example EC50 Values of Beta-Blockers in A549 and H1299 Cell Lines

Beta-BlockerCell LineEC50 (µM)
PropranololA549251.3 ± 14.6
PropranololH1299252.2 ± 7.6
BetaxololA549Not specified
BetaxololH1299Not specified

Data adapted from a study on the anticancer effects of beta-blockers.[8]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells or cell membranes expressing the beta-1 adrenergic receptor

  • Radioligand (e.g., [³H]-CGP 12177)

  • Unlabeled this compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • Non-specific binding control (e.g., a high concentration of a non-selective beta-blocker like propranolol)

  • 96-well filter plates (pre-treated with 0.5% PEI)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Bevantolol Dilutions: Prepare a serial dilution of this compound in Binding Buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding Buffer

    • This compound dilutions or vehicle (for total binding) or non-specific binding control.

    • Radioligand (at a concentration near its Kd).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

  • Washing: Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (total binding) against the concentration of this compound to determine the IC50 value.

Protocol 2: cAMP Assay (Luminescence-Based)

This protocol is a general guideline for a commercially available luminescence-based cAMP assay kit and should be adapted based on the specific kit instructions.

Materials:

  • Cells expressing the beta-1 adrenergic receptor

  • This compound

  • Beta-adrenergic agonist (e.g., isoproterenol)

  • Cell culture medium

  • Assay buffer (often provided in the kit)

  • PDE inhibitor (e.g., IBMX)

  • cAMP detection reagents (as per the kit)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist (e.g., EC80) in assay buffer containing a PDE inhibitor.

  • Antagonist Incubation: Remove the cell culture medium and add the this compound dilutions to the wells. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add the agonist solution to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Follow the kit manufacturer's instructions for cell lysis and the addition of the cAMP detection reagents. This typically involves a series of reagent additions with incubation steps.

  • Luminescence Measurement: Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Convert the luminescence readings of your samples to cAMP concentrations. Plot the cAMP concentration against the this compound concentration to determine its IC50 value.

Visualizations

G cluster_workflow Experimental Workflow start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep treatment Cell Treatment cell_prep->treatment compound_prep Compound Preparation (Bevantolol & Agonist) compound_prep->treatment incubation Incubation treatment->incubation detection Signal Detection (cAMP or Radioligand) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for a this compound cell-based assay.

G cluster_pathway Beta-1 Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Epinephrine) Beta1AR Beta-1 Adrenergic Receptor Agonist->Beta1AR Activates Bevantolol Bevantolol Bevantolol->Beta1AR Blocks Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: The signaling pathway of the beta-1 adrenergic receptor and the inhibitory action of Bevantolol.

G cluster_troubleshooting Troubleshooting Decision Tree for High Variability start High Variability Observed? check_cells Review Cell Culture Protocols start->check_cells Yes check_reagents Examine Reagent Preparation & Handling start->check_reagents Yes check_protocol Analyze Assay Execution start->check_protocol Yes solution_cells Standardize Cell Density, Passage Number, and Growth Phase check_cells->solution_cells solution_reagents Calibrate Pipettes, Ensure Proper Reagent Storage and Mixing check_reagents->solution_reagents solution_protocol Use Consistent Incubation Times, Avoid Edge Effects, Control Temperature check_protocol->solution_protocol

Caption: A decision tree to troubleshoot high variability in this compound cell-based assays.

References

Bevantolol Hydrochloride interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Bevantolol (B1218773) Hydrochloride to interfere with common laboratory reagents and assays.

Frequently Asked Questions (FAQs)

Q1: Is there documented evidence of Bevantolol Hydrochloride interfering with specific laboratory tests?

A review of available scientific literature does not reveal specific, documented instances of this compound directly interfering with common laboratory assays. One clinical study noted "abnormal laboratory data" in a small number of patients receiving the drug, but the specific tests affected were not detailed[1]. However, the absence of documented interference does not entirely rule out the possibility. As with any therapeutic agent, unexpected interactions with in vitro diagnostic assays can occur.

Q2: What is the potential for this compound or its metabolites to interfere with laboratory assays?

The potential for interference arises from two main sources: the parent drug and its metabolites.

  • Parent Drug: this compound is a beta-1 adrenoceptor antagonist[2][3]. Its chemical structure could theoretically interact with assay components.

  • Metabolites: Bevantolol is almost entirely cleared from the body by metabolism, with less than 1% being excreted unchanged in the urine[4]. While the specific metabolic pathways are not extensively detailed in the provided search results, it is known that metabolites can sometimes be a source of laboratory interference. One metabolite, referred to as "Metabolite 3," is excreted in trace amounts and has shown some intrinsic sympathomimetic activity in animal models, though its clinical relevance is not fully established[5]. The biotransformation of the parent drug into various metabolites creates a spectrum of compounds that could potentially interact with laboratory tests.

Q3: What types of laboratory tests are generally susceptible to drug interference?

Drug interference in laboratory testing can be broadly categorized as:

  • Analytical (In Vitro) Interference: This occurs when a substance in the sample directly affects the measurement method. Examples include:

    • Immunoassays: The drug or a metabolite might cross-react with the antibody used in the assay, leading to falsely elevated or decreased results.

    • Spectrophotometric Assays: The drug may have an absorbance spectrum that overlaps with the analyte being measured.

    • Enzymatic Assays: The drug could inhibit or activate the enzyme used in the assay.

  • Physiological (In Vivo) Interference: This is an indirect effect where the drug alters the concentration of the analyte in the body. For Bevantolol, as a beta-blocker, it is expected to alter physiological parameters like heart rate and blood pressure[1].

Q4: My experiment is yielding unexpected results in the presence of this compound. How can I troubleshoot this?

If you suspect this compound is interfering with your assay, a systematic approach is recommended. Please refer to the troubleshooting guide below.

Troubleshooting Guide for Suspected Interference

If your experimental results are inconsistent or unexpected when using samples containing this compound, consider the following troubleshooting steps:

  • Review the Literature: Although specific interferences for Bevantolol are not well-documented, review literature on interferences associated with other beta-blockers or compounds with a similar chemical structure.

  • Spike and Recovery Study:

    • Add a known concentration of this compound to a blank matrix (e.g., buffer, plasma from an untreated subject) and also to a sample with a known concentration of your analyte.

    • Measure the analyte concentration in both samples.

    • If the recovery of the analyte in the spiked sample is significantly different from the expected concentration, this suggests interference.

  • Serial Dilution:

    • Serially dilute a sample containing both the analyte and this compound.

    • If the drug is interfering, you may observe a non-linear relationship between the measured analyte concentration and the dilution factor.

  • Alternative Assay Method:

    • If possible, measure the analyte using a different method that relies on a different analytical principle (e.g., if you suspect interference with an immunoassay, try a mass spectrometry-based method).

  • Metabolite Consideration:

    • Be aware that in vivo samples will contain metabolites of Bevantolol. If possible, obtaining analytical standards for known metabolites can help in identifying the source of interference.

Experimental Protocols

Protocol 1: Spike and Recovery for Interference Assessment

Objective: To determine if this compound interferes with the quantification of a specific analyte in a given matrix.

Materials:

  • This compound standard solution

  • Analyte standard solution

  • Blank matrix (e.g., drug-free plasma, serum, or buffer)

  • Your laboratory's standard assay reagents and instrumentation

Methodology:

  • Prepare Samples:

    • Blank: Blank matrix only.

    • Analyte Control: Blank matrix spiked with a known concentration of the analyte.

    • Bevantolol Control: Blank matrix spiked with the expected concentration of this compound.

    • Test Sample: Blank matrix spiked with both the analyte (at the same concentration as the Analyte Control) and this compound.

  • Assay: Run all prepared samples through your standard assay procedure.

  • Calculate Recovery:

    • Recovery (%) = (Measured concentration in Test Sample / Expected concentration in Analyte Control) * 100

  • Interpretation: A recovery value significantly outside of your laboratory's acceptance criteria (e.g., 80-120%) suggests interference.

Quantitative Data Summary

The following table summarizes the pharmacokinetic properties of Bevantolol, which can be useful for estimating the potential concentrations of the parent drug in experimental samples.

Pharmacokinetic ParameterValueReference
Oral Bioavailability~60%[6]
Peak Plasma Concentration Time1-2 hours post-oral dose[6]
Elimination Half-life~1.5 - 1.9 hours[4][6]
Excretion< 1% unchanged in urine[4]

Visualizations

Bevantolol Metabolism and Potential for Interference

The following diagram illustrates the general metabolic pathway of Bevantolol and highlights how both the parent drug and its metabolites could potentially interfere with laboratory assays.

G Bevantolol This compound (Administered Drug) Metabolites Bevantolol Metabolites (e.g., Metabolite 3) Bevantolol->Metabolites Hepatic Metabolism Assay Laboratory Assay (e.g., Immunoassay, Enzymatic Assay) Bevantolol->Assay Direct Interaction Metabolites->Assay Metabolite Interaction Interference Potential Interference (False Positive/Negative) Assay->Interference

Caption: Metabolic pathway of Bevantolol and potential interference points.

Troubleshooting Workflow for Suspected Interference

This diagram outlines a logical workflow for investigating suspected interference from this compound in a laboratory experiment.

G start Unexpected Experimental Results spike_recovery Perform Spike and Recovery Study start->spike_recovery serial_dilution Perform Serial Dilution spike_recovery->serial_dilution Recovery within acceptance criteria interference_confirmed Interference Confirmed spike_recovery->interference_confirmed Recovery outside acceptance criteria serial_dilution->interference_confirmed Non-linear results no_interference No Interference Detected serial_dilution->no_interference Linear results alt_method Test with Alternative Method end Conclusion alt_method->end interference_confirmed->alt_method no_interference->end

Caption: Workflow for troubleshooting suspected laboratory assay interference.

References

Strategies to enhance the stability of Bevantolol Hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of Bevantolol Hydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal solubility, it is recommended to first dissolve this compound in an organic solvent such as DMSO or dimethylformamide, where its solubility is approximately 30 mg/mL.[1] For aqueous-based experiments, this concentrated stock can then be diluted with the aqueous buffer of choice. For direct preparation in aqueous buffers, this compound is sparingly soluble.[1] For instance, in a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[1]

Q2: What are the recommended storage conditions for this compound solid and stock solutions?

A2: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[1] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare fresh aqueous solutions and use them within the same day due to limited stability data.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the main factors that can affect the stability of this compound solutions?

A3: Like many pharmaceutical compounds, the stability of this compound solutions can be influenced by several factors, including:

  • pH: Hydrolysis can occur under acidic or basic conditions.[2][3]

  • Temperature: Higher temperatures generally accelerate degradation rates.[2][4]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[4][5]

  • Oxidizing agents: Contact with oxidizing agents should be avoided as they can cause chemical degradation.[6]

  • Incompatible materials: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[6]

Q4: Are there any known incompatibilities for this compound in solutions?

A4: Yes, this compound should not be mixed with strong oxidizing agents.[6] Studies on other beta-blockers, such as labetalol (B1674207) hydrochloride, have shown incompatibility with 5% sodium bicarbonate injection, resulting in precipitation.[7] It is prudent to avoid highly alkaline solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in aqueous solution - Low aqueous solubility.[1]- pH of the buffer is unfavorable.- The solution is supersaturated.- First, dissolve this compound in a small amount of DMSO before diluting with your aqueous buffer.[1]- Adjust the pH of your buffer; beta-blocker hydrochlorides are generally more stable in slightly acidic to neutral pH.- Ensure the final concentration does not exceed the solubility limit in the chosen solvent system.
Loss of compound activity over time - Degradation of the stock solution.- Prepare fresh stock solutions regularly.- Store aliquoted solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term (up to 1 month).[8]- Protect solutions from light by using amber vials or wrapping containers in foil.- Perform a stability study to determine the acceptable storage duration under your specific experimental conditions.
Inconsistent experimental results - Inconsistent concentration of stock solutions due to degradation or improper storage.- Repeated freeze-thaw cycles of the stock solution.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Always use a consistent protocol for solution preparation and storage.- Periodically check the concentration of your stock solution using a validated analytical method like HPLC.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 10 mg of the powder.

  • Transfer the powder to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Stability Assessment of this compound Stock Solutions via HPLC

This protocol provides a general framework for assessing the stability of this compound solutions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, adapted from methodologies for other beta-blockers.[8][9]

Objective: To quantify the concentration of this compound over time under different storage conditions.

Materials and Equipment:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, pH adjusted)

  • Incubators or water baths for temperature control

  • Light chamber for photostability testing

Procedure:

  • Sample Preparation: Prepare several aliquots of your this compound stock solution at the desired concentration and in the solvent system to be tested.

  • Initial Analysis (Time 0): Immediately analyze three of the freshly prepared aliquots by HPLC to determine the initial concentration.

  • Storage: Store the remaining aliquots under the desired test conditions (e.g., different temperatures, protected from light vs. exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week, 2 weeks, 1 month), retrieve three aliquots from each storage condition and analyze them by HPLC.

  • Data Analysis:

    • Calculate the average concentration of this compound at each time point for each condition.

    • Determine the percentage of the initial concentration remaining at each time point.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

Example HPLC Conditions (to be optimized for this compound):

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate (pH 3.0) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 222 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Quantitative Data Summary

The following tables present example data from a hypothetical stability study of a 1 mg/mL this compound solution in DMSO, based on typical degradation patterns observed for similar compounds. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Effect of Temperature on the Stability of this compound (1 mg/mL in DMSO) Stored in the Dark

Storage Time% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0 hours 100.0100.0100.0
24 hours 99.898.595.2
72 hours 99.596.188.7
1 week 98.992.379.4
1 month 95.275.845.1

Table 2: Effect of Light on the Stability of this compound (1 mg/mL in DMSO) at 25°C

Storage Time% Remaining (Protected from Light)% Remaining (Exposed to Light)
0 hours 100.0100.0
8 hours 99.594.3
24 hours 98.585.1
72 hours 96.168.9
1 week 92.342.5

Visualizations

experimental_workflow prep Prepare Bevantolol HCl Stock Solution aliquot Aliquot into Single-Use Vials prep->aliquot t0_analysis Time 0 Analysis (HPLC) aliquot->t0_analysis storage Store Aliquots under Varied Conditions (Temp, Light) aliquot->storage data_analysis Data Analysis & Kinetic Profiling t0_analysis->data_analysis tp_analysis Time Point Analysis (HPLC) storage->tp_analysis tp_analysis->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound stock solutions.

degradation_pathways bevantolol This compound hydrolysis Hydrolytic Degradants bevantolol->hydrolysis  Acid / Base   oxidation Oxidative Degradants bevantolol->oxidation  Oxidizing Agents   photolysis Photolytic Degradants bevantolol->photolysis  UV Light  

Caption: Potential degradation pathways for this compound.

References

Adjusting for Bevantolol Hydrochloride's weak membrane-stabilizing properties in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bevantolol (B1218773) Hydrochloride. The focus is on addressing potential experimental issues arising from its weak membrane-stabilizing properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for Bevantolol Hydrochloride?

A1: this compound is a cardioselective beta-1 adrenoceptor antagonist.[1][2][3] Its primary role is to block the effects of catecholamines, like adrenaline, on the heart, leading to a decrease in heart rate and contractility.[4][5] This action reduces the heart's workload and oxygen demand, making it effective in treating conditions like hypertension and angina pectoris.[4][5] Additionally, it exhibits some effects on alpha-adrenergic receptors and has been noted to have weak membrane-stabilizing and local anesthetic properties.[1][2][6]

Q2: What does "weak membrane-stabilizing properties" mean in the context of this compound?

A2: Membrane-stabilizing activity refers to the ability of a compound to maintain the integrity of cell membranes, often by interacting with ion channels. For Bevantolol, this property is considered weak, meaning it only occurs at very high, often non-clinically relevant, concentrations.[7] The effect is similar to that of Class I antiarrhythmic drugs, which block sodium channels.[8] In experimental settings, this could manifest as minor, but potentially confounding, effects in sensitive assays that measure cell membrane integrity or ion channel function.

Q3: Which assays are most likely to be affected by Bevantolol's membrane-stabilizing properties?

A3: Assays that are highly sensitive to changes in cell membrane integrity or ion channel function are most likely to be subtly influenced. These include:

  • Red Blood Cell (RBC) Hemolysis Assays: Used to assess membrane fragility.

  • Patch-Clamp Electrophysiology: Directly measures ion channel activity.

  • Cell Viability/Cytotoxicity Assays: Particularly those that rely on membrane integrity as a readout (e.g., LDH or trypan blue exclusion assays).

  • Neuronal Activity Assays: Where action potential propagation is key.

Q4: Could the weak membrane-stabilizing properties of Bevantolol lead to a misinterpretation of its beta-blocking effects?

A4: Yes, it is possible. For instance, in a cardiac myocyte assay, a slight reduction in cell death due to membrane stabilization might be misinterpreted as a more potent cardioprotective effect of beta-blockade than is actually the case. Conversely, unexpected effects on ion channels in non-cardiac cells could be mistakenly attributed to off-target beta-receptor effects. It is crucial to design experiments with appropriate controls to differentiate these activities.

Troubleshooting Guides

Issue 1: Unexpectedly Low Hemolysis in Red Blood Cell (RBC) Assays

Symptoms:

  • When using Bevantolol as a negative control or test compound in an RBC hemolysis assay, you observe a slight but consistent decrease in spontaneous or induced hemolysis compared to the vehicle control.

Potential Cause:

  • Bevantolol's weak membrane-stabilizing properties may be subtly protecting the erythrocyte membranes from lysis, even at concentrations where its primary pharmacological effect is not expected.[9][10]

Troubleshooting Steps:

  • Concentration-Response Curve:

    • Perform a detailed concentration-response curve for Bevantolol in your hemolysis assay. This will help determine the threshold at which the membrane-stabilizing effect becomes apparent.

  • Positive Control Comparison:

    • Include a known membrane-stabilizing agent (e.g., a local anesthetic like lidocaine) as a positive control. Comparing the dose-response curves can help contextualize the potency of Bevantolol's effect.

  • Alternative Hemolytic Agent:

    • If using a chemical hemolytic agent, try an alternative method of inducing hemolysis (e.g., osmotic stress) to see if the protective effect of Bevantolol is consistent across different lytic mechanisms.

  • Data Interpretation:

    • Acknowledge the potential for this confounding effect in your data analysis. You may need to establish a "no-effect" concentration for membrane stabilization to use in subsequent experiments where this property is not under investigation.

Issue 2: Minor, Unexplained Electrophysiological Changes in Patch-Clamp Studies

Symptoms:

  • In patch-clamp experiments on non-cardiac cells (or even cardiac cells where you are focused on non-beta-adrenergic effects), you observe slight alterations in ion channel kinetics, such as a small reduction in the rate of depolarization or a shift in the voltage-dependence of inactivation, upon application of Bevantolol.

Potential Cause:

  • Bevantolol has been shown to reduce the fast inward sodium current and restrict inward calcium currents in specific cardiac tissues.[8] These effects, characteristic of its membrane-stabilizing activity, might be occurring to a lesser extent in your experimental system.

Troubleshooting Steps:

  • Isolate the Current:

    • Use specific ion channel blockers to isolate the current you are interested in and confirm that the observed effects of Bevantolol are not due to interactions with other channels.

  • Control Compound:

    • Use a beta-blocker with no known membrane-stabilizing activity (e.g., atenolol) as a negative control. If the electrophysiological changes are absent with the control compound, it strongly suggests they are due to Bevantolol's membrane-stabilizing properties.

  • Vary Holding Potential:

    • Systematically vary the holding potential to investigate if Bevantolol's effect is state-dependent (i.e., does it preferentially bind to the open, closed, or inactivated state of the channel?).

  • Quantitative Analysis:

    • Carefully quantify the observed changes in parameters like Vmax (maximum rate of depolarization), channel conductance, and gating kinetics to characterize the nature of the interaction.

Data Presentation

Table 1: Comparative Effects of Beta-Blockers on Membrane and Electrophysiological Parameters

CompoundPrimary TargetMembrane Stabilizing ActivityEffect on Na+ ChannelsEffect on Ca2+ Channels
Bevantolol HCl Beta-1 AdrenoceptorWeakInhibitionInhibition (A-V node)
Propranolol Beta-1/Beta-2 AdrenoceptorStrongInhibitionInhibition
Atenolol Beta-1 AdrenoceptorNoneNo significant effectNo significant effect
Lidocaine Sodium ChannelsStrong (as primary MOA)Strong InhibitionMinimal

Experimental Protocols

Red Blood Cell (RBC) Hemolysis Assay (Heat-Induced)
  • Preparation of RBC Suspension:

    • Collect fresh whole blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1500 rpm for 10 minutes and discard the plasma and buffy coat.

    • Wash the erythrocytes three times with isotonic phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash.

    • Resuspend the packed RBCs to a final concentration of 10% (v/v) in PBS.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and control compounds (e.g., vehicle, positive control like diclofenac (B195802) sodium) in PBS.

    • In separate microcentrifuge tubes, mix 1 mL of each compound dilution with 0.1 mL of the 10% RBC suspension.

    • For the control, mix 1 mL of PBS with 0.1 mL of the RBC suspension.

    • Incubate all tubes at 56°C for 30 minutes in a water bath.

    • After incubation, cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.

    • Transfer the supernatant to a 96-well plate.

  • Data Analysis:

    • Measure the absorbance of the supernatant at 560 nm using a microplate reader.

    • Calculate the percentage of hemolysis inhibition using the following formula: % Inhibition = 100 - [ (Abs_sample / Abs_control) * 100 ]

Manual Patch-Clamp Protocol for Assessing Drug Effects on Voltage-Gated Sodium Channels
  • Cell Preparation:

    • Culture cells expressing the voltage-gated sodium channel of interest on glass coverslips.

    • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with an external solution.

  • Pipette Preparation and Sealing:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach the cell with the patch pipette and apply slight positive pressure.

    • Once a dimple is observed on the cell surface, release the pressure to form a gigaohm seal.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.

  • Recording and Data Acquisition:

    • Set the amplifier to voltage-clamp mode.

    • Apply a voltage protocol to elicit sodium currents (e.g., a step depolarization from a holding potential of -100 mV to 0 mV).

    • Record baseline currents in the external solution.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Record currents in the presence of the drug until a steady-state effect is reached.

    • Wash out the drug with the external solution and record the recovery of the current.

  • Data Analysis:

    • Measure the peak current amplitude, activation and inactivation kinetics, and any voltage-shift in the current-voltage relationship.

    • Compare these parameters before, during, and after drug application to quantify the effect of Bevantolol.

Visualizations

experimental_workflow cluster_rbc RBC Hemolysis Assay cluster_patch Patch-Clamp Electrophysiology rbc_prep Prepare 10% RBC Suspension rbc_incubate Incubate with Bevantolol (56°C, 30 min) rbc_prep->rbc_incubate rbc_centrifuge Centrifuge & Collect Supernatant rbc_incubate->rbc_centrifuge rbc_read Read Absorbance (560 nm) rbc_centrifuge->rbc_read patch_seal Achieve Gigaohm Seal patch_whole Establish Whole-Cell patch_seal->patch_whole patch_base Record Baseline Current patch_whole->patch_base patch_drug Apply Bevantolol patch_base->patch_drug patch_wash Washout patch_drug->patch_wash

Experimental workflows for assessing membrane-stabilizing effects.

signaling_pathway cluster_main Bevantolol's Dual Actions cluster_beta Primary: Beta-Blockade cluster_msa Secondary: Membrane Stabilization Bevantolol Bevantolol HCl Beta1 Beta-1 Adrenergic Receptor Bevantolol->Beta1 Antagonist Na_channel Voltage-Gated Na+ Channel Bevantolol->Na_channel Weak Block AC Adenylate Cyclase Beta1->AC Gs cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_channel Ca2+ Channel Phosphorylation PKA->Ca_channel HR_Contractility ↓ Heart Rate & Contractility Ca_channel->HR_Contractility Depolarization ↓ Rate of Depolarization Na_channel->Depolarization

Signaling pathways affected by this compound.

References

Technical Support Center: Differentiating Bevantolol Hydrochloride Effects from its Metabolites In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo effects of Bevantolol Hydrochloride and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective beta-1 adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to block the beta-1 adrenergic receptors, which are predominantly located in the cardiac tissue.[1][3] This inhibition reduces the effects of catecholamines (like adrenaline and noradrenaline) on the heart, leading to a decrease in heart rate (negative chronotropy) and a reduction in the force of myocardial contraction (negative inotropy).[1][3] This dual action lessens the workload on the heart, making it effective in managing conditions like hypertension and angina pectoris.[2][3]

Q2: Does Bevantolol have any active metabolites of concern?

A2: Yes, Bevantolol is extensively metabolized, with less than 1% of the parent drug excreted unchanged in the urine.[4] At least one "ring hydroxylated urinary metabolite" has been identified as pharmacologically active. While this metabolite also exhibits high cardioselectivity, similar to Bevantolol, it possesses significant intrinsic beta sympathomimetic activity (ISA), a property weak in the parent compound. This difference in activity is a key reason for designing experiments to differentiate the effects of the parent drug from its metabolites.

Q3: Why is it important to differentiate the in vivo effects of Bevantolol from its metabolites?

A3: Differentiating the effects is crucial for several reasons:

  • Accurate Pharmacological Profiling: To understand the true contribution of the parent drug to the overall observed clinical and preclinical effects.

  • Safety and Efficacy Assessment: The metabolites may have different efficacy, potency, or toxicity profiles compared to Bevantolol. For instance, the active metabolite of Bevantolol has intrinsic sympathomimetic activity, which could lead to different physiological responses than the parent beta-blocker.

  • Understanding Drug-Drug Interactions: Co-administered drugs could inhibit or induce the metabolism of Bevantolol, altering the ratio of parent drug to active metabolite and thereby changing the overall pharmacological response.

  • Regulatory Requirements: Regulatory agencies like the FDA have guidance on the safety testing of drug metabolites (MIST guidance), which necessitates the characterization of metabolites that are present at significant levels in humans.

Q4: What are the general in vivo strategies to distinguish between the effects of a parent drug and its active metabolite?

A4: The two primary in vivo strategies are:

  • Metabolic Inhibition: This involves co-administering Bevantolol with a known inhibitor of the specific metabolic pathway (e.g., a specific cytochrome P450 enzyme) responsible for the formation of the active metabolite. By reducing the formation of the metabolite, the observed pharmacological effects can be more directly attributed to the parent drug.

  • Direct Administration of the Metabolite: This requires the chemical synthesis of the active metabolite. The synthesized metabolite is then administered directly to animal models, and its pharmacological effects are compared to those of the parent drug administered alone. This allows for a direct comparison of their potency, efficacy, and side-effect profiles.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected pharmacological responses in vivo after Bevantolol administration.
  • Possible Cause: The observed effects may be a composite of the actions of Bevantolol and its active metabolite, which has intrinsic sympathomimetic activity. The ratio of parent drug to metabolite can vary between individuals or animal models due to differences in metabolism.

  • Troubleshooting Steps:

    • Metabolite Profiling: Conduct a pilot pharmacokinetic study to quantify the plasma concentrations of both Bevantolol and its major metabolites over time in your animal model. This will help determine the metabolite-to-parent drug exposure ratio.

    • Review Literature: Examine existing literature for known species differences in Bevantolol metabolism. The metabolic profile in your chosen animal model may differ significantly from what is reported in humans or other species.

    • Implement Differentiation Protocols: Utilize one of the detailed experimental protocols below (Metabolic Inhibition or Direct Metabolite Administration) to isolate the effects of the parent drug and the metabolite.

Issue 2: Difficulty in identifying the specific enzyme responsible for Bevantolol metabolism in your in vivo model.
  • Possible Cause: Multiple enzymes may be involved in the metabolism of Bevantolol, or there may be species-specific differences in the primary metabolic pathways.

  • Troubleshooting Steps:

    • In Vitro Phenotyping: Before in vivo studies, perform in vitro experiments using liver microsomes or recombinant enzymes from your animal species and from humans. This can help identify the major cytochrome P450 (CYP) isoforms responsible for Bevantolol metabolism.

    • Selective Chemical Inhibition (In Vitro): Use a panel of selective chemical inhibitors for different CYP isoforms in your in vitro system to pinpoint the key enzyme(s).

    • Correlation Analysis: If using liver microsomes from multiple individuals of the same species, correlate the rate of Bevantolol metabolism with the activity of specific CYP enzymes (using known probe substrates).

Data Presentation

Table 1: Pharmacokinetic and Receptor Binding Properties of this compound

ParameterValueReference
Oral Bioavailability ~60%[5]
Time to Peak Plasma Concentration 1 - 2 hours[5]
Elimination Half-life 1.5 - 1.9 hours[4][6]
Metabolism Extensive[4]
Unchanged Drug in Urine < 1%[4]
β1-Adrenergic Receptor (Ki) 14.79 nM (rat cortical membranes)[1]
β2-Adrenergic Receptor (Ki) 588.84 nM[1]
α1-Adrenergic Receptor (Ki) 125.89 nM[1]

Table 2: Illustrative Comparison of the Expected Pharmacological Properties of Bevantolol and its Ring-Hydroxylated Active Metabolite

PropertyBevantololRing-Hydroxylated Metabolite
Primary Target β1-Adrenergic Receptorβ1-Adrenergic Receptor
Receptor Action AntagonistPartial Agonist (Intrinsic Sympathomimetic Activity)
Effect on Heart Rate DecreasePotential for less pronounced decrease or slight increase at rest
Effect on Myocardial Contractility DecreasePotential for less pronounced decrease
Cardioselectivity HighHigh

Experimental Protocols

Protocol 1: In Vivo Metabolic Inhibition to Isolate Bevantolol's Effects
  • Objective: To determine the pharmacological effects of Bevantolol in the absence of significant concentrations of its active metabolite.

  • Materials:

    • This compound

    • A selective inhibitor of the CYP enzyme responsible for Bevantolol hydroxylation (identified from in vitro studies)

    • Animal model (e.g., Sprague-Dawley rats)

    • Vehicle for drug and inhibitor administration

    • Equipment for monitoring cardiovascular parameters (e.g., telemetry for ECG and blood pressure)

    • Analytical equipment for quantifying Bevantolol and its metabolite in plasma (e.g., LC-MS/MS)

  • Methodology:

    • Group Allocation: Divide animals into four groups: (1) Vehicle control, (2) Bevantolol only, (3) Inhibitor only, and (4) Bevantolol + Inhibitor.

    • Inhibitor Pre-treatment: Administer the selective CYP inhibitor to groups 3 and 4 at a dose and time point known to achieve maximal inhibition of the target enzyme.

    • Bevantolol Administration: After the appropriate pre-treatment time, administer this compound to groups 2 and 4. Administer vehicle to groups 1 and 3.

    • Pharmacodynamic Monitoring: Continuously monitor cardiovascular parameters such as heart rate, blood pressure, and ECG for a predetermined period.

    • Pharmacokinetic Sampling: Collect blood samples at multiple time points post-Bevantolol administration to determine the plasma concentrations of Bevantolol and its hydroxylated metabolite.

    • Data Analysis:

      • Compare the pharmacokinetic profiles of Bevantolol and its metabolite in the "Bevantolol only" and "Bevantolol + Inhibitor" groups to confirm successful inhibition of metabolism.

      • Compare the pharmacodynamic responses (e.g., change in heart rate) between all four groups. The difference in response between the "Bevantolol only" and "Bevantolol + Inhibitor" groups will indicate the contribution of the metabolite to the overall effect.

Protocol 2: Direct In Vivo Administration of the Synthesized Bevantolol Metabolite
  • Objective: To directly characterize the pharmacological effects of the ring-hydroxylated metabolite and compare them to Bevantolol.

  • Materials:

    • This compound

    • Synthesized and purified ring-hydroxylated metabolite of Bevantolol

    • Animal model

    • Vehicle for administration

    • Equipment for cardiovascular monitoring

  • Methodology:

    • Group Allocation: Divide animals into three groups: (1) Vehicle control, (2) Bevantolol, and (3) Synthesized Metabolite.

    • Dose Determination: Select equimolar doses of Bevantolol and the synthesized metabolite.

    • Drug Administration: Administer the respective compounds to each group.

    • Pharmacodynamic Monitoring: Monitor cardiovascular parameters as described in Protocol 1.

    • Pharmacokinetic Sampling (Optional but Recommended): Collect blood samples to confirm exposure to the administered compounds.

    • Data Analysis:

      • Compare the pharmacodynamic responses between the three groups.

      • Directly compare the effects of Bevantolol and its metabolite on heart rate, blood pressure, etc., to determine their relative potency and efficacy.

      • Assess for any unique effects of the metabolite not observed with the parent drug (e.g., an increase in heart rate at rest, indicative of ISA).

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Differentiating Parent vs. Metabolite Effects cluster_path1 Path A: Metabolic Inhibition cluster_path2 Path B: Direct Administration cluster_path3 Control Path start In Vivo Experiment A1 Administer CYP Inhibitor start->A1 B1 Administer Synthesized Metabolite start->B1 C1 Administer Bevantolol Alone start->C1 A2 Administer Bevantolol A1->A2 A3 Measure PK and PD (Primarily Parent Drug Effects) A2->A3 compare Compare Results from A3, B2, and C2 A3->compare B2 Measure PK and PD (Metabolite-Specific Effects) B1->B2 B2->compare C2 Measure PK and PD (Combined Effects) C1->C2 C2->compare

Workflow for differentiating parent drug and metabolite effects.

G cluster_pathway Bevantolol's Primary Signaling Pathway Bevantolol Bevantolol Beta1_AR β1-Adrenergic Receptor Bevantolol->Beta1_AR Antagonizes Gs_protein Gs Protein Beta1_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Myocardial Contractility PKA->Cellular_Response Phosphorylates downstream targets leading to

References

Mitigating Batch-to-Batch Variability of Synthesized Bevantolol Hydrochloride: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating batch-to-batch variability in the synthesis of Bevantolol Hydrochloride. The following guides and frequently asked questions (FAQs) address common issues encountered during synthesis, purification, and characterization, with a focus on practical solutions and robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters influencing the purity and yield of this compound?

A1: The synthesis of this compound is a multi-step process where precise control of reaction conditions is paramount to ensure high purity and consistent yields. The most critical parameters include:

  • Reaction Temperature: The initial reaction between 3-(m-tolyloxy)-1,2-epoxypropane and β-(3,4-dimethoxyphenyl)ethylamine is highly temperature-sensitive. Lower temperatures (5-10°C) are generally preferred to minimize the formation of side products and improve yield.[1]

  • Stoichiometry of Reactants: The molar ratio of the amine and epoxide reactants significantly impacts the reaction outcome. An excess of the amine is often used to drive the reaction to completion and can influence the impurity profile.

  • Solvent Selection: The choice of solvent affects reaction kinetics, solubility of intermediates, and the final crystallization process. Isopropyl alcohol is commonly used for the final crystallization step.[1]

  • Crystallization Conditions: The cooling rate, agitation, and use of seed crystals during the crystallization of this compound from its free base are crucial for controlling polymorphism and particle size distribution.[1]

Q2: What are the common impurities found in synthesized this compound and what are their sources?

A2: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Residual 3-(m-tolyloxy)-1,2-epoxypropane or β-(3,4-dimethoxyphenyl)ethylamine.

  • Di-adduct Formation: Reaction of a second molecule of the epoxide with the secondary amine of the Bevantolol base.

  • N-Nitroso Bevantolol: A potential genotoxic impurity that can form under certain conditions.

  • Degradation Products: N-dealkylated species, N-oxide derivatives, and products of hydrolysis or oxidation can form during the synthesis or storage.

Q3: How can I control the crystalline form (polymorphism) of this compound?

A3: Polymorphism can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility and bioavailability. Control over the crystalline form of this compound can be achieved by:

  • Controlled Crystallization: Implementing a well-defined protocol for crystallization, including the choice of solvent, cooling profile, and agitation rate.

  • Seeding: Introducing seed crystals of the desired polymorph during the crystallization process can direct the crystallization towards that specific form.[1]

  • Solvent System: The polarity and hydrogen bonding capability of the solvent can influence which polymorphic form is favored.

  • Drying Conditions: The temperature and vacuum applied during the drying process can also induce polymorphic transformations.

Q4: What is the importance of particle size distribution for this compound and how can it be controlled?

A4: Particle size distribution (PSD) is a critical quality attribute for APIs as it affects dissolution rate, bioavailability, and manufacturability of the final dosage form. For this compound, a consistent PSD is essential for reproducible formulation performance. Control strategies include:

  • Milling: After synthesis and drying, milling is often employed to achieve the desired particle size range.[1]

  • Controlled Crystallization: The conditions of crystallization, such as cooling rate and agitation, can be optimized to influence the size and shape of the crystals formed.

  • Anti-Solvent Addition: The rate and method of anti-solvent addition during crystallization can be used to control the nucleation and growth of crystals, thereby influencing the PSD.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms:

  • The final isolated yield is consistently below the expected range (e.g., <70%).

  • Significant amounts of starting materials or byproducts are detected in the crude reaction mixture.

Possible Causes and Solutions:

Cause IDPossible CauseRecommended Action
LY-C1Incomplete Reaction: The reaction between the epoxide and amine has not gone to completion.Solution: - Optimize Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC. - Increase Reactant Equivalents: A slight excess of the amine reactant can help drive the reaction to completion.
LY-C2Suboptimal Reaction Temperature: The reaction temperature is too low, leading to slow kinetics, or too high, promoting side reactions.Solution: - Temperature Control: Maintain the initial reaction temperature between 5-10°C. For the final stage, a controlled increase to 25°C can be beneficial.[1]
LY-C3Poor Quality Starting Materials: Impurities in the starting materials are inhibiting the reaction.Solution: - Purity Check: Verify the purity of 3-(m-tolyloxy)-1,2-epoxypropane and β-(3,4-dimethoxyphenyl)ethylamine using appropriate analytical techniques (e.g., NMR, GC-MS).
LY-C4Losses during Work-up and Isolation: Significant product loss during extraction, filtration, or crystallization steps.Solution: - Optimize Extraction: Ensure the pH is optimized for the extraction of the Bevantolol free base. - Crystallization Optimization: Carefully control the cooling rate and solvent volume to maximize crystal recovery.
Issue 2: High Levels of Impurities in the Final Product

Symptoms:

  • HPLC analysis of the final this compound batch shows one or more impurities exceeding the specified limits.

  • The color of the final product is off-spec (e.g., not white).

Possible Causes and Solutions:

Cause IDPossible CauseRecommended Action
HI-C1Formation of Di-adduct Impurity: An excess of the epoxide reactant or high reaction temperature leads to the formation of a di-adduct.Solution: - Control Stoichiometry: Use a slight excess of the amine reactant. - Temperature Management: Maintain the reaction temperature in the recommended range of 5-10°C.
HI-C2Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification.Solution: - Reaction Monitoring: Ensure the reaction goes to completion using in-process controls (e.g., HPLC, TLC). - Recrystallization: Perform an additional recrystallization step to remove unreacted starting materials.
HI-C3Degradation of the Product: Exposure to harsh conditions (e.g., high temperature, strong acid/base) during work-up or purification.Solution: - Mild Conditions: Use mild conditions for pH adjustment and avoid prolonged exposure to high temperatures. - Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Issue 3: Inconsistent Crystal Form (Polymorphism)

Symptoms:

  • X-ray powder diffraction (XRPD) analysis shows different polymorphic forms between batches.

  • Variability in dissolution profiles of the final product.

Possible Causes and Solutions:

Cause IDPossible CauseRecommended Action
PM-C1Uncontrolled Crystallization Conditions: Variations in cooling rate, agitation, or solvent composition.Solution: - Standardized Protocol: Implement a strict and well-documented crystallization protocol. - Controlled Cooling: Utilize a programmable cooling system to ensure a consistent cooling profile for every batch.
PM-C2Absence or Inconsistent Seeding: Lack of seeding or using seed crystals of a different polymorphic form.Solution: - Consistent Seeding: Always use seed crystals of the desired polymorph at a specific point in the supersaturation profile.[1]
PM-C3Solvent Variability: Using different solvents or solvent mixtures for crystallization.Solution: - Solvent Specification: Use a single, specified solvent (e.g., isopropyl alcohol) for the final crystallization step.
Issue 4: Variable Particle Size Distribution

Symptoms:

  • Laser diffraction analysis shows a wide or bimodal particle size distribution that varies between batches.

  • Poor flowability of the powder, leading to issues in downstream processing.

Possible Causes and Solutions:

Cause IDPossible CauseRecommended Action
PS-C1Inconsistent Milling Process: Variations in milling parameters such as milling time, speed, and feed rate.Solution: - Standardized Milling Protocol: Validate and standardize the milling process to ensure consistent particle size reduction.
PS-C2Variations in Crystallization: Differences in nucleation and crystal growth rates between batches.Solution: - Controlled Supersaturation: Control the rate of supersaturation generation through a controlled cooling or anti-solvent addition profile.
PS-C3Agglomeration of Particles: Particles clumping together during drying or storage.Solution: - Drying Optimization: Optimize the drying process to prevent particle agglomeration. - Storage Conditions: Store the final product under controlled humidity and temperature.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol provides a general framework for the analysis of impurities in this compound. Method validation according to ICH guidelines is required.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Particle Size Distribution Analysis by Laser Diffraction

This protocol outlines the general procedure for determining the particle size distribution of this compound powder.

  • Instrumentation: Laser diffraction particle size analyzer.

  • Dispersion: The sample can be dispersed either wet or dry. For wet dispersion, a suitable non-dissolving dispersant (e.g., isopropanol) should be used.

  • Sample Preparation (Wet Dispersion):

    • Add a small amount of the this compound powder to the dispersant.

    • Sonicate the suspension for a short period (e.g., 30-60 seconds) to break up any agglomerates.

  • Measurement: Introduce the dispersed sample into the analyzer until the optimal obscuration level is reached. Perform the measurement in triplicate.

  • Data Analysis: Report the particle size distribution as D10, D50, and D90 values, along with the span.

Protocol 3: Polymorphism Analysis by X-Ray Powder Diffraction (XRPD)

This protocol describes the use of XRPD for the identification of the crystalline form of this compound.

  • Instrumentation: X-ray Powder Diffractometer.

  • X-ray Source: Cu Kα radiation.

  • Scan Range: Typically from 2° to 40° 2θ.

  • Scan Speed: A slow scan speed (e.g., 1°/min) is recommended to obtain high-resolution data.

  • Sample Preparation: Gently pack the this compound powder into the sample holder, ensuring a flat and even surface.

  • Data Analysis: Compare the obtained diffractogram with reference patterns of known polymorphs to identify the crystalline form present in the sample.

Visualizations

Synthesis_Workflow Reactants Starting Materials: - 3-(m-tolyloxy)-1,2-epoxypropane - β-(3,4-dimethoxyphenyl)ethylamine Reaction Reaction (5-10°C) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crystallization Crystallization (Seeding, Controlled Cooling) Workup->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Drying (Vacuum, Controlled Temp) Isolation->Drying Milling Milling Drying->Milling Final_Product This compound (Final API) Milling->Final_Product

Caption: Synthesis Workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Check_Reaction->Incomplete Result Complete Complete Check_Reaction->Complete Result Action_Time Increase Reaction Time or Adjust Reactant Stoichiometry Incomplete->Action_Time Check_Temp Review Reaction Temperature Profile Complete->Check_Temp Temp_OK Within Spec? Check_Temp->Temp_OK Yes Temp_Not_OK Adjust Temperature Control System Check_Temp->Temp_Not_OK No Check_Workup Analyze Aqueous & Organic Layers for Product Loss Temp_OK->Check_Workup Temp_Not_OK->Action_Time Loss_Found Optimize Extraction pH and Solvent Volumes Check_Workup->Loss_Found

Caption: Troubleshooting Low Yield Issues.

Polymorphism_Control Goal Desired Polymorph Crystallization_Step Crystallization Process Goal->Crystallization_Step Solvent Solvent Selection (e.g., Isopropyl Alcohol) Crystallization_Step->Solvent Cooling Controlled Cooling Rate Crystallization_Step->Cooling Seeding Seeding with Desired Polymorph Crystallization_Step->Seeding Agitation Consistent Agitation Crystallization_Step->Agitation

Caption: Key Factors for Polymorphism Control.

References

Validation & Comparative

A Preclinical Head-to-Head: Bevantolol Hydrochloride vs. Propranolol in Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of antihypertensive therapeutics is continually evolving, with a persistent demand for agents offering improved efficacy and tolerability. This guide provides a detailed preclinical comparison of bevantolol (B1218773) hydrochloride and propranolol (B1214883), two beta-adrenoceptor antagonists with distinct pharmacological profiles. By examining their performance in established hypertension models, this document aims to furnish researchers, scientists, and drug development professionals with the critical data and experimental context necessary to inform future research and development endeavors.

Executive Summary

Bevantolol hydrochloride is a cardioselective beta-1 adrenoceptor antagonist, whereas propranolol is a non-selective beta-adrenoceptor antagonist.[1] This fundamental difference in receptor selectivity underpins their varying hemodynamic effects observed in preclinical models of hypertension. Notably, bevantolol has been shown to lack the initial pressor response sometimes observed with propranolol in hypertensive rats.[1] While both agents effectively lower blood pressure, bevantolol may exhibit a more favorable profile concerning vascular resistance. This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize the signaling pathways and experimental workflows.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and propranolol on key cardiovascular parameters in preclinical hypertension models. It is important to note that the data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison within a single study.

Table 1: Effects of this compound on Systolic Blood Pressure in a Rat Model of Stress-Induced Hypertension

Treatment GroupDosageDurationChange in Systolic Blood Pressure (mmHg)Animal ModelReference
Control (Stress)-14 daysIncrease to ~150 mmHgWistar Rats[2]
Bevantolol HCl250 mg/kg/day14 daysInhibition of stress-induced increaseWistar Rats[2]

Table 2: Effects of Propranolol on Systolic Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDosageDurationChange in Systolic Blood Pressure (mmHg)Change in Heart Rate (beats/min)Animal ModelReference
Propranolol100 mg/kg/day (in drinking water)3 monthsSignificant decrease to near normotensive levelsDecreasedSHR[3]
Propranolol1 and 5 mg/kg (acute s.c. injection)AcuteInitial increase in total peripheral resistance, followed by a decrease in Mean Arterial Pressure after 4 hoursImmediate decreaseSHR[4]
Propranolol5 mg/kg/day (5-day infusion)5 daysDecrease in Mean Arterial Pressure from day 2 onwardsDecreasedSHR[4]
Propranolol0.2 mg/100g (twice daily injection)3 daysLowered systolic pressureHeart rate slowedDOCA-hypertensive rats[5]

Mechanism of Action

Bevantolol and propranolol, while both classified as beta-blockers, exert their antihypertensive effects through distinct mechanisms of action.

This compound: As a cardioselective beta-1 adrenoceptor antagonist, bevantolol primarily targets beta-1 receptors in the heart.[1] This leads to a decrease in heart rate and myocardial contractility, subsequently reducing cardiac output and lowering blood pressure.[6] Some evidence also suggests that bevantolol interacts with alpha-adrenoceptors, which may contribute to its vascular effects.[1][7]

Propranolol: In contrast, propranolol is a non-selective beta-blocker, antagonizing both beta-1 and beta-2 adrenoceptors.[1] Its antihypertensive effects are multifactorial and include:

  • Reduction in Cardiac Output: By blocking beta-1 receptors in the heart.

  • Inhibition of Renin Release: Through blockade of beta-1 receptors in the kidneys.

  • Central Nervous System Effects: Propranolol can cross the blood-brain barrier and reduce sympathetic outflow.

  • Pressor Response: In some instances, acute administration of propranolol can lead to an initial increase in peripheral resistance, an effect not observed with bevantolol in hypertensive rats.[1][4]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by bevantolol and propranolol.

cluster_Bevantolol Bevantolol Signaling Pathway Bevantolol Bevantolol Beta1_AR β1-Adrenergic Receptor (Heart) Bevantolol->Beta1_AR Antagonist Alpha_AR α-Adrenoceptor (Vasculature) Bevantolol->Alpha_AR Interaction AC_inhibition Adenylate Cyclase (Inhibition) Beta1_AR->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_decrease ↓ PKA Activity cAMP_decrease->PKA_decrease Ca_decrease ↓ Calcium Influx PKA_decrease->Ca_decrease Heart_Effects ↓ Heart Rate ↓ Contractility Ca_decrease->Heart_Effects BP_decrease_B ↓ Blood Pressure Heart_Effects->BP_decrease_B Vascular_Effects Vasodilation? Alpha_AR->Vascular_Effects

Caption: Bevantolol's primary mechanism via β1-receptor blockade.

cluster_Propranolol Propranolol Signaling Pathway Propranolol Propranolol Beta1_AR_Heart β1-Adrenergic Receptor (Heart) Propranolol->Beta1_AR_Heart Antagonist Beta1_AR_Kidney β1-Adrenergic Receptor (Kidney) Propranolol->Beta1_AR_Kidney Antagonist Beta2_AR β2-Adrenergic Receptor (Vasculature, Bronchi) Propranolol->Beta2_AR Antagonist Heart_Effects_P ↓ Heart Rate ↓ Contractility Beta1_AR_Heart->Heart_Effects_P Renin_decrease ↓ Renin Release Beta1_AR_Kidney->Renin_decrease Vasoconstriction Vasoconstriction (Unopposed α-activity) Beta2_AR->Vasoconstriction BP_decrease_P ↓ Blood Pressure Heart_Effects_P->BP_decrease_P RAAS_inhibition ↓ RAAS Activity Renin_decrease->RAAS_inhibition RAAS_inhibition->BP_decrease_P

Caption: Propranolol's non-selective β-receptor blockade.

Experimental Protocols

The preclinical evaluation of antihypertensive agents relies on standardized and well-validated experimental protocols. The data presented in this guide were primarily generated using the following methodologies:

1. Animal Models:

  • Spontaneously Hypertensive Rat (SHR): A widely used genetic model of essential hypertension.

  • Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat: A model of mineralocorticoid-induced hypertension.[5]

  • Stress-induced hypertensive Wistar rats: A model where hypertension is induced by repeated immobilization stress.[2]

2. Drug Administration:

  • Oral Administration: Drugs were administered via drinking water or gavage.[3]

  • Parenteral Administration: Subcutaneous or intravenous infusions were used for acute and short-term studies.[4]

3. Blood Pressure and Heart Rate Measurement:

  • Tail-Cuff Method: A non-invasive method for measuring systolic blood pressure in conscious rats. The rat is placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated and then slowly deflated, with a sensor detecting the return of blood flow.[3][8][9]

  • Radiotelemetry: This "gold standard" method involves the surgical implantation of a pressure-sensitive catheter into an artery (e.g., abdominal aorta or carotid artery) connected to a transmitter placed in the abdominal cavity or subcutaneously. This allows for continuous and direct measurement of blood pressure and heart rate in conscious, freely moving animals, minimizing stress-related artifacts.[10][11]

The following diagram illustrates a typical experimental workflow for evaluating antihypertensive agents in a preclinical setting.

cluster_Workflow Preclinical Antihypertensive Drug Evaluation Workflow Animal_Model Select Hypertension Model (e.g., SHR) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline BP & HR Measurement (Tail-Cuff or Telemetry) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment Drug Administration (Bevantolol or Propranolol) Grouping->Treatment Monitoring Chronic BP & HR Monitoring Treatment->Monitoring Data_Analysis Data Analysis and Comparison Monitoring->Data_Analysis Endpoint Terminal Procedures (e.g., Tissue Collection) Data_Analysis->Endpoint

Caption: General workflow for preclinical antihypertensive studies.

Conclusion

This comparative guide provides a comprehensive overview of the preclinical data available for this compound and propranolol in the context of hypertension. The key differentiator lies in bevantolol's cardioselectivity, which appears to translate into a distinct hemodynamic profile compared to the non-selective propranolol. While both drugs demonstrate antihypertensive efficacy, the absence of an initial pressor response and potential for a vascular sparing effect with bevantolol may warrant further investigation. The detailed experimental protocols and visualized signaling pathways provided herein offer a valuable resource for researchers designing and interpreting future preclinical studies in the field of cardiovascular pharmacology.

References

Comparative Efficacy of Bevantolol Hydrochloride and Atenolol in Cardiac Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological and clinical effects of two beta-adrenergic receptor antagonists, Bevantolol Hydrochloride and atenolol (B1665814), with a focus on their efficacy in cardiac models. The information presented is supported by available preclinical and clinical data to aid in research and development decisions.

Mechanism of Action

Both this compound and atenolol are cardioselective beta-1 adrenergic receptor antagonists. Their primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at the beta-1 receptors in the heart. This blockade results in a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lowered blood pressure.[1]

However, this compound exhibits a more complex pharmacological profile. In addition to its beta-1 selective antagonism, it also possesses mild alpha-1 adrenergic receptor blocking activity and calcium channel blocking properties.[2] The alpha-1 blockade contributes to its vasodilatory effects, potentially leading to a reduction in peripheral vascular resistance, an effect not typically observed with atenolol.[1]

Receptor Binding Affinity

The binding affinities of this compound and atenolol for various adrenergic receptors have been determined in preclinical studies. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.

Compoundβ1-Adrenergic (pKi)β2-Adrenergic (pKi)α1-Adrenergic (pKi)
Bevantolol HCl 7.83[2]6.23[2]6.9[2]
Atenolol 7.90[2]5.80[2]N/A

N/A: Not applicable or data not available.

Preclinical Efficacy in Cardiac Models

Direct head-to-head comparative studies of this compound and atenolol in preclinical cardiac models are limited in the publicly available literature. However, individual studies on each compound provide insights into their effects on myocardial contractility and cardiac electrophysiology.

Effects on Myocardial Contractility (Preclinical)
ParameterThis compoundAtenololDirect Comparison
Myocardial Contractility (dP/dt) Data from direct comparative preclinical studies are not readily available.In dogs, atenolol decreased myocardial contractile force dose-dependently.Not available from the same study.
Effects on Cardiac Electrophysiology (Preclinical)
ParameterThis compoundAtenololDirect Comparison
Action Potential Duration (APD) Data from direct comparative preclinical studies are not readily available.In rabbit ventricular muscle, atenolol produced a small increase (<15%) in APD.[3]Not available from the same study.
Ventricular Fibrillation Threshold (VFT) Data not readily available.In a rabbit model of myocardial ischemia, atenolol was shown to have an antifibrillation effect by significantly elevating the VFT.Not available from the same study.
Antiarrhythmic Effects Data not readily available.In a conscious canine model of ventricular tachycardia, atenolol was effective in preventing re-entrant arrhythmias.Not available from the same study.

Clinical Efficacy

Several clinical trials have compared the efficacy of this compound and atenolol in the management of hypertension and angina pectoris.

Comparative Clinical Efficacy in Hypertension and Angina
IndicationThis compoundAtenololKey Comparative Findings
Hypertension Effective in reducing systolic and diastolic blood pressure.[2]Effective in reducing systolic and diastolic blood pressure.[2]Both drugs are comparably effective. Bevantolol may cause a more gradual blood pressure decrease. A decrease in heart rate is less marked with bevantolol.[4]
Angina Pectoris Showed similar improvements in exercise tolerance and reduction in angina episodes compared to atenolol.[2]Effective in improving exercise tolerance and reducing angina episodes.[2]Both drugs are effective antianginal agents with a similar response to exercise testing.[5]

Signaling Pathways and Experimental Workflows

Beta_Adrenergic_Signaling_Pathway cluster_cell Cardiomyocyte Catecholamines Catecholamines Beta-1_Receptor β1-Adrenergic Receptor Catecholamines->Beta-1_Receptor Binds to G_Protein Gs Protein Beta-1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Increased_HR Increased Heart Rate PKA->Increased_HR Phosphorylates other targets Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Increased_Contractility Increased Myocardial Contractility Calcium_Influx->Increased_Contractility Bevantolol_Atenolol Bevantolol / Atenolol Bevantolol_Atenolol->Beta-1_Receptor Block

Beta-Adrenergic Signaling Pathway Blockade

Experimental_Workflow cluster_prep Heart Preparation cluster_treatment Drug Administration cluster_measurement Data Acquisition Isolate_Heart Isolate Heart (e.g., Rat, Rabbit) Langendorff_Setup Mount on Langendorff Apparatus Isolate_Heart->Langendorff_Setup Stabilization Stabilize with Krebs-Henseleit Buffer Langendorff_Setup->Stabilization Control Control (Vehicle) Stabilization->Control Bevantolol This compound Stabilization->Bevantolol Atenolol Atenolol Stabilization->Atenolol Contractility Measure Myocardial Contractility (e.g., dP/dt via LV balloon) Control->Contractility Electrophysiology Measure Electrophysiology (e.g., Action Potential Duration via microelectrodes) Control->Electrophysiology Bevantolol->Contractility Bevantolol->Electrophysiology Atenolol->Contractility Atenolol->Electrophysiology Data_Analysis Data Analysis and Comparison Contractility->Data_Analysis Electrophysiology->Data_Analysis

Isolated Heart Experimental Workflow

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and atenolol for beta-1, beta-2, and alpha-1 adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat cerebral cortex for beta-1, lung tissue for beta-2, and liver for alpha-1).

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [3H]CGP-12177 for beta-receptors, [3H]prazosin for alpha-1 receptors) in the presence of varying concentrations of the unlabeled competitor drugs (this compound or atenolol).

  • Separation and Counting: After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration.

  • Data Analysis: Measure the radioactivity of the filters using liquid scintillation counting. The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Perfused Heart (Langendorff) Preparation for Myocardial Contractility

Objective: To assess the effects of this compound and atenolol on myocardial contractility.

Methodology:

  • Heart Isolation: Euthanize an animal (e.g., rat or guinea pig) and rapidly excise the heart.

  • Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.[6][7]

  • Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.[7]

  • Data Recording: Record left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development and relaxation (+dP/dtmax and -dP/dtmax) as indices of myocardial contractility.

  • Drug Administration: After a stabilization period, perfuse the hearts with Krebs-Henseleit buffer containing either vehicle (control), this compound, or atenolol at various concentrations.

  • Data Analysis: Compare the changes in contractile parameters from baseline in the drug-treated groups to the control group.

Measurement of Cardiac Action Potential Duration

Objective: To determine the effects of this compound and atenolol on the duration of the cardiac action potential.

Methodology:

  • Tissue Preparation: Use isolated cardiac preparations such as papillary muscles or ventricular strips dissected from animal hearts (e.g., rabbit).

  • Superfusion: Place the tissue in an organ bath and superfuse with oxygenated Tyrode's solution at a constant temperature.

  • Microelectrode Impalement: Impale a cardiomyocyte with a sharp glass microelectrode filled with 3 M KCl to record the intracellular action potentials.

  • Stimulation: Stimulate the tissue at a constant frequency using external electrodes.

  • Data Acquisition: Record the action potentials using an appropriate data acquisition system.

  • Drug Application: After recording baseline action potentials, add this compound or atenolol to the superfusion solution.

  • Data Analysis: Measure the action potential duration at different levels of repolarization (e.g., APD50 and APD90, the time it takes for the cell to repolarize to 50% and 90% of its full repolarization, respectively) before and after drug application.[8] Compare the percentage change in APD between the two drug groups.

References

A Comparative Analysis of Beta-1 Selectivity: Bevantolol Hydrochloride vs. Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the beta-1 adrenergic receptor selectivity of Bevantolol (B1218773) Hydrochloride and Metoprolol (B1676517), two prominent beta-blockers. The following sections detail their receptor affinity, the experimental methods used to determine this, and the underlying signaling pathways involved.

Quantitative Comparison of Receptor Affinity

The selectivity of a beta-blocker is a critical determinant of its clinical profile, influencing both its therapeutic efficacy and its side-effect profile. This selectivity is quantified by comparing its binding affinity for beta-1 (β1) and beta-2 (β2) adrenergic receptors. A higher affinity for β1 receptors, which are predominantly located in the heart, relative to β2 receptors, found in tissues like the lungs and blood vessels, signifies greater cardioselectivity.[1][2][3] This targeted action is desirable for treating cardiovascular conditions while minimizing off-target effects such as bronchoconstriction.[4]

Below is a summary of the available quantitative data for Metoprolol's binding affinity.

CompoundReceptorParameterValueSpeciesReference
Metoprolol β1-adrenoceptorpKi6.99Human[14]
β1-adrenoceptorpKd7.8Human[14]
β1-adrenoceptor-log Kd7.73 ± 0.10 (S-enantiomer)Guinea pig[15]
β1-adrenoceptor-log Kd5.00 ± 0.06 (R-enantiomer)Guinea pig[15]
β2-adrenoceptor-log Kd6.28 ± 0.06 (S-enantiomer)Guinea pig[15]
β2-adrenoceptor-log Kd4.52 ± 0.09 (R-enantiomer)Guinea pig[15]

Note: pKi and pKd are the negative base-10 logarithms of the inhibition and dissociation constants, respectively. A higher value indicates a stronger binding affinity. The data for Metoprolol's enantiomers (S- and R-forms) demonstrate that the S-enantiomer possesses significantly higher affinity for the beta-1 receptor.[[“]][15]

Experimental Protocols for Determining Beta-Blocker Selectivity

The determination of a beta-blocker's selectivity profile is typically achieved through in vitro radioligand binding assays. These assays directly measure the affinity of a compound for a specific receptor subtype.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., Bevantolol, Metoprolol) for β1 and β2 adrenergic receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the receptor of interest. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50 value), the binding affinity of the test compound can be determined.

Generalized Protocol:

  • Tissue Preparation: Membranes from tissues or cells expressing a high density of either β1 (e.g., guinea pig left ventricular wall) or β2 (e.g., guinea pig soleus muscle) adrenergic receptors are isolated.[15]

  • Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-(S)-pindolol) and varying concentrations of the unlabeled test compound.[15]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Tissue/Cells Expressing β1 or β2 Receptors membranes Isolated Cell Membranes tissue->membranes incubation Incubation of Membranes, Radioligand, and Test Compound membranes->incubation radioligand Radiolabeled Ligand (e.g., [125I]-pindolol) radioligand->incubation test_compound Test Compound (Bevantolol or Metoprolol) test_compound->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting plot Plot % Specific Binding vs. Compound Concentration counting->plot ic50 Determine IC50 Value plot->ic50 ki Calculate Ki Value (Cheng-Prusoff Equation) ic50->ki

Fig. 1: Generalized workflow for a radioligand binding assay.

Signaling Pathways of Beta-Adrenergic Receptors

Understanding the downstream signaling pathways of β1 and β2 receptors is crucial for appreciating the physiological consequences of selective beta-blockade.

Beta-1 Adrenergic Receptor Signaling Pathway

Activation of β1-adrenergic receptors, primarily by norepinephrine (B1679862) and epinephrine, initiates a signaling cascade that leads to increased cardiac contractility and heart rate.

G cluster_receptor Receptor Activation cluster_effector Effector Activation cluster_downstream Downstream Effects agonist Agonist (Norepinephrine/Epinephrine) beta1_receptor β1-Adrenergic Receptor agonist->beta1_receptor g_protein Gs Protein beta1_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka activates ca_channels Phosphorylation of L-type Ca2+ Channels pka->ca_channels leads to ca_influx Increased Intracellular Ca2+ ca_channels->ca_influx contraction Increased Cardiac Contractility & Heart Rate ca_influx->contraction

Fig. 2: Canonical β1-adrenergic receptor signaling pathway.
Beta-2 Adrenergic Receptor Signaling Pathway

The β2-adrenergic receptor, when activated by epinephrine, also couples to Gs proteins to increase cAMP levels. However, its primary physiological effects in tissues like the bronchi and vascular smooth muscle are relaxation.

G cluster_receptor Receptor Activation cluster_effector Effector Activation cluster_downstream Downstream Effects agonist Agonist (Epinephrine) beta2_receptor β2-Adrenergic Receptor agonist->beta2_receptor g_protein Gs Protein beta2_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka activates mlck_inactivation Inactivation of Myosin Light Chain Kinase (MLCK) pka->mlck_inactivation smooth_muscle_relaxation Smooth Muscle Relaxation (e.g., Bronchodilation) mlck_inactivation->smooth_muscle_relaxation

Fig. 3: Canonical β2-adrenergic receptor signaling pathway.

Conclusion

Both Bevantolol Hydrochloride and Metoprolol are established as beta-1 selective adrenergic receptor antagonists. While quantitative binding affinity data for Metoprolol is well-documented, highlighting its preference for the β1 receptor, similar specific data for Bevantolol is less readily available in the public domain. Nevertheless, clinical comparisons suggest a similar degree of beta-1 selectivity for both compounds. The primary mechanism for evaluating this selectivity remains the radioligand binding assay, which provides a quantitative measure of a drug's affinity for different receptor subtypes. A thorough understanding of the distinct downstream signaling pathways of β1 and β2 receptors underscores the clinical importance of this selectivity in maximizing therapeutic benefit and minimizing adverse effects.

References

A Head-to-Head Comparison of Bevantolol Hydrochloride and Other Cardioselective Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Bevantolol (B1218773) Hydrochloride with other prominent cardioselective beta-blockers. The information is curated to assist researchers, scientists, and drug development professionals in understanding the nuanced pharmacological and clinical differences between these agents. This document summarizes key performance indicators, details relevant experimental methodologies, and visualizes critical pathways to facilitate informed decision-making in cardiovascular drug research and development.

Pharmacological Profile: A Quantitative Comparison

The following tables summarize the key pharmacological properties of Bevantolol Hydrochloride in comparison to other well-established cardioselective beta-blockers such as Atenolol (B1665814), Metoprolol (B1676517), Bisoprolol (B1195378), and Nebivolol (B1214574).

Table 1: β-Adrenoceptor Selectivity

Drugβ1/β2 Selectivity RatioComments
Bevantolol Intermediate between metoprolol and atenolol[1]Studies suggest a similar β1-selectivity to atenolol and metoprolol[2].
Atenolol ~1:15Considered moderately cardioselective.
Metoprolol ~1:30Exhibits moderate cardioselectivity.
Bisoprolol ~1:19 - 1:75Demonstrates high cardioselectivity[3].
Nebivolol ~1:321Possesses the highest β1-selectivity among the compared agents[4].

Table 2: Intrinsic Sympathomimetic Activity (ISA) and Membrane Stabilizing Activity (MSA)

DrugIntrinsic Sympathomimetic Activity (ISA)Membrane Stabilizing Activity (MSA)
Bevantolol Devoid[5][6][7]Weak[5][6][7]
Atenolol DevoidWeak
Metoprolol DevoidWeak
Bisoprolol Devoid[8]None[9]
Acebutolol Present (Partial Agonist)[10]Present[11]
Propranolol DevoidStrong[11]

Table 3: Additional Pharmacological Properties

DrugVasodilatory EffectMechanism of Vasodilation
Bevantolol PresentPossible α-adrenoceptor antagonism[12][13]
Atenolol None-
Metoprolol None-
Bisoprolol None-
Nebivolol PresentNitric oxide (NO) release[4][14]
Carvedilol Presentα1-adrenoceptor blockade

Clinical Efficacy: Head-to-Head Clinical Trial Data

Several clinical trials have directly compared the efficacy and safety of this compound with other cardioselective beta-blockers in various cardiovascular conditions.

Hypertension

A randomized, double-blind international trial compared the antihypertensive effects of a single daily dose of 400 mg bevantolol with 100 mg of atenolol over 12 weeks in 229 patients with mild to moderate hypertension. Both drugs were found to be comparably effective in reducing blood pressure. Bevantolol demonstrated a more gradual blood pressure decrease and a less pronounced reduction in heart rate compared to atenolol. While the overall incidence of adverse effects was similar, cardiovascular side effects were less frequent with bevantolol, though it was associated with a higher incidence of digestive system side effects[5].

Stable Angina

In a randomized, double-blind study involving 39 patients with chronic stable angina, the antianginal efficacy of bevantolol (200 to 400 mg once daily) was compared to atenolol (50 to 100 mg once daily) over 8 weeks. Both drugs were effective in increasing exercise time and reducing resting and exercise heart rates. The study concluded that bevantolol compares well with atenolol in the treatment of chronic stable angina, with a similar response to exercise testing between the two drugs[15]. Another study also found comparable efficacy in improving exercise tolerance and reducing angina attacks[16].

Dilated Cardiomyopathy

A study involving 41 patients with idiopathic dilated cardiomyopathy compared the efficacy of bevantolol with metoprolol over a 6-month period. Both drugs were administered in addition to standard therapy. The results showed that both bevantolol and metoprolol led to significant improvements in cardiac function, as evidenced by a reduction in left ventricular dimensions and an increase in fractional shortening. Plasma levels of atrial and brain natriuretic peptides were also significantly decreased in both groups, with no significant differences in these outcomes between the two treatments. The study concluded that bevantolol has parallel beneficial effects to metoprolol in patients with dilated cardiomyopathy[17].

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize and compare cardioselective beta-blockers.

Determination of β-Adrenoceptor Selectivity

Radioligand Binding Assay

This in vitro method is the gold standard for determining the binding affinity of a drug to specific receptor subtypes.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Expressing β1 or β2 Receptors Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Isolated Membranes Centrifugation->MembranePellet Incubation Incubate Membranes with Radioligand (e.g., [3H]-DHA) & Unlabeled Drug (Bevantolol) MembranePellet->Incubation Equilibrium Allow to Reach Equilibrium Incubation->Equilibrium Filtration Rapid Filtration Equilibrium->Filtration Washing Wash to Remove Unbound Ligands Filtration->Washing Quantification Quantify Radioactivity on Filters Washing->Quantification CompetitionCurve Generate Competition Binding Curve Quantification->CompetitionCurve Ki Calculate Ki (Inhibitory Constant) CompetitionCurve->Ki SelectivityRatio Determine β1/β2 Selectivity Ratio (Ki β2 / Ki β1) Ki->SelectivityRatio

Workflow for Radioligand Binding Assay.

Protocol Steps:

  • Membrane Preparation: Cell membranes containing either β1- or β2-adrenoceptors are isolated from tissues or cultured cells expressing these receptors through homogenization and centrifugation[18].

  • Competitive Binding: The isolated membranes are incubated with a constant concentration of a radiolabeled beta-blocker (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled test drug (e.g., Bevantolol)[19].

  • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration[18].

  • Quantification: The radioactivity trapped on the filters, which represents the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The data are used to construct a competition binding curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The inhibitory constant (Ki) is then calculated. The ratio of the Ki values for the β2- and β1-receptors provides the β1/β2 selectivity ratio[3].

Assessment of Intrinsic Sympathomimetic Activity (ISA)

Isolated Atrial Preparation

This ex vivo method assesses the partial agonist activity of a beta-blocker on cardiac tissue.

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal Animal Model (e.g., Rat) Atria Isolate Atria Animal->Atria OrganBath Mount in Organ Bath with Physiological Solution Atria->OrganBath Baseline Record Baseline Atrial Contraction Rate OrganBath->Baseline DrugAddition Add Increasing Concentrations of Beta-Blocker Baseline->DrugAddition Response Measure Changes in Atrial Rate and Force DrugAddition->Response FullAgonist Compare with Response to a Full Agonist (e.g., Isoproterenol) Response->FullAgonist DoseResponse Construct Dose-Response Curve FullAgonist->DoseResponse Emax Determine Maximal Effect (Emax) DoseResponse->Emax ISA_Quant Quantify ISA as % of Maximal Isoproterenol Response Emax->ISA_Quant

Assessment of Intrinsic Sympathomimetic Activity.

Protocol Steps:

  • Tissue Preparation: The atria are dissected from an animal model (e.g., a rat) and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Measurement: The spontaneous beating rate and contractile force of the atria are recorded.

  • Drug Application: After a stabilization period, cumulative concentrations of the beta-blocker are added to the organ bath.

  • Data Analysis: The change in atrial rate and force is measured. The maximal response produced by the beta-blocker is then compared to the maximal response produced by a full β-adrenoceptor agonist, such as isoproterenol. The ISA is expressed as a percentage of the maximal effect of the full agonist[10][20]. For a drug devoid of ISA, like Bevantolol, no significant increase in atrial rate or force would be observed[5].

Evaluation of Membrane Stabilizing Activity (MSA)

Electrophysiological Measurement in Cardiac Fibers

This method directly assesses the effect of a drug on the cardiac action potential, which is indicative of MSA.

G cluster_prep Preparation cluster_exp Electrophysiology cluster_analysis Analysis Heart Animal Heart (e.g., Canine, Guinea Pig) Purkinje Isolate Purkinje Fibers or Ventricular Muscle Heart->Purkinje Chamber Place in a Chamber with Superfusion Solution Purkinje->Chamber Microelectrode Impalement with Glass Microelectrode Chamber->Microelectrode RecordAP Record Action Potential (AP) Microelectrode->RecordAP DrugPerfusion Perfuse with Drug Solution RecordAP->DrugPerfusion RecordAP_Drug Record AP Changes DrugPerfusion->RecordAP_Drug MeasureVmax Measure Maximal Rate of Depolarization (Vmax) RecordAP_Drug->MeasureVmax AssessMSA Assess MSA based on Reduction in Vmax MeasureVmax->AssessMSA MeasureAPD Measure Action Potential Duration (APD) MeasureAPD->AssessMSA

Electrophysiological Measurement of MSA.

Protocol Steps:

  • Tissue Preparation: Cardiac Purkinje fibers or ventricular muscle strips are isolated from an animal heart and placed in a tissue bath superfused with a physiological solution[21].

  • Electrophysiological Recording: A glass microelectrode is inserted into a single cardiac cell to record the transmembrane action potential.

  • Drug Application: The tissue is superfused with increasing concentrations of the beta-blocker.

  • Data Analysis: The primary parameter measured to assess MSA is the maximum rate of depolarization of the action potential (Vmax), which is dependent on the fast sodium current. A significant reduction in Vmax indicates a membrane-stabilizing effect[12]. Bevantolol has been shown to have a weak effect on Vmax, consistent with its characterization of having weak MSA[12].

Signaling Pathways

The primary mechanism of action of cardioselective beta-blockers is the competitive antagonism of β1-adrenoceptors, primarily located in the heart. This action inhibits the downstream signaling cascade initiated by catecholamines like norepinephrine (B1679862) and epinephrine.

G cluster_catecholamine Catecholamine Signaling cluster_bevantolol Bevantolol Action Catecholamines Norepinephrine/ Epinephrine Beta1Receptor β1-Adrenoceptor Catecholamines->Beta1Receptor Binds to GProtein Gs Protein Beta1Receptor->GProtein Activates ReducedEffects ↓ Heart Rate ↓ Contractility ↓ Blood Pressure Beta1Receptor->ReducedEffects Inhibition leads to AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CalciumChannels L-type Ca2+ Channels PKA->CalciumChannels Phosphorylates CalciumInflux ↑ Ca2+ Influx CalciumChannels->CalciumInflux CardiacEffects ↑ Heart Rate ↑ Contractility ↑ Conduction Velocity CalciumInflux->CardiacEffects Bevantolol Bevantolol Bevantolol->Beta1Receptor Blockade Blocks Binding

β1-Adrenoceptor Signaling and Bevantolol Blockade.

Conclusion

This compound is a cardioselective β1-adrenoceptor antagonist with a pharmacological profile characterized by a lack of intrinsic sympathomimetic activity and weak membrane-stabilizing properties. Head-to-head clinical trials have demonstrated its comparable efficacy to atenolol in managing hypertension and stable angina, and to metoprolol in the treatment of dilated cardiomyopathy. Its potential for vasodilation via α-adrenoceptor interaction may offer a differentiated profile compared to other cardioselective beta-blockers like atenolol, metoprolol, and bisoprolol, which lack this property. However, newer generation agents like nebivolol also possess vasodilatory effects through a distinct nitric oxide-mediated pathway. The choice of a specific cardioselective beta-blocker in a research or clinical setting will depend on the desired pharmacological profile, the specific patient population, and the clinical endpoint of interest. Further head-to-head trials with newer agents such as bisoprolol and nebivolol would be beneficial to further delineate the comparative therapeutic profile of Bevantolol.

References

Comparative Analysis of High-Performance Liquid Chromatography and Capillary Electrophoresis for Chiral Purity Testing of Bevantolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Cross-Validation

This guide provides a comparative overview of two analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the determination of chiral purity in Bevantolol (B1218773) Hydrochloride. The selection of a suitable analytical method is critical in drug development and quality control to ensure the stereospecificity and, consequently, the safety and efficacy of the final product. This document summarizes the performance of these two methods based on available experimental data and provides detailed protocols to aid in their implementation and cross-validation.

Data Presentation: A Side-by-Side Comparison

The performance of analytical methods can be quantitatively assessed through various validation parameters. For the chiral purity analysis of Bevantolol, the limit of detection (LOD) for its enantiomers, S-(-)-bevantolol and R-(+)-bevantolol, serves as a key comparative metric.

Validation ParameterHPLC MethodCapillary Electrophoresis (CE) Method
Limit of Detection (LOD) of S-(-)-bevantolol 0.05%0.1%
Limit of Detection (LOD) of R-(+)-bevantolol 0.05%0.15%
Table 1: Comparison of Limits of Detection for Bevantolol Enantiomers.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following protocols for HPLC and CE methods are based on established procedures for the chiral separation of Bevantolol.[1]

High-Performance Liquid Chromatography (HPLC) Method

This method utilizes a chiral stationary phase to achieve the separation of Bevantolol enantiomers.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC)

  • Column: Chiralpak AD-H

  • Mobile Phase: n-hexane-ethanol-diethylamine (10:90:0.1, v/v/v)

  • Elution Mode: Isocratic

  • Detection: UV Spectrophotometry (wavelength not specified in the abstract)

Capillary Electrophoresis (CE) Method

This method employs a chiral selector in the running buffer to enable the separation of the enantiomers.

Visualization of the Cross-Validation Workflow

A logical workflow is essential for the systematic comparison and cross-validation of different analytical methods. The following diagram illustrates the process of evaluating HPLC and CE for the chiral purity analysis of Bevantolol.

Cross_Validation_Workflow cluster_Preparation Preparation Phase cluster_Analysis Analytical Phase cluster_Validation Validation & Comparison Phase Bevantolol_Sample Bevantolol Hydrochloride Sample HPLC_Analysis HPLC Method (Chiral Stationary Phase) Bevantolol_Sample->HPLC_Analysis CE_Analysis Capillary Electrophoresis Method (Chiral Selector in Buffer) Bevantolol_Sample->CE_Analysis Standard_Preparation Prepare Enantiomeric Standards (S-(-) and R-(+)) Standard_Preparation->HPLC_Analysis Standard_Preparation->CE_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition CE_Analysis->Data_Acquisition Validation_Parameters Determine Validation Parameters (e.g., Linearity, LOD, Precision) Data_Acquisition->Validation_Parameters Comparison Compare Performance Metrics (LOD, etc.) Validation_Parameters->Comparison Agreement Assess Agreement Between Methods Comparison->Agreement

Caption: Workflow for the cross-validation of HPLC and CE methods for Bevantolol analysis.

Conclusion

Based on the available data, both HPLC and Capillary Electrophoresis are viable methods for the chiral purity determination of this compound. The HPLC method demonstrated a lower limit of detection for both enantiomers, suggesting potentially higher sensitivity.[1] However, the choice of method may also depend on other factors such as instrument availability, sample throughput, and cost. The provided protocols and workflow are intended to guide researchers in performing a thorough cross-validation to determine the most suitable method for their specific needs. It is important to note that a comprehensive cross-validation would also involve the assessment of other validation parameters, including linearity, accuracy, precision, and robustness for both methods.

References

Correlating In Vitro Potency with In Vivo Efficacy of Bevantolol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bevantolol (B1218773) Hydrochloride, a selective β1-adrenergic receptor antagonist, with other β-blockers. By examining its in vitro potency and in vivo efficacy, this document aims to offer valuable insights for researchers and professionals in drug development. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows.

In Vitro Potency of Bevantolol Hydrochloride

The in vitro potency of this compound is a measure of its ability to bind to and block β-adrenergic receptors. This is a key indicator of its potential therapeutic efficacy. The primary mechanism of action for Bevantolol is as a selective β1-adrenergic receptor antagonist.[1]

Comparative In Vitro Potency of β-Blockers

The following table summarizes the in vitro potency of this compound in comparison to other commonly used β-blockers. The data is presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity of the drug to the receptor.

DrugpKi for β1-adrenergic receptorpKi for β2-adrenergic receptorβ1/β2 Selectivity Ratio
This compound 7.83 6.23 ~40
Propranolol (B1214883)--Non-selective
Metoprolol (B1676517)--β1-selective
Atenolol (B1665814)--β1-selective
Bisoprolol--Highly β1-selective

Note: Specific pKi values for Propranolol, Metoprolol, Atenolol, and Bisoprolol can vary between studies. The selectivity is a generally accepted characteristic.

In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been demonstrated in both animal models of hypertension and in clinical trials with hypertensive patients.

Preclinical Efficacy in Spontaneously Hypertensive Rats (SHR)
Clinical Efficacy in Hypertensive Patients

Clinical trials have confirmed the antihypertensive efficacy of this compound in patients with mild to moderate essential hypertension.

Study DesignPatient PopulationThis compound DoseOutcome
Multicenter, double-blind, placebo-controlled125 patients with hypertension100 to 400 mg/day (once or twice daily)Significant decrease in home diastolic blood pressure (8 to 10 mmHg) compared to placebo (2 to 3 mmHg).[6]
Multicenter, double-blind, placebo-controlled139 patients with mild to moderate essential hypertension200 to 400 mg/dayClearly effective in lowering diastolic blood pressure.[7]
Multicenter, open-label24 patients with severe hypertension (in combination with other antihypertensives)-Blood pressure decreased from 181/114 mmHg to 160/96 mmHg at 8 weeks.[8]

Correlation between In Vitro Potency and In Vivo Efficacy

The high in vitro potency of this compound for the β1-adrenergic receptor (pKi of 7.83) correlates well with its observed in vivo efficacy in reducing blood pressure. Its selectivity for the β1 receptor is also a desirable characteristic, as it may lead to fewer side effects associated with the blockade of β2 receptors, such as bronchoconstriction.[9] The effective oral doses in humans (100-400 mg/day) are consistent with a potent drug that is well-absorbed and has a favorable pharmacokinetic profile.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and other β-blockers for β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human β1 or β2-adrenergic receptors.

  • Radioligand: A radiolabeled antagonist, such as [³H]-dihydroalprenolol, is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled β-blocker being tested.

  • Incubation and Separation: The mixture is incubated to reach equilibrium, and then bound and unbound radioligand are separated by rapid filtration.

  • Quantification: The radioactivity retained on the filters is measured.

  • Data Analysis: The IC50 (concentration of the drug that inhibits 50% of specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent antihypertensive effect of this compound.

Methodology:

  • Animals: Male Spontaneously Hypertensive Rats (SHR) are used.[2]

  • Acclimatization: Animals are acclimatized to the laboratory conditions and handling for at least one week before the experiment.

  • Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using the tail-cuff method in conscious rats.

  • Drug Administration: this compound is administered orally at various doses. A control group receives the vehicle.

  • Post-treatment Measurements: Blood pressure and heart rate are measured at several time points after drug administration.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each dose group and compared to the control group.

Visualizations

G cluster_0 In Vitro Potency Assessment cluster_1 In Vivo Efficacy Evaluation Radioligand Binding Assay Radioligand Binding Assay Ki / IC50 Determination Ki / IC50 Determination Radioligand Binding Assay->Ki / IC50 Determination Binding Affinity Functional Assay (cAMP) Functional Assay (cAMP) Functional Assay (cAMP)->Ki / IC50 Determination Functional Potency Blood Pressure Reduction Blood Pressure Reduction Ki / IC50 Determination->Blood Pressure Reduction Correlates to Animal Model (SHR) Animal Model (SHR) Animal Model (SHR)->Blood Pressure Reduction Preclinical Efficacy Clinical Trials Clinical Trials Clinical Trials->Blood Pressure Reduction Clinical Efficacy G Epinephrine Epinephrine β1-Adrenergic Receptor β1-Adrenergic Receptor Epinephrine->β1-Adrenergic Receptor Activates G-protein G-protein β1-Adrenergic Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Increased Heart Rate & Contractility Increased Heart Rate & Contractility cAMP->Increased Heart Rate & Contractility Leads to Bevantolol HCl Bevantolol HCl Bevantolol HCl->β1-Adrenergic Receptor Blocks

References

Independent Verification of Bevantolol Hydrochloride's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bevantolol (B1218773) Hydrochloride's mechanism of action with alternative beta-blockers, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced pharmacological profile of this cardioselective beta-blocker.

Executive Summary

Bevantolol Hydrochloride is a selective beta-1 adrenergic receptor antagonist.[1] Preclinical and clinical studies have independently verified its primary mechanism of action, which involves the competitive blockade of beta-1 adrenoceptors, primarily located in cardiac tissue. This action leads to a reduction in heart rate and myocardial contractility. A distinguishing feature of Bevantolol is its additional partial agonist and antagonist effects at alpha-adrenoceptors, which may contribute to its vasodilatory properties. Unlike some other beta-blockers, Bevantolol is reported to be devoid of intrinsic sympathomimetic activity (ISA) but possesses weak membrane-stabilizing properties. This guide compares Bevantolol with other well-established beta-blockers—Metoprolol, Atenolol (both beta-1 selective), and Propranolol (non-selective)—to provide a comprehensive overview of its pharmacological profile.

Comparative Analysis of Adrenergic Receptor Antagonism

The potency and selectivity of beta-blockers are commonly quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

Table 1: Comparative Beta-Adrenoceptor Antagonist Potency (pA2 Values)

CompoundTissueReceptor SubtypeAgonistpA2 ValueReference
Bevantolol Pithed RatBeta-1IsoprenalineNot Determinable*[2]
Atenolol Guinea-Pig AtriaBeta-1Noradrenaline6.76O'Donnell & Wanstall (1979)
Metoprolol Guinea-Pig AtriaBeta-1Noradrenaline7.39O'Donnell & Wanstall (1979)
Propranolol Guinea-Pig AtriaBeta-1Noradrenaline8.59O'Donnell & Wanstall (1979)
Atenolol Guinea-Pig TracheaBeta-2Fenoterol5.51O'Donnell & Wanstall (1979)
Metoprolol Guinea-Pig TracheaBeta-2Fenoterol5.76O'Donnell & Wanstall (1979)
Propranolol Guinea-Pig TracheaBeta-2Fenoterol8.32O'Donnell & Wanstall (1979)

*In a study using pithed rats, a precise pA2 value for Bevantolol could not be determined because the compound itself induced bradycardia, leading to nonparallel dose-response curves for the agonist (isoprenaline).[2] However, in vitro studies on guinea pig tissues indicated that Bevantolol's beta-blocking potency and beta-1 selectivity are intermediate between those of Metoprolol and Atenolol.

Table 2: Comparative Alpha-1 Adrenoceptor Antagonist Potency (pA2 Values)

CompoundTissueAgonistpA2 ValueReference
Bevantolol Rat Thoracic AortaNorepinephrine~6.0Shiraishi et al. (1992)[3]
Labetalol (B1674207) Rat Thoracic AortaNorepinephrine~7.3Shiraishi et al. (1992)[3]

*The precise pA2 values were not available in the abstract. The study concluded that Bevantolol was approximately 1/20th as potent as Labetalol in its alpha-1 adrenoceptor blocking activity in this experimental model.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the verification of Bevantolol's mechanism of action.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to Bevantolol Bevantolol (Antagonist) Bevantolol->Beta_Receptor Blocks

Beta-Adrenergic Receptor Signaling Pathway and Bevantolol's Point of Action.

Schild_Analysis_Workflow A Isolated Tissue Preparation (e.g., Guinea Pig Atria) B Generate Agonist Dose-Response Curve (Control) A->B C Incubate with Fixed Concentration of Antagonist (e.g., Bevantolol) A->C E Calculate Dose Ratio (Ratio of EC50 values) B->E D Generate Agonist Dose-Response Curve in Presence of Antagonist C->D D->E F Repeat Steps C-E with Multiple Antagonist Concentrations E->F G Construct Schild Plot: log(Dose Ratio - 1) vs. log[Antagonist] F->G H Determine pA2 value (x-intercept) G->H

Experimental Workflow for Determining pA2 Values using Schild Analysis.

Detailed Experimental Protocols

Determination of Beta-Adrenoceptor Antagonist Potency (pA2) in Isolated Guinea-Pig Atria

This protocol is a standard method for assessing the potency and selectivity of beta-blockers.

Objective: To determine the pA2 value of a beta-adrenoceptor antagonist against a specific agonist on an isolated cardiac tissue preparation.

Materials:

  • Krebs-Henseleit solution (composition in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Agonist (e.g., Noradrenaline for beta-1 selectivity)

  • Antagonist (e.g., Bevantolol, Metoprolol, Atenolol, Propranolol)

  • Isolated guinea-pig atria

  • Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2)

  • Force transducer and data acquisition system

Procedure:

  • Guinea pigs are euthanized, and the atria are rapidly dissected and mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • The atrial tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1g.

  • A cumulative concentration-response curve to the agonist (e.g., Noradrenaline) is established to determine the baseline response.

  • The tissue is washed repeatedly to remove the agonist and allowed to return to baseline.

  • A fixed concentration of the antagonist is added to the organ bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.

  • A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Steps 4-6 are repeated with increasing concentrations of the antagonist.

  • The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a drug for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of Bevantolol and comparator drugs for beta-1 and beta-2 adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing the desired adrenergic receptor subtype (e.g., CHO cells transfected with human beta-1 or beta-2 receptors).

  • Radioligand (e.g., [³H]-dihydroalprenolol, a non-selective beta-adrenoceptor antagonist).

  • Unlabeled competing ligands (Bevantolol, Metoprolol, Atenolol, Propranolol).

  • Incubation buffer (e.g., Tris-HCl buffer with MgCl2).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competing ligand in the incubation buffer.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., Propranolol).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The available experimental data independently verifies that this compound is a selective beta-1 adrenergic receptor antagonist. Its pharmacological profile is distinguished by an additional interaction with alpha-adrenoceptors, where it exhibits partial agonist and antagonist properties. While its beta-1 selectivity appears to be intermediate between that of Metoprolol and Atenolol, a precise quantitative comparison of its beta-blocking potency using pA2 values is challenging due to its intrinsic bradycardic effects in some experimental models. Further studies providing direct comparative binding affinities (Ki values) from the same experimental setup would be beneficial for a more definitive quantitative comparison with other beta-blockers. The unique combination of beta-1 blockade and alpha-adrenoceptor modulation positions Bevantolol as a subject of continued interest in cardiovascular pharmacology.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Bevantolol Hydrochloride and Bisoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two beta-1 selective adrenergic receptor antagonists: Bevantolol (B1218773) Hydrochloride and bisoprolol (B1195378). The information presented is supported by experimental data to assist researchers and professionals in the field of drug development in making informed decisions.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Bevantolol Hydrochloride and bisoprolol, facilitating a direct comparison of their absorption, distribution, metabolism, and excretion characteristics.

Pharmacokinetic ParameterThis compoundBisoprolol
Absorption
Bioavailability~60%[1][2]~90%[3]
Tmax (Time to Peak Plasma Concentration)1 - 2 hours[1][2]2 - 4 hours[3]
Effect of Food on AbsorptionMinimal; may slightly delay Tmax but does not significantly affect the extent of absorption.[4]Not significantly affected by food.[3]
Distribution
Volume of Distribution (Vd)62 L (after intravenous administration)[4]3.5 L/kg[3]
Protein BindingData not readily available~30%[3]
Metabolism
Primary Metabolic PathwayAlmost entirely by metabolism, with less than 1% excreted unchanged in urine.[4] A ring hydroxylated urinary metabolite has been identified.[5]Oxidative metabolic pathways. Primarily metabolized by CYP3A4 (~95%) with a minor role for CYP2D6.[1][3][6]
Active MetabolitesA ring hydroxylated metabolite shows significant intrinsic beta sympathomimetic activity in animal models, but its clinical significance in humans is not established.[5]Metabolites are inactive.[3][7]
Excretion
Elimination Half-life (t½)~1.5 - 2.2 hours, with some studies showing a longer terminal elimination half-life in certain individuals.[1][2][8]10 - 12 hours[3][9]
Route of EliminationPrimarily hepatic metabolism.[4]Balanced clearance with approximately 50% excreted unchanged in the urine and 50% cleared by hepatic metabolism.[3][7]

Experimental Protocols

The determination of the pharmacokinetic profiles of this compound and bisoprolol involves standardized clinical study designs and analytical methodologies. Below are detailed protocols for key experiments.

Protocol 1: Bioavailability and Pharmacokinetic Study

Objective: To determine and compare the single-dose oral bioavailability and pharmacokinetic parameters of this compound and bisoprolol in healthy human subjects.

Study Design: A randomized, open-label, two-period, crossover study.

Subjects: A cohort of healthy adult volunteers, screened for normal hepatic and renal function.

Procedure:

  • Fasting: Subjects fast overnight for at least 10 hours before drug administration.

  • Drug Administration: Subjects receive a single oral dose of either this compound or bisoprolol with a standardized volume of water.

  • Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) post-dosing.

  • Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Washout Period: A washout period of at least seven times the elimination half-life of the drugs is implemented between the two treatment periods.

  • Crossover: Subjects receive the alternate drug in the second period.

  • Intravenous Administration (for absolute bioavailability): A separate study arm may involve intravenous administration of a known dose of each drug to determine absolute bioavailability by comparing the area under the plasma concentration-time curve (AUC) of the oral and intravenous routes.

Protocol 2: Plasma Concentration Analysis

Objective: To quantify the plasma concentrations of this compound and bisoprolol.

Methodology for this compound (based on HPLC): [10][11][12]

  • Sample Preparation: Solid-phase extraction (SPE) is used to extract bevantolol and an internal standard (e.g., betaxolol) from plasma samples.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a C8 or C18 analytical column. For enantiomer-specific analysis, a coupled achiral-chiral HPLC system can be employed.[10]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of dibasic ammonium (B1175870) phosphate (B84403) buffer and acetonitrile.

  • Detection: UV detection at a specific wavelength (e.g., 220 nm). Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for higher sensitivity and selectivity.[12]

  • Quantification: A calibration curve is constructed using standards of known concentrations to determine the concentration of bevantolol in the plasma samples.

Methodology for Bisoprolol (based on HPLC): [13][14][15]

  • Sample Preparation: Liquid-liquid extraction or protein precipitation is used to isolate bisoprolol and an internal standard from plasma.

  • Chromatographic System: An HPLC system with a C18 reversed-phase column.

  • Derivatization (optional for fluorescence detection): Bisoprolol can be derivatized with an agent like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) to yield a fluorescent product for enhanced sensitivity.[13][15]

  • Mobile Phase: An isocratic mobile phase, such as a methanol-water mixture.

  • Detection: Fluorescence detection (if derivatized) or UV detection. LC-MS/MS is also a common, highly sensitive method.

  • Quantification: Plasma concentrations are determined by comparing the peak areas of the analyte to that of the internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of beta-blockers and a typical workflow for a comparative pharmacokinetic study.

cluster_0 Comparative Pharmacokinetic Study Workflow start Study Initiation & Protocol Design screening Subject Screening & Enrollment start->screening randomization Randomization to Treatment Arms screening->randomization drug_admin_bev Bevantolol HCl Administration randomization->drug_admin_bev Arm 1 drug_admin_bis Bisoprolol Administration randomization->drug_admin_bis Arm 2 sampling Serial Blood Sampling drug_admin_bev->sampling drug_admin_bis->sampling analysis Plasma Sample Analysis (HPLC/LC-MS/MS) sampling->analysis pk_params Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, t½) analysis->pk_params stats Statistical Analysis & Comparison pk_params->stats report Final Report & Conclusion stats->report

Caption: Workflow of a comparative pharmacokinetic study.

cluster_1 Beta-1 Adrenergic Receptor Signaling Pathway epinephrine Epinephrine/ Norepinephrine beta1_receptor Beta-1 Adrenergic Receptor epinephrine->beta1_receptor g_protein Gs Protein Activation beta1_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka calcium Increased Intracellular Calcium pka->calcium effects Increased Heart Rate & Contractility calcium->effects bevantolol_bisoprolol Bevantolol / Bisoprolol bevantolol_bisoprolol->beta1_receptor Blockade

Caption: Mechanism of action of beta-1 selective blockers.

References

Replicating Antihypertensive Efficacy: A Comparative Analysis of Bevantolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antihypertensive effects of Bevantolol (B1218773) Hydrochloride against other beta-adrenergic receptor antagonists. The following sections present a detailed analysis of its performance, supported by data from published clinical studies, alongside experimental protocols and visual representations of its mechanism of action.

Bevantolol Hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist utilized in the management of hypertension and angina pectoris.[1] Its primary mechanism of action involves the inhibition of catecholamines, such as epinephrine, from binding to beta-1 receptors, which are predominantly located in the heart.[1][2][3][4][5][6] This blockade results in a reduction of heart rate and myocardial contractility, thereby lowering blood pressure and cardiac workload.[1][2] Clinical trials have demonstrated its efficacy in reducing blood pressure in patients with mild to severe hypertension.[7][8]

Comparative Antihypertensive Efficacy

To provide a clear comparison of this compound's antihypertensive effects, this section summarizes quantitative data from clinical trials where it was compared against a placebo and other beta-blockers, such as atenolol (B1665814) and propranolol (B1214883).

Treatment GroupDosageDurationBaseline Systolic BP (mmHg)Change in Systolic BP (mmHg)Baseline Diastolic BP (mmHg)Change in Diastolic BP (mmHg)Baseline Heart Rate (beats/min)Change in Heart Rate (beats/min)Study Population
Bevantolol vs. Placebo
Bevantolol100-400 mg/day----↓ 8-10--125 patients with hypertension[2]
Placebo-----↓ 2-3--125 patients with hypertension[2]
Bevantolol in Severe Hypertension
Bevantolol (in combination)-8 weeks181 ± 15↓ 21114 ± 3↓ 1875 ± 10↓ 524 patients with severe hypertension[7]
Bevantolol vs. Atenolol
Bevantolol400 mg once daily12 weeks-Comparably effective to atenolol-Comparably effective to atenolol-Less marked decrease than atenolol229 patients with mild to moderate hypertension[1]
Atenolol100 mg once daily12 weeks-Comparably effective to bevantolol-Comparably effective to bevantolol-More marked decrease than bevantolol229 patients with mild to moderate hypertension[1]
Bevantolol vs. Propranolol in Thiazide-Resistant Hypertension
Bevantolol + Hydrochlorothiazide (B1673439)200 mg once daily + 25 mg-144↓ 7 (sitting)97↓ 7 (sitting)83↓ 1022 thiazide-resistant hypertensive patients[3]
Propranolol + Hydrochlorothiazide80 mg twice daily + 25 mg--Comparable to Bevantolol combination-Comparable to Bevantolol combination-Lower than Bevantolol combination22 thiazide-resistant hypertensive patients[3]

Experimental Protocols

The following are detailed methodologies from key clinical trials cited in this guide, providing a framework for replicating the published findings on this compound's antihypertensive effects.

Study 1: this compound in Severe Hypertension[7]
  • Objective: To evaluate the clinical efficacy and safety of this compound in combination with other antihypertensive agents in patients with severe hypertension.

  • Study Design: A multicenter, open-label trial.

  • Participants: 28 patients with severe hypertension (24 were analyzed).

  • Methodology:

    • Patients with severe hypertension were enrolled.

    • This compound was administered in combination with other antihypertensive drugs.

    • Blood pressure and pulse rate were measured at baseline, day 14, and at the end of the 8-week trial.

    • Antihypertensive efficacy was rated based on the changes in mean blood pressure.

    • Safety was assessed by monitoring adverse events and laboratory data.

  • Endpoint: The primary endpoints were the change in systolic and diastolic blood pressure from baseline to the end of the trial. Secondary endpoints included the change in pulse rate and the incidence of adverse events.

Study 2: Comparative Study of Bevantolol and Atenolol in Mild to Moderate Hypertension[1]
  • Objective: To compare the efficacy and safety of bevantolol and atenolol in the management of mild to moderate hypertension.

  • Study Design: An international, randomized, double-blind trial.

  • Participants: 229 patients with diastolic blood pressure between 95 and 115 mm Hg after a 4-week placebo washout period.

  • Methodology:

    • Following a placebo washout, patients were randomized to receive either 400 mg of bevantolol once daily or 100 mg of atenolol once daily for 12 weeks.

    • Blood pressure (sitting and standing) and heart rate were evaluated at 2, 4, 8, and 12 weeks of treatment.

    • A subgroup of 104 patients had 24-hour ambulatory blood pressure monitoring.

    • Adverse experiences were recorded through patient checklists, spontaneous complaints, electrocardiography, and funduscopy.

  • Endpoint: The primary efficacy measurement was the change in sitting and standing blood pressure and heart rate after 12 weeks of treatment.

Study 3: Bevantolol vs. Propranolol in Thiazide-Resistant Hypertensives[3]
  • Objective: To compare the antihypertensive efficacy of once-daily bevantolol with twice-daily propranolol in hypertensive patients resistant to thiazide monotherapy.

  • Study Design: A comparative study.

  • Participants: 22 hypertensive patients whose blood pressure did not respond to thiazide monotherapy.

  • Methodology:

    • The study compared a single daily dose of bevantolol (200 mg) in combination with hydrochlorothiazide (25 mg) against twice-daily propranolol (80 mg) therapy.

    • Sitting and supine blood pressures and heart rate were measured 24 hours after administration.

    • The effect of withdrawing the diuretic was also assessed.

  • Endpoint: The primary endpoint was the change in sitting and supine blood pressure and heart rate.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for an antihypertensive clinical trial.

cluster_0 Mechanism of Action of Bevantolol Epinephrine Epinephrine/ Norepinephrine Beta1Receptor Beta-1 Adrenergic Receptor (Heart) Epinephrine->Beta1Receptor Binds & Activates AC Adenylate Cyclase Beta1Receptor->AC Activates Bevantolol Bevantolol Hydrochloride Bevantolol->Beta1Receptor Blocks BP_Reduction Decreased Blood Pressure & Cardiac Workload Bevantolol->BP_Reduction cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CaChannels Calcium Channels (L-type) PKA->CaChannels Phosphorylates CaInflux Calcium Influx CaChannels->CaInflux Contraction Increased Heart Rate & Myocardial Contractility CaInflux->Contraction

Caption: Signaling pathway of this compound's antihypertensive effect.

cluster_1 Antihypertensive Clinical Trial Workflow Screening Patient Screening (Hypertension Diagnosis) Washout Placebo Washout Period Screening->Washout Randomization Randomization Washout->Randomization GroupA Treatment Group A (e.g., Bevantolol) Randomization->GroupA GroupB Treatment Group B (e.g., Comparator Drug) Randomization->GroupB GroupC Placebo Group Randomization->GroupC Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment DataCollection Data Collection (BP, Heart Rate, Adverse Events) Treatment->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

Caption: A typical experimental workflow for an antihypertensive clinical trial.

References

A Comparative Analysis of the Side-Effect Profiles of Bevantolol and Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the adverse effects associated with the selective beta-1 antagonist Bevantolol (B1218773) and the non-selective beta-blocker Propranolol, intended for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the side-effect profiles of two beta-adrenergic receptor antagonists: Bevantolol, a selective β1-blocker, and Propranolol, a non-selective β-blocker. While both drugs have been utilized in the management of cardiovascular conditions such as hypertension and angina pectoris, their distinct receptor selectivity profiles contribute to differences in their adverse effect profiles. This comparison aims to furnish researchers and clinicians with a clear, data-driven overview to inform further research and clinical consideration.

Executive Summary

Bevantolol, a cardioselective β1-adrenergic antagonist, has been reported to have a favorable safety profile with a low incidence of adverse events, often comparable to placebo.[1] Its selectivity is believed to contribute to a lower risk of certain side effects commonly associated with non-selective beta-blockers. Propranolol, a non-selective beta-blocker, has a broader range of side effects due to its interaction with both β1 and β2 receptors. This can lead to more pronounced effects on the central nervous and respiratory systems.

Comparative Side-Effect Data

While direct, head-to-head clinical trials with comprehensive, quantitative side-effect data for Bevantolol versus Propranolol are limited in the public domain, the following table synthesizes available information from various clinical studies, prescribing information, and drug databases to provide an inferred comparison of their side-effect profiles.

Side Effect CategoryBevantololPropranolol
Cardiovascular Bradycardia, Hypotension[2]Bradycardia, Congestive Heart Failure, AV block intensification, Hypotension, Raynaud's phenomenon[3][4]
Central Nervous System (CNS) Fatigue, Dizziness, Headache[5]Fatigue, Weakness, Dizziness, Insomnia, Nightmares, Depression, Memory loss
Respiratory Minimal to no significant effect on pulmonary function[6]Bronchospasm, Wheezing, Dyspnea
Gastrointestinal Nausea, Vomiting, Diarrhea[5]Nausea, Vomiting, Diarrhea, Constipation, Stomach cramps[7][8]
Metabolic Not reported to significantly affect lipid or glucose metabolismCan mask symptoms of hypoglycemia, may alter lipid profile[9]
Other Low incidence of cold extremities[10]Cold extremities, Decreased libido, Erectile dysfunction[11]

Mechanism of Action and Signaling Pathways

The differential side-effect profiles of Bevantolol and Propranolol are rooted in their distinct mechanisms of action at the molecular level. Both drugs are competitive antagonists of beta-adrenergic receptors, but their selectivity for receptor subtypes varies significantly.

Propranolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[12] The blockade of β1 receptors in the heart leads to decreased heart rate, myocardial contractility, and blood pressure. However, its blockade of β2 receptors in the bronchioles can lead to bronchoconstriction, and in peripheral blood vessels, it can contribute to cold extremities.

Bevantolol is a cardioselective beta-blocker with a higher affinity for β1 receptors, which are predominantly located in the heart, over β2 receptors found in the lungs and peripheral tissues.[13] This selectivity is the primary reason for its reduced impact on respiratory function compared to non-selective beta-blockers like propranolol.[6] Some evidence also suggests that bevantolol may possess partial agonist activity at alpha-adrenoceptors, which could contribute to its vasodilatory effects and the lower incidence of cold extremities.[10]

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of beta-adrenergic receptors and highlights the points of action for Bevantolol and Propranolol.

G Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta_Receptor Beta-Adrenergic Receptor (β1 or β2) G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta_Receptor Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Cellular_Response Phosphorylates targets leading to Propranolol Propranolol (Non-selective antagonist) Propranolol->Beta_Receptor Blocks β1 and β2 Bevantolol Bevantolol (Selective β1 antagonist) Bevantolol->Beta_Receptor Selectively blocks β1

Beta-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The assessment of side-effect profiles in clinical trials comparing beta-blockers typically involves a combination of spontaneous reporting by patients, systematic collection of adverse event data through standardized questionnaires, and objective clinical and laboratory measurements.

A representative, though generalized, experimental protocol for a double-blind, randomized, placebo-controlled trial comparing Bevantolol and Propranolol would include the following key components:

1. Study Population: A cohort of patients with a diagnosis of mild to moderate essential hypertension or stable angina pectoris. Key exclusion criteria would include patients with asthma or severe chronic obstructive pulmonary disease, severe bradycardia, and second or third-degree heart block.

2. Randomization and Blinding: Patients would be randomly assigned to receive either Bevantolol, Propranolol, or a placebo in a double-blind fashion, where neither the patient nor the investigator knows the treatment allocation.

3. Dosage and Administration: The study would typically involve a dose-titration phase to achieve a therapeutic response, followed by a maintenance phase. For example, Propranolol might be administered at doses of 80-240 mg/day, while Bevantolol could be given at 200-400 mg/day.[14]

4. Data Collection:

  • Adverse Event Monitoring: At each study visit, patients would be asked open-ended questions about any new or worsening symptoms. A checklist of common beta-blocker side effects would also be used to systematically query patients. The severity and relationship to the study drug would be assessed by the investigator.
  • Vital Signs: Heart rate and blood pressure would be measured at regular intervals.
  • Laboratory Tests: Blood samples would be collected to monitor for metabolic changes (e.g., glucose, lipid profile) and to assess renal and hepatic function.
  • Pulmonary Function Tests: Spirometry would be performed at baseline and at specified follow-up points to measure forced expiratory volume in one second (FEV1) and forced vital capacity (FVC), particularly to assess respiratory side effects.
  • Quality of Life Questionnaires: Standardized questionnaires would be used to assess the impact of treatment on aspects such as sleep quality, mood, and sexual function.

5. Statistical Analysis: The incidence of each adverse event would be calculated for each treatment group. Statistical tests, such as the chi-squared test or Fisher's exact test, would be used to compare the incidence of side effects between the Bevantolol, Propranolol, and placebo groups.

Experimental Workflow

The following diagram outlines a typical workflow for a clinical trial comparing the side-effect profiles of Bevantolol and Propranolol.

G Clinical Trial Workflow for Side-Effect Profile Comparison Screening Patient Screening and Informed Consent Baseline Baseline Assessment (Vitals, Labs, PFTs, Questionnaires) Screening->Baseline Randomization Randomization Baseline->Randomization Bevantolol_Arm Bevantolol Treatment Arm Randomization->Bevantolol_Arm Propranolol_Arm Propranolol Treatment Arm Randomization->Propranolol_Arm Placebo_Arm Placebo Control Arm Randomization->Placebo_Arm Follow_Up_B Follow-Up Visits (Adverse Event Monitoring, Vitals, Labs) Bevantolol_Arm->Follow_Up_B Follow_Up_P Follow-Up Visits (Adverse Event Monitoring, Vitals, Labs) Propranolol_Arm->Follow_Up_P Follow_Up_Pl Follow-Up Visits (Adverse Event Monitoring, Vitals, Labs) Placebo_Arm->Follow_Up_Pl End_of_Study End of Study Assessment (Final Vitals, Labs, PFTs, Questionnaires) Follow_Up_B->End_of_Study Follow_Up_P->End_of_Study Follow_Up_Pl->End_of_Study Data_Analysis Data Analysis and Side-Effect Profile Comparison End_of_Study->Data_Analysis

Clinical Trial Workflow

References

Assessing the Reproducibility of Bevantolol Hydrochloride Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) that is both efficient and highly reproducible is a cornerstone of successful therapeutic development. This guide provides a comparative analysis of published synthesis protocols for Bevantolol Hydrochloride, a cardioselective beta-adrenoceptor antagonist. The focus is on assessing the potential reproducibility of these methods based on the available experimental data from patent literature.

Comparison of Synthetic Protocols

The synthesis of this compound primarily involves the reaction of a substituted phenoxy propane (B168953) derivative with 3,4-dimethoxyphenethylamine (B193588). The main variations in the reported protocols lie in the choice of the phenoxy propane starting material (an epoxide or a chlorohydrin) and the reaction conditions, particularly temperature.

ParameterHigh-Temperature Epoxide ProtocolLow-Temperature Epoxide ProtocolHigh-Temperature Chlorohydrin Protocol
Starting Material 1 3-(m-tolyloxy)-1,2-epoxypropane3-(m-tolyloxy)-1,2-epoxypropane1-chloro-3-m-tolyloxy-2-propanol
Starting Material 2 3,4-dimethoxyphenethylamine3,4-dimethoxyphenethylamine3,4-dimethoxyphenethylamine
Reaction Temperature 95-100°C[1]0-25°C (preferred 5-10°C)[1]95-100°C[1]
Reported Yield Variable, does not exceed 50%[2]78-79%[2]Not explicitly stated for the final product in a single step, but the formation of the base is described.
Key Process Feature High reaction temperatureLow reaction temperature with seeding to induce crystallizationUse of a chlorohydrin instead of an epoxide
Purification Recrystallization from acetonitrile[2]Isolation of the free base by crystallization, followed by conversion to the hydrochloride salt[1]Removal of insoluble 3,4-dimethoxyphenethylamine hydrochloride by filtration, followed by workup and conversion to the hydrochloride salt[1]
Melting Point (°C) 137-138[1]Not explicitly stated for the final product in the low-temperature process description, but the free base is isolated first.Not explicitly stated for the final product from this specific route in the available documents.

Experimental Protocols

High-Temperature Epoxide Protocol

A mixture of 3-(m-tolyloxy)-1,2-epoxypropane and 3,4-dimethoxyphenethylamine is heated at 95-100°C for one hour. After cooling, the reaction mixture is stirred with ether, and the insoluble product, 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol (Bevantolol free base), is collected by filtration. The hydrochloride salt is obtained by dissolving the free base in 2-propanol and adding a slight excess of hydrogen chloride in 2-propanol. The resulting this compound is collected by filtration, washed with diethyl ether, and dried. Recrystallization from acetonitrile (B52724) can be performed for further purification.[1]

Low-Temperature Epoxide Protocol

3,4-dimethoxyphenethylamine is cooled to 5-10°C. 3-(m-tolyloxy)-1,2-epoxypropane is then added while maintaining the low temperature. The reaction mixture is stirred for an extended period (e.g., 48 hours) at this temperature. Crucially, the mixture is seeded with crystals of Bevantolol free base to induce crystallization of the product as it forms. This prevents the formation of by-products. After the reaction, a non-solvent such as hexane (B92381) is added, and the temperature is raised to around 25°C to complete the reaction. The solid Bevantolol free base is then isolated by filtration. The free base is subsequently dissolved in isopropyl alcohol, and anhydrous hydrogen chloride is added to precipitate this compound. The product is then collected by filtration and dried.[1]

High-Temperature Chlorohydrin Protocol

A mixture of 1-chloro-3-m-tolyloxy-2-propanol and an excess of 3,4-dimethoxyphenethylamine is heated at 95-100°C for an extended period (e.g., 18 hours). After cooling, the reaction mixture is stirred with ethyl acetate. Insoluble 3,4-dimethoxyphenethylamine hydrochloride, a by-product of the reaction, is removed by filtration. The filtrate is then washed with water, dried, and the solvent is evaporated to yield the crude Bevantolol free base. The free base is then converted to the hydrochloride salt using a procedure similar to the other protocols.[1]

Assessment of Reproducibility

  • High-Temperature Epoxide Protocol: This method is straightforward but suffers from high temperatures which can lead to the formation of side products and variable yields, as noted in the patent literature.[2] The reproducibility of this method is likely to be lower due to the challenges in controlling side reactions at elevated temperatures. The formation of bis-adducts, where a second molecule of the epoxide reacts with the product, is a known side reaction in the synthesis of similar beta-blockers.[2]

  • Low-Temperature Epoxide Protocol: This protocol is designed to address the shortcomings of the high-temperature method. By maintaining a low temperature and using a seeding step, the reaction becomes more controlled, favoring the crystallization of the desired product and minimizing the formation of impurities.[1] This level of control is expected to lead to a higher degree of reproducibility in terms of both yield and purity. The reported yield of 78-79% is significantly higher and likely more consistent than the high-temperature variant.[2]

  • High-Temperature Chlorohydrin Protocol: The use of a chlorohydrin instead of a more reactive epoxide can sometimes offer better control over the reaction. However, this protocol still employs high temperatures, which can lead to side reactions. The use of an excess of the amine starting material can also introduce impurities that may complicate the purification process.[2] The reproducibility would be dependent on the efficiency of the removal of the excess amine and its hydrochloride salt.

Visualization of Synthesis Pathways

G Synthesis of this compound cluster_0 High-Temperature Epoxide Route cluster_1 Low-Temperature Epoxide Route cluster_2 High-Temperature Chlorohydrin Route A1 3-(m-tolyloxy)-1,2-epoxypropane C1 Reaction at 95-100°C A1->C1 B1 3,4-dimethoxyphenethylamine B1->C1 D1 Bevantolol Free Base C1->D1 E1 Conversion to HCl salt D1->E1 F1 This compound E1->F1 A2 3-(m-tolyloxy)-1,2-epoxypropane C2 Reaction at 5-10°C with Seeding A2->C2 B2 3,4-dimethoxyphenethylamine B2->C2 D2 Crystalline Bevantolol Free Base C2->D2 E2 Conversion to HCl salt D2->E2 F2 This compound E2->F2 A3 1-chloro-3-m-tolyloxy-2-propanol C3 Reaction at 95-100°C A3->C3 B3 Excess 3,4-dimethoxyphenethylamine B3->C3 D3 Crude Bevantolol Free Base C3->D3 E3 Purification D3->E3 F3 Conversion to HCl salt E3->F3 G3 This compound F3->G3 G Factors Influencing Reproducibility in Bevantolol Synthesis Reproducibility High Reproducibility Yield Consistent High Yield Yield->Reproducibility Purity High Purity Purity->Reproducibility Purification Simplified Purification Purity->Purification Control Precise Reaction Control Control->Yield Control->Purity SideReactions Minimized Side Reactions Control->SideReactions Temp Low Temperature Temp->Control Seeding Seeding Seeding->Control SideReactions->Purity Purification->Reproducibility

References

Benchmarking Bevantolol Hydrochloride: A Comparative Performance Guide in Established Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, objective evaluation of a compound's performance is paramount. This guide provides a comparative analysis of Bevantolol (B1218773) Hydrochloride's efficacy in established disease models for hypertension and angina pectoris. The data presented is compiled from multiple clinical studies, offering a quantitative comparison against placebo and other established beta-blockers.

Mechanism of Action

Bevantolol Hydrochloride is a selective beta-1 adrenergic receptor antagonist.[1] Its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline, on the heart. This inhibition leads to a decrease in heart rate (negative chronotropic effect) and a reduction in the force of myocardial contraction (negative inotropic effect).[1] Consequently, the overall cardiac workload and oxygen demand are reduced, making it an effective agent for managing hypertension and alleviating angina symptoms.[1] Some studies also suggest that bevantolol may contribute to a lowering of peripheral vascular resistance.

Performance in Hypertension Models

Bevantolol has been evaluated in multicenter, double-blind, placebo-controlled studies for its antihypertensive effects. Its performance has been compared against other beta-blockers like atenolol (B1665814) and propranolol (B1214883).

Comparative Efficacy in Lowering Blood Pressure

The following table summarizes the antihypertensive efficacy of this compound in comparison to placebo and other beta-blockers.

Treatment GroupDosageDurationChange in Diastolic Blood Pressure (mmHg)Change in Systolic Blood Pressure (mmHg)Change in Heart Rate (beats/min)Reference
Bevantolol100-400 mg/day--8 to -10--[2]
Placebo---2 to -3--[2]
Bevantolol400 mg once daily12 weeksComparable to AtenololComparable to AtenololLess reduction than Atenolol[3]
Atenolol100 mg once daily12 weeksComparable to BevantololComparable to BevantololGreater reduction than Bevantolol[3]
Bevantolol-12 weeksSignificant DecreaseSignificant DecreaseSignificant Decrease[4]
Propranolol-12 weeksSignificant DecreaseSignificant DecreaseSignificant Decrease[4]

Performance in Angina Pectoris Models

The antianginal efficacy of this compound has been assessed in placebo-controlled and comparative clinical trials, primarily utilizing exercise tolerance testing as a key endpoint.

Comparative Efficacy in Improving Exercise Tolerance

This table outlines the performance of this compound in improving exercise parameters in patients with stable angina.

Treatment GroupDosageDurationChange in Exercise Time (minutes)Change in Time to 1mm ST DepressionChange in Angina Attack FrequencyReference
Bevantolol200-400 mg once daily8 weeks+1.4 (from 7.9 to 9.3)Unaltered-[1]
Atenolol50-100 mg once daily8 weeks+1.1 (from 7.1 to 8.2)Increased (p < 0.005)-[1]
Bevantolol300 mg/day6 weeksMarked Increase in total work-Decreased by ≥50% in 77% of patients[5]
Placebo-6 weeks---[5]

Experimental Protocols

Hypertension Clinical Trial Protocol (General Outline)

A multicenter, randomized, double-blind, parallel-group study design is commonly employed.

  • Patient Population: Patients with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 115 mmHg).

  • Washout Period: A 4-week single-blind placebo washout period to establish baseline blood pressure.

  • Randomization: Patients are randomly assigned to receive Bevantolol, a comparator drug (e.g., Atenolol), or placebo.

  • Dosing: Bevantolol administered at doses ranging from 100 to 400 mg daily, either once or twice daily. Comparator drugs are administered at their standard therapeutic doses.

  • Treatment Duration: Typically 8 to 12 weeks.

  • Efficacy Assessment: Blood pressure and heart rate are measured at regular intervals (e.g., weeks 2, 4, 8, and 12) in both sitting and standing positions.

  • Safety Monitoring: Adverse events are recorded throughout the study.

Angina Pectoris Clinical Trial Protocol with Treadmill Exercise Testing

A randomized, double-blind, placebo-controlled, crossover or parallel-group design is often used.

  • Patient Population: Patients with chronic stable angina pectoris, confirmed by a positive exercise treadmill test.

  • Baseline Phase: A placebo-baseline phase (e.g., 4-6 weeks) to establish the frequency of angina attacks and baseline exercise tolerance.

  • Randomization: Patients are randomized to receive Bevantolol, a comparator (e.g., Atenolol), or placebo.

  • Dosing: Bevantolol is administered at therapeutic doses (e.g., 150-400 mg daily).

  • Treatment Phase: Typically 6 to 8 weeks.

  • Efficacy Assessment:

    • Treadmill Exercise Testing: Performed at the end of the baseline and treatment phases, often 12 or 24 hours post-dose. The Bruce protocol is a standard method used.[6] Key parameters measured include total exercise duration, time to onset of angina, and time to 1mm ST-segment depression.[6]

    • Symptom Diary: Patients record the frequency of angina attacks and nitroglycerin consumption.

  • Safety Monitoring: Adverse events and vital signs are monitored.

Visualizing Pathways and Workflows

Signaling Pathway of this compound

cluster_0 Sympathetic Nervous System cluster_1 Cardiac Myocyte Catecholamines Catecholamines Beta-1 Receptor Beta-1 Receptor Catecholamines->Beta-1 Receptor Binds to G-Protein G-Protein Beta-1 Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Increased Ca2+ Influx Increased Ca2+ Influx Protein Kinase A->Increased Ca2+ Influx Phosphorylates channels leading to Increased Heart Rate & Contractility Increased Heart Rate & Contractility Increased Ca2+ Influx->Increased Heart Rate & Contractility Bevantolol HCl Bevantolol HCl Bevantolol HCl->Beta-1 Receptor Blocks

Caption: Bevantolol's mechanism of action.

Experimental Workflow for a Hypertension Clinical Trial

Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Screening & Baseline Screening & Baseline Informed Consent->Screening & Baseline Placebo Washout (4 weeks) Placebo Washout (4 weeks) Screening & Baseline->Placebo Washout (4 weeks) Randomization Randomization Placebo Washout (4 weeks)->Randomization Bevantolol Group Bevantolol Group Randomization->Bevantolol Group Comparator Group Comparator Group Randomization->Comparator Group Placebo Group Placebo Group Randomization->Placebo Group Treatment Period (8-12 weeks) Treatment Period (8-12 weeks) Bevantolol Group->Treatment Period (8-12 weeks) Comparator Group->Treatment Period (8-12 weeks) Placebo Group->Treatment Period (8-12 weeks) Data Collection Data Collection Treatment Period (8-12 weeks)->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

Caption: Hypertension clinical trial workflow.

Logical Flow of an Angina Pectoris Exercise Tolerance Study

Patient Selection Patient Selection Baseline Exercise Test Baseline Exercise Test Patient Selection->Baseline Exercise Test Randomized Treatment Randomized Treatment Baseline Exercise Test->Randomized Treatment Bevantolol Bevantolol Randomized Treatment->Bevantolol Placebo/Comparator Placebo/Comparator Randomized Treatment->Placebo/Comparator Treatment Period Treatment Period Bevantolol->Treatment Period Placebo/Comparator->Treatment Period Follow-up Exercise Test Follow-up Exercise Test Treatment Period->Follow-up Exercise Test Compare Pre- and Post-Treatment Compare Pre- and Post-Treatment Follow-up Exercise Test->Compare Pre- and Post-Treatment Efficacy Evaluation Efficacy Evaluation Compare Pre- and Post-Treatment->Efficacy Evaluation

Caption: Angina exercise tolerance study flow.

References

Interspecies Metabolic Profile of Bevantolol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of Bevantolol (B1218773) Hydrochloride, a cardioselective beta-1 adrenoceptor antagonist, across different species. Understanding interspecies differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. While detailed comparative metabolic studies for Bevantolol are not extensively available in publicly accessible literature, this document synthesizes the existing knowledge and outlines the common metabolic pathways for beta-blockers, providing a framework for further investigation.

Introduction to Bevantolol Metabolism

Bevantolol Hydrochloride is primarily cleared from the body through hepatic metabolism. In humans, the drug is well absorbed orally (>70%) with a systemic bioavailability of approximately 60%, indicating a significant first-pass metabolism.[1][2] The elimination half-life is relatively short, averaging around 1.5 hours in humans.[1][2] While the complete metabolic map of Bevantolol is not fully elucidated across species, key metabolic transformations have been identified.

Comparative Metabolism: Humans vs. Preclinical Species

Direct comparative studies detailing the quantitative and qualitative differences in Bevantolol metabolism between humans, rats, and dogs are limited. However, based on the available information and the known metabolic pathways of other beta-blockers with similar chemical structures, a general comparison can be inferred.

Human Metabolism:

The metabolism of Bevantolol in humans is known to be extensive.[2] One identified metabolic pathway is ring hydroxylation . A ring-hydroxylated urinary metabolite, referred to as "Metabolite 3" or "Bevantolol Metabolite III," has been detected in trace amounts in human urine and plasma.[3][4] This metabolite is of particular interest as it has been shown to possess intrinsic sympathomimetic activity when administered to dogs.[3] The primary enzyme responsible for the metabolism of many beta-blockers in humans is Cytochrome P450 2D6 (CYP2D6), and it is likely a key enzyme in Bevantolol's metabolism as well.

Preclinical Species (Rats and Dogs):

While specific metabolites of Bevantolol in rats and dogs have not been detailed in the available literature, preclinical studies have been conducted in these species.[3] It is common for significant interspecies differences to exist in drug metabolism.[5][6] For beta-blockers, these differences can manifest in the primary sites of hydroxylation and the extent of conjugation reactions. For instance, the profile of hydroxylated metabolites of propranolol, another beta-blocker, varies significantly between rats, dogs, and humans.

Given the chemical structure of Bevantolol, which features a phenoxypropanolamine core and a 3,4-dimethoxyphenylethylamino moiety, potential metabolic pathways in preclinical species, in addition to ring hydroxylation, could include:

  • O-demethylation of the methoxy (B1213986) groups.

  • N-dealkylation of the side chain.

  • Oxidative deamination of the primary amine.

  • Glucuronidation or sulfation of the parent drug or its phase I metabolites.

Data Presentation

Due to the lack of specific quantitative data from direct comparative studies, a detailed table comparing metabolite percentages is not feasible. The following table summarizes the known and potential metabolic pathways.

Metabolic PathwayHumanRat & Dog (Predicted)
Ring Hydroxylation Confirmed. A ring-hydroxylated metabolite ("Metabolite 3") is found in trace amounts in urine.[3]Highly probable, but the specific position of hydroxylation and the extent of formation may differ from humans.
O-Demethylation Possible, given the presence of two methoxy groups.Likely to occur. The specific methoxy group targeted and the rate of this reaction could show species-specific differences.
N-Dealkylation A common metabolic pathway for drugs with secondary amine groups.Expected to be a potential metabolic route.
Oxidative Deamination Another potential pathway for the primary amine.Plausible metabolic pathway.
Conjugation Glucuronide or sulfate (B86663) conjugates of the parent drug or its metabolites are expected to be formed to facilitate excretion.Glucuronidation and sulfation are common phase II reactions in both rats and dogs, although the specific conjugates and their proportions are likely to vary between species and in comparison to humans.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to comprehensively study the interspecies differences in Bevantolol metabolism.

4.1 In Vitro Metabolism using Liver Microsomes

This experiment aims to identify Phase I metabolites and determine the primary cytochrome P450 enzymes involved in Bevantolol's metabolism in different species.

  • Materials:

    • This compound

    • Pooled liver microsomes from humans, male Sprague-Dawley rats, and male Beagle dogs.

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Phosphate (B84403) buffer (pH 7.4).

    • Acetonitrile (B52724) (ACN) for quenching the reaction.

    • Internal standard (IS) for analytical quantification.

  • Procedure:

    • Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein concentration), Bevantolol (e.g., 1 µM), and phosphate buffer.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify the parent drug and its metabolites.

  • Data Analysis:

    • Metabolite identification will be based on their mass-to-charge ratio (m/z) and fragmentation patterns.

    • The rate of disappearance of the parent drug will be used to determine the in vitro half-life and intrinsic clearance.

4.2 In Vivo Metabolite Profiling in Urine and Feces

This experiment is designed to identify and quantify the major metabolites of Bevantolol excreted in urine and feces from different species.

  • Animals:

    • Male Sprague-Dawley rats (n=3-5 per group).

    • Male Beagle dogs (n=3-5 per group).

  • Human Study:

    • Healthy human volunteers (n=6-8).

  • Procedure:

    • Administer a single oral dose of radiolabeled ([¹⁴C] or [³H]) this compound to each species.

    • House the animals/subjects in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 72 hours).

    • Measure the total radioactivity in the collected urine and feces samples to determine the extent of excretion.

    • Pool the urine and feces samples for each species and time point.

    • Extract the metabolites from the matrices using appropriate techniques (e.g., solid-phase extraction for urine, liquid-liquid extraction for feces homogenates).

    • Analyze the extracts using radio-HPLC and LC-MS/MS to separate, identify, and quantify the parent drug and its metabolites.

  • Data Analysis:

    • Construct a metabolic profile for each species, showing the relative abundance of each metabolite.

    • Compare the metabolite profiles across the three species to identify qualitative and quantitative differences.

Visualizations

Metabolic Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the predicted metabolic pathways of Bevantolol and a typical experimental workflow for its metabolic study.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Bevantolol Bevantolol Ring_Hydroxylation Ring Hydroxylation Bevantolol->Ring_Hydroxylation CYP450 O_Demethylation O-Demethylation Bevantolol->O_Demethylation CYP450 N_Dealkylation N-Dealkylation Bevantolol->N_Dealkylation CYP450 Oxidative_Deamination Oxidative Deamination Bevantolol->Oxidative_Deamination MAO Conjugation Glucuronidation / Sulfation Ring_Hydroxylation->Conjugation UGTs / SULTs O_Demethylation->Conjugation N_Dealkylation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Predicted metabolic pathways of this compound.

start Start: Interspecies Metabolism Study in_vitro In Vitro Metabolism (Liver Microsomes/Hepatocytes) start->in_vitro in_vivo In Vivo Metabolism (Rat, Dog, Human) start->in_vivo metabolite_profiling Metabolite Profiling (LC-MS/MS, Radio-HPLC) in_vitro->metabolite_profiling sample_collection Urine, Feces, Plasma Collection in_vivo->sample_collection sample_collection->metabolite_profiling metabolite_identification Metabolite Identification (MS/MS, NMR) metabolite_profiling->metabolite_identification quantification Quantitative Analysis metabolite_identification->quantification data_comparison Comparative Analysis of Metabolite Profiles quantification->data_comparison report Report Generation data_comparison->report

Caption: Experimental workflow for a comparative metabolism study.

Conclusion

References

Validating Bevantolol Hydrochloride as a Tool Compound for Beta-1 Adrenergic Receptor Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bevantolol (B1218773) Hydrochloride with other established beta-1 adrenergic receptor (β1-AR) antagonists, namely Atenolol, Metoprolol, and Nebivolol. The objective is to validate Bevantolol Hydrochloride as a suitable tool compound for in vitro and in vivo studies targeting the β1-AR. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in selecting the appropriate antagonist for their specific experimental needs.

Introduction to this compound

This compound is a selective β1-AR antagonist.[1][2] It has been investigated for the management of hypertension and angina pectoris.[1] Preclinical studies have characterized it as a cardioselective agent, lacking intrinsic sympathomimetic activity and possessing weak membrane-stabilizing properties.[2] Its selectivity for β1-ARs makes it a candidate for research applications aiming to dissect the specific roles of this receptor subtype in various physiological and pathological processes.

Comparative Analysis of Beta-1 Adrenergic Receptor Antagonists

The selection of a tool compound for receptor studies hinges on its affinity and selectivity for the target receptor. This section compares this compound with commonly used β1-AR antagonists: Atenolol, Metoprolol, and Nebivolol.

Binding Affinity and Selectivity

The following table summarizes the binding affinities (Ki or Kd values) and selectivity ratios for each compound at human β1 and β2 adrenergic receptors. A higher selectivity ratio (β2 Ki / β1 Ki) indicates greater selectivity for the β1 receptor. It is important to note that while direct comparative data for Bevantolol from the same study as the other compounds is not available, pharmacological studies in guinea pig tissues have shown its beta-blocking potency and selectivity to be intermediate between that of Metoprolol and Atenolol.[3]

Compoundβ1-AR Affinity (Ki/Kd, nM)β2-AR Affinity (Ki/Kd, nM)Selectivity Ratio (β2/β1)Reference
Bevantolol Intermediate between Metoprolol and Atenolol-Intermediate between Metoprolol and Atenolol[3]
Atenolol 38912303~32[4]
Metoprolol 1867413~40[5]
Nebivolol 0.7225~321[4]

Note: Affinity values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling of the β1-AR and the experimental workflow for validating an antagonist is crucial for designing robust studies.

Beta-1 Adrenergic Receptor Signaling Pathway

Activation of the β1-AR, a G-protein coupled receptor (GPCR), primarily initiates the canonical Gs-cAMP-PKA signaling cascade. However, alternative, non-canonical pathways have also been identified.

Beta-1 Adrenergic Receptor Signaling Pathways
Experimental Workflow for Validating a Beta-1 Receptor Antagonist

The following diagram illustrates a typical workflow for characterizing a novel β1-AR antagonist like this compound.

Antagonist_Validation_Workflow Start Start Radioligand Binding Assay Radioligand Binding Assay (Determine Ki at β1 and β2 receptors) Start->Radioligand Binding Assay Functional Antagonism Assay Functional Antagonism Assay (e.g., cAMP accumulation assay) Start->Functional Antagonism Assay Data Analysis Data Analysis (Calculate Ki, IC50, and Selectivity Ratio) Radioligand Binding Assay->Data Analysis Functional Antagonism Assay->Data Analysis In Vivo Studies In Vivo Studies (Assess physiological effects) Data Analysis->In Vivo Studies Conclusion Conclusion: Validate as a Tool Compound In Vivo Studies->Conclusion

Workflow for Beta-1 Antagonist Validation

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize β1-AR antagonists.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

  • Receptor Source: Cell membranes prepared from cells stably expressing human β1-AR or β2-AR.

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP).

  • Test Compound: this compound and other comparators (Atenolol, Metoprolol, Nebivolol).

  • Non-specific Binding Control: Propranolol (a non-selective beta-blocker) at a high concentration (e.g., 10 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

2. Protocol:

  • Receptor Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: 10 µM Propranolol.

    • Test Compound: Serial dilutions of this compound or comparator compounds.

  • Add the radioligand to all wells at a final concentration close to its Kd value (e.g., 1-2 nM for [³H]-DHA).

  • Add the prepared cell membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism (cAMP Accumulation) Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in β1-AR signaling.

1. Materials:

  • Cell Line: Cells stably expressing the human β1-AR (e.g., HEK293 or CHO cells).

  • Agonist: Isoproterenol (a non-selective beta-agonist).

  • Test Compound: this compound and other comparators.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Cell Culture Medium and Reagents.

  • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

2. Protocol:

  • Cell Culture: Seed the cells in 96-well plates and grow to 80-90% confluency.

  • Compound Pre-incubation:

    • Wash the cells once with serum-free medium.

    • Add serum-free medium containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX) and varying concentrations of the antagonist (Bevantolol or comparators).

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add the agonist (Isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader).

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the log concentration of the antagonist.

    • Determine the IC50 value (concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) using non-linear regression analysis.

    • The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation if a full Schild analysis is performed with varying agonist concentrations.

Conclusion

The available data indicates that this compound is a selective β1-AR antagonist. While direct, side-by-side comparative binding affinity data with other common β1-blockers in a single study is limited, its pharmacological profile suggests a selectivity intermediate between Metoprolol and Atenolol.[3] This positions this compound as a valuable tool compound for researchers investigating the physiological and pathophysiological roles of the β1-adrenergic receptor. Its distinct chemical structure may also offer opportunities for structure-activity relationship studies. The provided experimental protocols offer a robust framework for further in-house characterization and validation of this compound in specific experimental systems. Researchers are encouraged to perform head-to-head comparisons with other β1-AR antagonists under their specific assay conditions to make the most informed decision for their research needs.

References

A Comparative Analysis of the Electrophysiological Effects of Bevantolol and Other Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties of bevantolol (B1218773), a cardioselective beta-1 adrenoceptor antagonist, with other widely used beta-blockers, including propranolol (B1214883), metoprolol (B1676517), and atenolol (B1665814). The information presented herein is a synthesis of data from preclinical and clinical studies to assist in understanding the distinct cardiac electrophysiological profiles of these agents.

Core Electrophysiological Properties

Bevantolol is a cardioselective beta-adrenoceptor antagonist that lacks intrinsic sympathomimetic activity and possesses weak membrane-stabilizing properties.[1] Its unique pharmacological profile includes an alpha-adrenoceptor agonistic effect at high concentrations and potential inhibition of noradrenaline uptake.[2] Electrophysiologically, bevantolol exhibits a Class I antiarrhythmic action, implying a blockade of the fast inward sodium current, and also affects calcium channels, particularly in the atrioventricular (A-V) node.[2]

Comparative Electrophysiological Data

The following tables summarize the known electrophysiological effects of bevantolol in comparison to propranolol, metoprolol, and atenolol. Data has been compiled from various in vitro and in vivo studies. Direct head-to-head comparative studies for all parameters are limited; therefore, some data is presented from individual studies.

Table 1: Effects on ECG Parameters

ParameterBevantololPropranololMetoprololAtenolol
Heart Rate Decreased[3][4][5][6]Decreased[3][7]Decreased[6][8]Decreased[4][5][9]
PR Interval Lengthened[2]LengthenedLengthenedLengthened
QRS Duration No significant change reportedNo significant change reportedNo significant change reportedNo significant change reported
QTc Interval No significant change reportedCan prolong in certain conditions[10][11]Less effect on QTc than propranolol[10][11]No significant change reported[5]

Table 2: Effects on Cardiac Action Potential

ParameterBevantololPropranololMetoprololAtenolol
Action Potential Duration (APD) Lengthened[2]Lengthened (long-term)[12]Lengthened (long-term)[12]Lengthened (long-term)[12]
Maximum Rate of Depolarization (Vmax) Reduced[2]Reduced (at high concentrations)[13]Less effect than propranololMinimal effect
Overshoot Potential Reduced[2]Reduced (at high concentrations)Less effect than propranololMinimal effect

Table 3: Effects on Cardiac Ion Channels

Ion ChannelBevantololPropranololMetoprololAtenolol
Fast Sodium Current (INa) Inhibition (implied Class I action)[2]Inhibition (membrane stabilizing)[13]Weak inhibitionNo significant inhibition
L-type Calcium Current (ICa,L) Inhibition (especially in A-V node)[2][14]InhibitionInhibitionWeak inhibition
Delayed Rectifier Potassium Current (IK) No direct comparative data foundNo direct comparative data foundNo direct comparative data foundNo direct comparative data found

Experimental Protocols

The data presented in this guide are derived from a variety of experimental models and protocols. Below are generalized descriptions of the methodologies commonly employed in these studies.

3.1. In Vitro Electrophysiology on Isolated Cardiac Preparations

  • Objective: To assess the direct effects of the drugs on the electrophysiological properties of cardiac tissues.

  • Methodology:

    • Tissue Preparation: Hearts are excised from animal models (e.g., rats, guinea pigs) and specific tissues like atria, ventricles, or A-V nodes are dissected and placed in an organ bath containing oxygenated Krebs-Henseleit solution at a physiological temperature.

    • Electrophysiological Recording: Microelectrodes are inserted into the cardiac cells to record intracellular action potentials. Parameters such as resting membrane potential, action potential amplitude, duration (APD), and the maximum rate of depolarization (Vmax) are measured.

    • Drug Application: Increasing concentrations of bevantolol or other beta-blockers are added to the bath to determine their dose-dependent effects on the recorded parameters.

3.2. In Vivo Electrophysiology in Animal Models

  • Objective: To evaluate the electrophysiological effects of the drugs in a whole-animal model, which includes autonomic nervous system influences.

  • Methodology:

    • Animal Preparation: Animals (e.g., pithed rats, anesthetized dogs) are surgically prepared for the recording of electrocardiograms (ECG) and, in some cases, intracardiac electrograms.

    • Drug Administration: Bevantolol or other beta-blockers are administered intravenously or orally.

    • Data Acquisition: ECG parameters such as heart rate, PR interval, QRS duration, and QT interval are continuously monitored and recorded before and after drug administration.

3.3. Patch-Clamp Electrophysiology on Dissociated Neurons

  • Objective: To investigate the effects of drugs on specific ion channel currents.

  • Methodology:

    • Cell Preparation: Neurons are enzymatically and mechanically dissociated from specific brain regions (e.g., rat hypothalamus).

    • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record voltage-activated sodium (Na+) and calcium (Ca2+) currents.

    • Drug Perfusion: Bevantolol and other compounds are applied to the cells via a perfusion system to assess their inhibitory effects on the ion currents. The half-maximal inhibitory concentration (IC50) is often calculated.[14]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

Beta_Blocker_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ion_Channels Ca2+ & Na+ Ion Channels PKA->Ion_Channels Phosphorylates Cardiac_Effects Increased Heart Rate & Contractility Ion_Channels->Cardiac_Effects Leads to Bevantolol Bevantolol (Antagonist) Bevantolol->Beta1_Receptor Blocks

Caption: Beta-blocker signaling pathway.

Electrophysiology_Workflow Start Start Model_Selection Model Selection (e.g., Isolated Tissue, Whole Animal) Start->Model_Selection Preparation Tissue Preparation or Animal Surgery Model_Selection->Preparation Baseline_Recording Baseline Electrophysiological Recording (ECG, Action Potential) Preparation->Baseline_Recording Drug_Administration Drug Administration (Bevantolol or Comparator) Baseline_Recording->Drug_Administration Post_Drug_Recording Post-Drug Electrophysiological Recording Drug_Administration->Post_Drug_Recording Data_Analysis Data Analysis (Comparison of Parameters) Post_Drug_Recording->Data_Analysis Conclusion Conclusion on Electrophysiological Effects Data_Analysis->Conclusion End End Conclusion->End

Caption: Electrophysiological assessment workflow.

Conclusion

Bevantolol distinguishes itself from other beta-blockers through a multifaceted electrophysiological profile that includes cardioselective beta-1 blockade, Class I antiarrhythmic properties, and calcium channel antagonism. These characteristics contribute to its effects on heart rate, atrioventricular conduction, and myocardial excitability. While it shares the fundamental heart rate-lowering effect with propranolol, metoprolol, and atenolol, its more pronounced effects on sodium and calcium channels suggest a potentially different antiarrhythmic profile. Further direct comparative studies are warranted to fully elucidate the relative potencies and clinical implications of these distinct electrophysiological properties.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Bevantolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of chemical compounds. This guide provides essential safety and logistical information for the proper disposal of Bevantolol Hydrochloride, ensuring the protection of personnel and the environment.

Immediate Safety Considerations:

This compound is harmful if swallowed and may cause skin and eye irritation.[1][2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Waste Classification: A Critical First Step

The primary determinant for the disposal of any chemical, including this compound, is its classification as hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA). The generator of the waste is responsible for making this determination.[3]

While this compound is not specifically listed as a P- or U-series hazardous waste by the EPA, a hazardous waste determination must consider the following characteristics:

  • Ignitability: The substance's ability to catch fire.

  • Corrosivity: The substance's ability to corrode metal.

  • Reactivity: The substance's potential to explode or react violently.

  • Toxicity: The substance's potential to be harmful if ingested or absorbed.

Given that this compound is harmful if swallowed, a thorough evaluation of its toxicity profile against RCRA criteria is essential. If the toxicity characteristics are met, it must be managed as hazardous waste. In the absence of definitive data, it is best practice to manage the waste conservatively as hazardous pharmaceutical waste.

Disposal Procedures for Non-Hazardous Pharmaceutical Waste

If, after a thorough evaluation, this compound is determined to be non-RCRA hazardous, the following procedures should be followed:

  • Segregation: Do not mix non-hazardous pharmaceutical waste with regular trash or hazardous waste.

  • Containerization: Use a designated, leak-proof container clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration."

  • Storage: Store the container in a secure area to prevent unauthorized access.

  • Disposal: Arrange for collection by a licensed medical waste disposal service that utilizes incineration. Landfilling of pharmaceutical waste is discouraged due to the potential for environmental contamination.

Disposal Procedures for Hazardous Pharmaceutical Waste

If this compound is classified as RCRA hazardous waste, the following stringent procedures must be adhered to:

  • Segregation: Keep hazardous pharmaceutical waste separate from all other waste streams.

  • Containerization: Use a designated, properly sealed, and labeled hazardous waste container. The label must include the words "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste accumulation area, following all relevant storage time limits and quantity restrictions.

  • Disposal: Arrange for pickup by a licensed hazardous waste contractor. The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). A hazardous waste manifest must be completed to track the waste from generation to final disposal.

Waste ClassificationContainer LabelingDisposal Method
Non-Hazardous "Non-Hazardous Pharmaceutical Waste for Incineration"Incineration via a licensed medical waste vendor
Hazardous "Hazardous Waste," Chemical Name, Accumulation DateCollection by a licensed hazardous waste contractor for treatment and disposal

Experimental Protocols:

The disposal procedures outlined above are based on established guidelines for the management of pharmaceutical waste in laboratory settings. These protocols are derived from regulations and best practices issued by the Environmental Protection Agency (EPA) and adapted for a research environment.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated waste_determination Perform Hazardous Waste Determination (RCRA Characteristics) start->waste_determination is_hazardous Is it RCRA Hazardous? waste_determination->is_hazardous non_hazardous_path Non-Hazardous Waste Procedure is_hazardous->non_hazardous_path No hazardous_path Hazardous Waste Procedure is_hazardous->hazardous_path Yes segregate_non_hazardous Segregate from other waste non_hazardous_path->segregate_non_hazardous segregate_hazardous Segregate from other waste hazardous_path->segregate_hazardous containerize_non_hazardous Containerize in labeled 'For Incineration' container segregate_non_hazardous->containerize_non_hazardous store_non_hazardous Store in secure area containerize_non_hazardous->store_non_hazardous dispose_non_hazardous Dispose via licensed medical waste incinerator store_non_hazardous->dispose_non_hazardous containerize_hazardous Containerize in labeled 'Hazardous Waste' container segregate_hazardous->containerize_hazardous store_hazardous Store in Satellite Accumulation Area (SAA) containerize_hazardous->store_hazardous dispose_hazardous Dispose via licensed hazardous waste contractor store_hazardous->dispose_hazardous

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Bevantolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Bevantolol Hydrochloride in a laboratory setting.

Researchers and scientists working with this compound, a cardioselective beta-adrenoceptor antagonist, must adhere to stringent safety protocols to mitigate potential hazards.[1] This potent pharmaceutical ingredient is classified as toxic and can be harmful if swallowed.[2][3][4][5][6] It is also a moderate to severe irritant to the skin and eyes and may cause respiratory irritation.[2][6] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a crystalline solid that requires careful handling to avoid inhalation and contact with skin and eyes.[2][7][8] The primary routes of exposure are ingestion, inhalation, and skin and eye contact.

To minimize exposure, a comprehensive selection of personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Best Practices
Hand Protection Double Nitrile GlovesWear two pairs of chemotherapy-grade, powder-free nitrile gloves.[9] The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff.[9] Change gloves immediately if contaminated, torn, or punctured.[9]
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are required for protection against liquid splashes and chemical vapors.[10] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[11]
Body Protection Disposable Gown or Lab CoatA disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[9] If a reusable lab coat is worn, it should be professionally laundered and not taken home.
Respiratory Protection NIOSH/MSHA-Approved RespiratorA NIOSH/MSHA-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust particles.[2][7][12]

Experimental Protocol: Weighing and Solubilizing this compound

This protocol outlines the step-by-step procedure for safely weighing and preparing a stock solution of this compound, a common task in a research setting.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, Dimethylformamide)[8]

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer

  • Appropriate volumetric flask and glassware

  • All required PPE (see table above)

Procedure:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood or a designated area with local exhaust ventilation, is clean and uncluttered.[5][7]

    • Don all required personal protective equipment: double nitrile gloves, safety goggles, face shield, and a disposable gown. If not working in a fume hood, a NIOSH/MSHA-approved respirator is mandatory.[2][7][12]

  • Weighing:

    • Place a piece of weighing paper or a weigh boat on the analytical balance and tare it.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid generating dust.[7]

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed powder into the appropriate volumetric flask.

    • Add a small amount of the chosen solvent to the flask. This compound is soluble in organic solvents like DMSO and dimethylformamide.[8]

    • Gently swirl the flask or use a vortex mixer to dissolve the powder completely.

    • Once dissolved, add the solvent to the final desired volume.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Post-Procedure:

    • Clean the spatula and work area thoroughly.

    • Dispose of all contaminated materials, including the outer pair of gloves and any disposable weighing materials, in the designated hazardous waste container.[7]

    • Remove personal protective equipment in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.[3][4][5]

Operational and Disposal Plans

A clear and concise plan for handling and disposing of this compound is crucial for laboratory safety.

Operational Plan Workflow

A Assess Hazards of this compound B Select Appropriate PPE (See Table) A->B C Prepare Work Area (Fume Hood/Ventilated Area) B->C D Don PPE C->D E Perform Experimental Procedure D->E F Decontaminate Work Area & Equipment E->F G Segregate & Dispose of Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Operational workflow for handling this compound.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3][4][7]

Disposal Steps:

  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and disposable gowns should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[7]

  • Empty Containers:

    • Empty containers may still contain residual powder and should be treated as hazardous.[7] They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. Puncture the container to prevent reuse before disposal.[7]

  • Waste Pickup:

    • Arrange for the pickup of hazardous waste by a certified disposal company.

A Segregate Waste at Point of Generation B Solid Waste (Gloves, Paper, etc.) A->B C Liquid Waste (Unused Solutions, Rinsate) A->C D Empty Containers A->D E Place in Labeled Hazardous Waste Bag/Bin B->E F Collect in Labeled, Sealed Waste Bottle C->F G Triple Rinse, Collect Rinsate, Puncture Container D->G H Store in Designated Hazardous Waste Area E->H F->H G->H I Arrange for Licensed Disposal H->I

Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bevantolol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bevantolol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.